Product packaging for Fmoc-Ser(Ac)-OH(Cat. No.:CAS No. 171778-17-9)

Fmoc-Ser(Ac)-OH

货号: B557273
CAS 编号: 171778-17-9
分子量: 369.4 g/mol
InChI 键: HSGIKRPBGCJRDB-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-Ser(Ac)-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO6 B557273 Fmoc-Ser(Ac)-OH CAS No. 171778-17-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGIKRPBGCJRDB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427038
Record name Fmoc-L-Ser(Ac)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171778-17-9
Record name O-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171778-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 778228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171778179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fmoc-L-Ser(Ac)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the chemical synthesis of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, a crucial building block in solid-phase peptide synthesis (SPPS).

Introduction

O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, commonly known as Fmoc-Ser(Ac)-OH, is a derivative of the amino acid L-serine. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the nitrogen terminus and an acetyl group to the side-chain hydroxyl group makes it a valuable reagent in the synthesis of peptides and proteins. The acetyl group serves as a stable protecting group for the serine hydroxyl function, preventing unwanted side reactions during peptide chain elongation. This strategic protection is essential for the successful synthesis of complex peptides and has applications in the development of peptide-based therapeutics.[1] The synthesis of this compound is typically achieved through a two-step process which involves the protection of the hydroxyl group of the L-serine side chain, followed by the protection of the α-amino group.[2]

Experimental Protocols

This section details a general and efficient procedure for the synthesis of Fmoc-O-acetyl-L-serine starting from O-acetyl-L-serine and 9-fluorenylmethyl-N-succinimidyl carbonate.[3]

Materials:

  • O-acetyl-L-serine

  • 9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • 10% aqueous sodium carbonate solution

  • Ethyl acetate

  • Hydrochloric acid

  • Water

Procedure:

  • Dissolution of Starting Material: O-acetyl-L-serine (1.0 mol) is dissolved in a 10% aqueous sodium carbonate solution and stirred until complete dissolution.[3]

  • Addition of Fmoc-OSu: A solution of 9-fluorenylmethyl-N-succinimidyl carbonate in ethyl acetate is slowly added dropwise to the reaction mixture at a controlled temperature of 20-30°C over a period of 30-60 minutes.[3]

  • Reaction: The reaction is allowed to proceed with continuous stirring for 1-8 hours after the completion of the addition.[3]

  • Work-up:

    • Upon completion of the reaction, any excess 9-fluorenylmethyl-N-succinimidyl carbonate is separated and removed.[3]

    • The aqueous phase is then acidified with hydrochloric acid to a pH of 1-2.[3]

    • The acidified aqueous phase is extracted with ethyl acetate.[3]

    • The organic phase is washed with water to remove any residual hydrochloric acid.[3]

  • Isolation and Purification:

    • The organic phase is concentrated to yield an oil.[3]

    • White crystals of Nα-9-fluorenylmethoxycarbonyl-O-acetyl-L-serine are precipitated from ethyl acetate through crystallization.[3]

    • The crystals are collected by filtration and dried.[3]

Data Presentation

The following table summarizes the key quantitative data obtained from the synthesis protocol described above.[3]

ParameterValue
Molecular Formula C₂₀H₁₉NO₆
Molecular Weight 369.37 g/mol
Overall Yield 74.0%
Purity (by HPLC) 99.56%
Melting Point 161.5-162.2°C
Specific Optical Rotation [α]D = -22.6 (c=1, DMF)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine.

Synthesis_Workflow start_material O-acetyl-L-serine in 10% aq. Na2CO3 reaction_vessel Reaction Mixture start_material->reaction_vessel reagent Fmoc-OSu in Ethyl Acetate reagent->reaction_vessel workup_start Work-up reaction_vessel->workup_start Reaction Completion reaction_conditions Stirring 20-30°C 1-8 hours reaction_conditions->reaction_vessel acidification Acidification with HCl to pH 1-2 workup_start->acidification extraction Extraction with Ethyl Acetate acidification->extraction wash Wash with Water extraction->wash concentration Concentration wash->concentration crystallization Crystallization from Ethyl Acetate concentration->crystallization filtration Filtration and Drying crystallization->filtration product This compound (White Crystals) filtration->product

References

An In-depth Technical Guide to Fmoc-Ser(Ac)-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(Ac)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-acetyl-L-serine, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). The strategic placement of the acetyl group on the serine side chain offers unique advantages in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, structure, and key applications, complete with detailed experimental protocols and workflow diagrams to support researchers in their drug discovery and development endeavors.

Core Chemical Properties and Structure

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReference
Molecular Formula C₂₀H₁₉NO₆[1][2]
Molecular Weight 369.37 g/mol [3]
CAS Number 171778-17-9[1][2][3]
Appearance White to off-white powder[2]
Melting Point 148 - 152 °C[2]
Optical Rotation [α]²⁰/D = -21 ± 2° (c=1 in DMF)[2]
Purity ≥97%[2][3]
Solubility Soluble in DMF[2]
Storage Store at 0 - 8 °C, sealed in a dry environment[2][3]

Chemical Structure:

  • IUPAC Name: (2S)-3-acetyloxy-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acid[3]

  • SMILES: O=C(O)--INVALID-LINK--COC(C)=O

  • InChI: InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1[3]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The acetyl group serves as a stable protecting group for the serine hydroxyl function, preventing unwanted side reactions during peptide chain elongation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical workflow for incorporating an this compound residue into a peptide chain.

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final residue Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Fig. 1: General workflow for SPPS.
Detailed Methodologies

1. Resin Preparation:

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).

  • Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction kinetics.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

  • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The completion of the deprotection can be monitored by a colorimetric test such as the Kaiser test.

3. Coupling of this compound:

The coupling of this compound can be achieved using various activating agents. A common and effective method involves the use of a carbodiimide and an additive.

  • Reagents:

    • This compound (3 equivalents relative to resin loading)

    • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

    • Ethyl (hydroxyimino)cyanoacetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

    • Solvent: DMF

  • Protocol:

    • Dissolve this compound in DMF.

    • Add DIC and Oxyma/HOBt to the amino acid solution and pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin thoroughly with DMF.

4. Side-Chain Acetyl Group Deprotection:

The acetyl group on the serine side chain is generally stable to the conditions of Fmoc SPPS, including repeated treatments with piperidine and the final cleavage from most resins. If removal of the acetyl group is desired while the peptide is still on the resin, specific conditions are required. However, it is more common to deprotect it during the final cleavage step or in a subsequent step after cleavage.

  • Post-Cleavage Deprotection: The acetyl group can be removed under basic conditions. For example, treatment with a dilute solution of sodium hydroxide or hydrazine in an aqueous or alcoholic solvent can effectively cleave the ester bond. These conditions must be carefully optimized to avoid damage to the peptide.

5. Cleavage and Final Deprotection:

  • After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed simultaneously.

  • A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/H₂O/TIS). The acetyl group on serine is stable to these acidic conditions.

  • The cleavage reaction is typically carried out for 2-4 hours at room temperature.

  • The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Applications in Drug Development

This compound is a valuable tool in the synthesis of peptides for various therapeutic and research applications.

Synthesis of Coronavirus Fusion Inhibitors

Peptides derived from the heptad repeat 2 (HR2) domain of the coronavirus spike protein can inhibit viral entry by binding to the heptad repeat 1 (HR1) domain and preventing the formation of the six-helix bundle (6-HB) required for membrane fusion. This compound has been utilized in the synthesis of such inhibitory peptides.[4]

The following diagram illustrates the mechanism of coronavirus membrane fusion and the inhibitory action of a synthetic peptide.

Coronavirus_Fusion_Inhibition cluster_prefusion Prefusion State cluster_fusion Fusion Intermediate cluster_postfusion Postfusion State (6-Helix Bundle) S1 S1 Subunit HR1_exposed HR1 Trimer Exposed S1->HR1_exposed S1 Dissociation S2 S2 Subunit (HR1 & HR2 folded) SixHB 6-Helix Bundle Formed (Membrane Fusion) HR1_exposed->SixHB HR2 Folds onto HR1 Inhibitor Synthetic HR2 Peptide (containing Ser(Ac)) HR1_exposed->Inhibitor Binding Inhibitor->SixHB Inhibition

Fig. 2: Coronavirus fusion inhibition.
Mimicking Post-Translational Modifications

Acetylation of serine and threonine residues is a known post-translational modification that can influence protein structure and function. Incorporating this compound into synthetic peptides allows researchers to study the effects of serine acetylation on protein-protein interactions, enzyme recognition, and signaling pathways. This is particularly relevant in fields such as epigenetics and cell signaling research. The acetylated serine can serve as a stable mimic of phosphoserine in some biological contexts, aiding in the investigation of phosphorylation-dependent processes.

Conclusion

This compound is a versatile and essential reagent for advanced peptide synthesis. Its unique properties facilitate the creation of complex peptides for a wide range of applications, from the development of antiviral therapeutics to fundamental studies of cellular signaling. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their scientific pursuits.

References

The Strategic Role of the Acetyl Protecting Group in Fmoc-Ser(Ac)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and application of N-α-(9-Fluorenylmethoxycarbonyl)-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH) in modern solid-phase peptide synthesis (SPPS). We will explore the critical role of the O-acetyl protecting group in preventing side reactions, compare its properties to other common protecting groups, and provide detailed experimental protocols for its use.

The Challenge: The Reactive Serine Side Chain

Serine, with its primary hydroxyl (-OH) side chain, is a functionally important amino acid. However, this nucleophilic hydroxyl group poses a significant challenge during peptide synthesis. If left unprotected, it can compete with the N-terminal amine during the coupling step, leading to a variety of undesirable side reactions. These reactions compromise the integrity and purity of the target peptide, reducing yields and complicating purification.

The primary side reactions involving an unprotected serine hydroxyl group include:

  • O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, resulting in the formation of a depsipeptide (an ester bond instead of an amide bond) and causing peptide chain branching.[1]

  • N→O Acyl Shift: Under the strong acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA), the peptide backbone's amide bond can migrate to the side-chain hydroxyl group.[2][3] This rearrangement is reversible with base treatment but can lead to chain fragmentation.[2]

  • O-sulfonation: During the removal of certain arginine protecting groups (e.g., Pmc, Mtr) with TFA, O-sulfo-serine can be formed as a significant byproduct in the absence of appropriate scavengers.

To ensure the fidelity of the peptide sequence, the serine hydroxyl group must be temporarily masked with a protecting group. This is where the strategic use of this compound becomes critical.

The Acetyl Group: An Orthogonal Protective Strategy

In the context of Fmoc-based SPPS, a side-chain protecting group must be "orthogonal," meaning it must remain stable during the repeated Nα-Fmoc deprotection steps (typically performed with a mild base like piperidine) but can be removed under conditions that do not affect the Nα-Fmoc group or the peptide-resin linkage.[4]

The acetyl (Ac) group in this compound fulfills this requirement. It is an ester-based protecting group chosen for its stability under the basic conditions of Fmoc removal, yet it can be selectively cleaved when desired.[5]

Below is the chemical structure of this compound, illustrating its key components.

Figure 1. Structure of this compound with key functional groups highlighted.

The primary role of the acetyl group is to prevent the serine hydroxyl from participating in unwanted chemical reactions during peptide chain elongation, thereby ensuring the synthesis of the correct peptide sequence.[5]

The logical workflow below illustrates how the acetyl group prevents common side reactions compared to an unprotected serine residue.

G cluster_unprotected Unprotected Serine in SPPS cluster_protected This compound in SPPS Unprotected_Ser Unprotected Serine (-OH) Coupling Coupling Step (Activated AA) Unprotected_Ser->Coupling Cleavage Final Cleavage (Strong Acid, e.g., TFA) Unprotected_Ser->Cleavage O_Acylation Side Reaction: O-Acylation (Chain Branching) Coupling->O_Acylation Acyl_Shift Side Reaction: N->O Acyl Shift (Chain Migration) Cleavage->Acyl_Shift Protected_Ser This compound (-OAc) Coupling_P Coupling Step (Activated AA) Protected_Ser->Coupling_P Cleavage_P Final Cleavage (Strong Acid, e.g., TFA) Protected_Ser->Cleavage_P Desired_Peptide Desired Linear Peptide Formation Coupling_P->Desired_Peptide Cleavage_P->Desired_Peptide

Figure 2. Logical diagram comparing outcomes of unprotected vs. acetyl-protected serine.

Data Presentation: Acetyl vs. tert-Butyl Protecting Groups

While the acetyl group is effective, the most commonly used protecting group for serine in Fmoc-SPPS is the tert-butyl (tBu) ether.[4][6] The choice between Ac and tBu depends on the overall synthetic strategy, particularly the desired post-synthesis modifications. The following table summarizes the key properties and reaction conditions for these two protecting groups.

PropertyO-Acetyl (Ac) O-tert-Butyl (tBu)
Chemical Nature EsterEther
Stability to Fmoc Deprotection Stable (e.g., 20% Piperidine/DMF)[5]Stable (e.g., 20% Piperidine/DMF)[6]
Stability to Final Cleavage Generally Stable (e.g., 95% TFA)[5]Labile - Cleaved simultaneously with resin cleavage[6]
Primary Deprotection Method Mildly basic conditions (nucleophilic cleavage)Strongly acidic conditions (acidolysis)
Common Deprotection Reagents - 5% Hydrazine hydrate in DMF- 0.1 M Sodium methoxide in Methanol- 95% TFA with scavengers[6]
Key Advantage Allows for selective, on-resin deprotection for subsequent side-chain modification (e.g., glycosylation, phosphorylation) while the peptide remains anchored and other protecting groups are intact.Simplicity in the final step; removed during the standard global deprotection and cleavage cocktail, requiring no extra steps for a simple peptide.
Potential Issues Coupling of this compound can sometimes be sluggish or incomplete with standard reagents.[7]The tBu cation released during cleavage can lead to side reactions with sensitive residues (e.g., Trp, Met) if not properly scavenged.

Experimental Protocols

The following sections provide generalized, detailed methodologies for the incorporation and deprotection of this compound.

Standard Fmoc-SPPS Cycle Workflow

This diagram outlines a single cycle of amino acid addition in Fmoc-SPPS, the context in which this compound is used.

G start Start: Resin-Bound Peptide (Nα-Fmoc Protected) deprotection Step 1: Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Step 2: Washing (DMF) deprotection->wash1 coupling Step 3: Coupling (Add Activated Fmoc-AA-OH, e.g., this compound) wash1->coupling wash2 Step 4: Washing (DMF) coupling->wash2 end End: Resin-Bound Peptide (n+1 residues, Nα-Fmoc Protected) wash2->end repeat Repeat Cycle for Next Amino Acid end->repeat

Figure 3. Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol for Coupling of this compound

This protocol addresses the potentially difficult coupling of this compound. Monitoring the reaction for completion (e.g., via a Kaiser test) is highly recommended.

  • Resin Preparation:

    • Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Drain the DMF solvent.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HATU (3-5 eq.) in DMF.

    • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Alternative: For difficult couplings, a combination of BOP reagent (3-5 eq.) and DIPEA (6-10 eq.) in a DMSO/NMP solvent mixture can be effective.[7]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swelled resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be allowed to proceed longer or be repeated (double coupling).

  • Washing:

    • Once the coupling is complete (Kaiser test is negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.

Protocol for On-Resin Deprotection of the Acetyl Group

This procedure is performed on the fully assembled, resin-bound peptide and allows for subsequent modification of the serine side chain.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the final amino acid is removed. If it is not, treat with 20% piperidine in DMF for 10-20 minutes and wash thoroughly with DMF.

    • Swell the resin in DMF.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 5% hydrazine hydrate (v/v) in DMF.

    • Drain the DMF from the resin and add the hydrazine solution (approx. 20 mL per gram of resin).

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing and Finalization:

    • Drain the hydrazine solution.

    • Wash the resin extensively with DMF (5-7 times) to ensure all hydrazine is removed.

    • The peptide-resin now possesses a free serine hydroxyl group, ready for further derivatization (e.g., glycosylation).

Conclusion

The acetyl group in this compound serves as a robust and strategically valuable tool in Fmoc-SPPS. Its primary role is to prevent unwanted O-acylation and other side reactions at the serine hydroxyl group during peptide chain elongation. Its unique stability profile—stable to mild base (piperidine) and strong acid (TFA) but labile to nucleophilic reagents like hydrazine—provides an orthogonal handle for advanced peptide synthesis. This allows for the selective deprotection and subsequent modification of serine residues on-resin, an essential technique in the synthesis of complex glycopeptides, phosphopeptides, and other modified biotherapeutics. While the coupling of this compound may require optimization, its utility in enabling precise chemical control over peptide structure makes it an indispensable reagent for researchers in chemistry, biology, and drug development.

References

O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

Introduction

O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, commonly abbreviated as Fmoc-Ser(Ac)-OH, is a pivotal amino acid derivative utilized extensively in the field of peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an acetyl group on the serine side chain, makes it an essential building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueCitations
Molecular Formula C₂₀H₁₉NO₆[1][2][3]
Molecular Weight 369.4 g/mol [1][3]
Systematic Name (2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[2][3]
Synonyms Fmoc-L-Ser(Ac), Fmoc-O-acetyl-L-serine[3][4]
CAS Number 171778-17-9[1][3]

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of peptides and proteins with enhanced or specific biological functions.[1] The acetyl group on the serine side chain can influence the peptide's conformation, stability, and its interactions with other biomolecules.[1] This strategic incorporation is particularly relevant in drug discovery, where modified peptides are designed to improve therapeutic efficacy.

One notable application is in the development of antiviral agents. For instance, this compound can be used in the preparation of peptides that act as broad-spectrum coronavirus membrane fusion inhibitors.[4] Furthermore, its use has been shown to improve coupling yields during peptide synthesis, leading to more efficient and higher-quality production of peptides.[1]

Experimental Protocols

The synthesis of this compound is a foundational process for its application in SPPS. It is typically achieved through a two-step process that involves the protection of the L-serine's side chain hydroxyl group, followed by the protection of the α-amino group.[1]

Generalized Synthesis Protocol
  • Acetylation of L-Serine's Hydroxyl Group: The initial step is the selective acetylation of the hydroxyl group on the L-serine side chain. This is a critical protection step to prevent unwanted side reactions during subsequent peptide coupling. The acetyl group is stable under the basic conditions used for Fmoc group removal. Standard acetylating agents are used for this reaction, and the choice of reagent and catalyst is crucial for achieving high yield and purity.[1]

  • Fmoc Protection of the α-Amino Group: Following the side-chain protection, the α-amino group of the O-acetyl-L-serine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent. This reaction is typically carried out in a suitable organic solvent with a base to neutralize the hydrochloric acid byproduct.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity, which is often 95% or higher for use in peptide synthesis.[1]

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start L-Serine step1 Acetylation of Hydroxyl Group start->step1 intermediate O-Acetyl-L-Serine step1->intermediate step2 Fmoc Protection of α-Amino Group intermediate->step2 end This compound step2->end

General workflow for the synthesis of this compound.

Logical Relationships in Application

The utility of this compound stems from its role as a protected amino acid building block in the complex process of creating custom peptides for research and therapeutic purposes. The diagram below outlines the logical progression from this chemical entity to its functional application.

G cluster_application Application of this compound in Peptide Synthesis cluster_function Functional Outcomes compound This compound spps Solid-Phase Peptide Synthesis (SPPS) compound->spps Incorporation peptide Modified Peptide Sequence spps->peptide conformation Altered Conformation peptide->conformation stability Enhanced Stability peptide->stability interaction Modified Biomolecular Interaction peptide->interaction

Logical flow from this compound to its functional impact on peptides.

References

The Solubility Profile of Fmoc-Ser(Ac)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH), a key building block in solid-phase peptide synthesis (SPPS). Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates the compound's role in the SPPS workflow.

This compound is a serine derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group is protected by an acetyl group. The solubility of such protected amino acids is a critical parameter in synthetic peptide chemistry, directly impacting reaction efficiency, yield, and purity of the final peptide. Inadequate solubility can lead to poor reaction kinetics and incomplete couplings during synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various common laboratory solvents. It is important to note that specific quantitative data for this derivative is limited in publicly available literature; therefore, some data for the closely related, non-acetylated Fmoc-Ser-OH has been included for comparative purposes and is duly noted.

SolventAbbreviationQuantitative SolubilityQualitative DescriptionSource
WaterH₂O0.119 mg/mL (calculated)Soluble[1]
Dimethyl sulfoxideDMSO200 mg/mL (for Fmoc-Ser-OH, requires sonication)Very Soluble[2]
DimethylformamideDMF1 mmole in 2 mL (for Fmoc-Ser-OH)Clearly Soluble[3]
N-Methyl-2-pyrrolidoneNMPData not availableGenerally soluble (common SPPS solvent)
DichloromethaneDCMData not availableGenerally soluble (common SPPS solvent)
TetrahydrofuranTHFData not availableData not available
AcetonitrileACNData not availableData not available
MethanolMeOHData not availableData not available

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of saturation and can be adapted for various scales.

Objective: To determine the saturation point of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DCM, etc.)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Micro-pipettes

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial.

    • Place a magnetic stir bar in the vial and cap it securely.

    • Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant using a micro-pipette, avoiding any solid particles.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

      • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve using HPLC or a spectrophotometer.

      • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, which represents the solubility.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L at the specified temperature.

Role in Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound is paramount during the coupling step of the SPPS cycle. In this stage, the protected amino acid is activated and then introduced to the resin-bound peptide chain, which has a free N-terminal amine. For the coupling reaction to proceed efficiently, the this compound must be fully dissolved in the reaction solvent, typically DMF or NMP.

Below is a diagram illustrating the key stages of an SPPS cycle, highlighting the importance of amino acid solubility.

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Washing1 Washing (e.g., DMF) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (this compound + Activator in DMF) Activation->Coupling Washing2 Washing (e.g., DMF) Coupling->Washing2 NextCycle Start Next Cycle or Cleavage Washing2->NextCycle

SPPS Cycle Workflow

In the "Amino Acid Activation" step, this compound must be completely soluble to ensure homogenous activation and subsequent efficient "Coupling" to the peptide chain. Any undissolved material will not participate in the reaction, leading to deletion sequences and a lower yield of the desired peptide.

References

Purity Assessment of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for assessing the purity of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(Ac)-OH). Ensuring the high purity of this raw material is critical for its successful application in solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of undesired peptide side products, complicating purification and potentially impacting the biological activity of the final peptide.

Introduction

O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine is a protected amino acid derivative commonly used in the synthesis of peptides and proteins. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the acetyl group protects the side-chain hydroxyl group of serine. The purity of this reagent is paramount, with particular attention paid to chemical, enantiomeric, and process-related impurities. This guide details the analytical methodologies for a thorough purity assessment and provides insights into potential impurities.

Data Presentation

The purity of this compound is typically determined by a combination of analytical techniques. The following tables summarize key specifications and the chromatographic conditions for purity assessment.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationMethod of Analysis
Chemical Purity≥97.0%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Enantiomeric Purity≥99.8% L-isomerChiral High-Performance Liquid Chromatography (Chiral HPLC)
IdentityConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Residual Solvents≤0.5%Gas Chromatography (GC) or ¹H NMR
Water Content≤1.0%Karl Fischer Titration
AppearanceWhite to off-white solidVisual Inspection

Table 2: Representative Chromatographic Conditions for Purity Analysis

ParameterReversed-Phase HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Purity)
Column C18, 5 µm, 4.6 x 250 mmChiral Polysaccharide-based (e.g., Lux Cellulose-2), 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileAcetonitrile
Gradient 30-100% B over 20 minIsocratic (e.g., 60% B) or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm and 265 nmUV at 220 nm
Injection Volume 10 µL5 µL
Temperature AmbientAmbient

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

Objective: To separate and quantify this compound from its potential chemical impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 2 for RP-HPLC.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram for a sufficient duration to allow for the elution of all potential impurities.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the percentage purity of this compound by dividing its peak area by the total peak area of all components and multiplying by 100.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Objective: To separate the L-enantiomer of this compound from its D-enantiomer.

Instrumentation: A standard HPLC system with a UV detector.

Materials:

  • This compound sample

  • D-enantiomer reference standard (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare the sample as described for RP-HPLC.

  • Chromatographic Conditions: Configure the HPLC system with a chiral column and mobile phase as detailed in Table 2 for Chiral HPLC.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess) based on the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and identify potential impurities.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: Expect to observe characteristic signals for the Fmoc group protons (aromatic region, ~7.2-7.8 ppm), the serine backbone protons, and the acetyl methyl protons (~2.1 ppm).

    • ¹³C NMR: Expect to see signals corresponding to all carbon atoms in the molecule, including the carbonyls of the Fmoc, acetyl, and carboxylic acid groups.

    • The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of this compound and detect any impurities with different mass-to-charge ratios.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for infusion or LC-MS analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Analysis: Acquire the full scan mass spectrum.

  • Data Analysis: The expected molecular weight of this compound is 369.37 g/mol . Look for the corresponding [M+H]⁺ (m/z 370.1) or [M-H]⁻ (m/z 368.1) ions. Other observed masses may correspond to impurities or adducts.

Mandatory Visualizations

Synthesis Workflow of this compound

The synthesis of this compound typically involves a two-step process starting from L-serine. The hydroxyl group of L-serine is first acetylated, followed by the protection of the amino group with an Fmoc reagent.

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_fmoc_protection Step 2: Fmoc Protection cluster_purification Purification L_Serine L-Serine O_Acetyl_L_Serine O-Acetyl-L-serine L_Serine->O_Acetyl_L_Serine  Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->O_Acetyl_L_Serine Fmoc_Ser_Ac_OH This compound O_Acetyl_L_Serine->Fmoc_Ser_Ac_OH  Reaction Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_Ser_Ac_OH Workup Aqueous Workup Fmoc_Ser_Ac_OH->Workup Crystallization Crystallization Workup->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Synthesis workflow for this compound.

Analytical Workflow for Purity Assessment

A logical workflow for the comprehensive purity assessment of a batch of this compound is depicted below.

Analytical_Workflow cluster_primary_analysis Primary Analysis cluster_structural_verification Structural Verification cluster_additional_tests Additional Tests Sample This compound Sample RP_HPLC RP-HPLC (Chemical Purity) Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS KF Karl Fischer (Water Content) Sample->KF GC GC (Residual Solvents) Sample->GC Decision Purity Assessment (Pass/Fail) RP_HPLC->Decision Chiral_HPLC->Decision NMR->Decision MS->Decision KF->Decision GC->Decision

Caption: Analytical workflow for purity assessment.

Potential Impurities

A thorough understanding of the synthesis and handling of this compound allows for the anticipation of potential impurities.

  • Enantiomeric Impurity (D-Fmoc-Ser(Ac)-OH): The presence of the D-enantiomer can arise from the starting L-serine or through racemization during the synthesis. This is a critical impurity as it can lead to the formation of diastereomeric peptides.

  • Di-acylated Serine: Incomplete protection of the amino group during acetylation can lead to the formation of N,O-diacetyl-L-serine, which would then be Fmoc-protected.

  • Unreacted Intermediates: Residual O-Acetyl-L-serine from the first step of the synthesis.

  • Fmoc-related Impurities: Impurities from the Fmoc-Cl reagent or byproducts from the Fmoc protection reaction.

  • Dipeptides: Formation of Fmoc-Ser(Ac)-Ser(Ac)-OH is possible if the carboxylic acid of one molecule reacts with the amino group of another before full protection.

  • Residual Solvents: Solvents used during the synthesis and purification, such as ethyl acetate, dioxane, or others, may be present in the final product.

  • Water: The compound can be hygroscopic.

Conclusion

The purity of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine is a critical factor for the successful synthesis of high-quality peptides. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is essential for a comprehensive purity assessment. This guide provides the foundational knowledge and experimental frameworks for researchers, scientists, and drug development professionals to confidently evaluate the purity of this important reagent. Adherence to rigorous quality control will ultimately contribute to the reproducibility and success of peptide synthesis endeavors.

A Technical Guide to Fmoc-Ser(Ac)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: N-α-(9-Fluorenylmethoxycarbonyl)-O-acetyl-L-serine, commonly known as Fmoc-Ser(Ac)-OH, is a serine derivative widely employed as a building block in solid-phase peptide synthesis (SPPS). The strategic use of the acetyl group for side-chain protection offers specific advantages in the synthesis of complex peptides, glycopeptides, and therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, key technical data, experimental protocols, and relevant biological pathways associated with the application of this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The quality and purity of the compound are critical for successful peptide synthesis. Below is a summary of offerings from prominent commercial suppliers.

SupplierCatalog Number (Example)PurityMolecular Weight ( g/mol )AppearanceStorage Temperature
Sigma-Aldrich AMBH2D6FB0FD97%369.37SolidRoom Temperature (sealed in dry conditions)[1]
Benchchem B557273Typically 95%369.4--
Chem-Impex 02621≥ 98% (HPLC)369.2White to off-white powder0 - 8 °C[2]
Bachem 4009560-369.37--
MedchemExpress HY-W04867497.40%369.37--20°C (Powder)[3]
BLD Pharm BD138849-369.37-Cold-chain transportation suggested
Ruifu Chemical -≥98.0% (HPLC)369.37--
Ambeed AM171778179-369.37--

Core Applications in Peptide Synthesis

This compound is a valuable reagent in Fmoc-based solid-phase peptide synthesis, a cornerstone technique for the assembly of peptide chains. The acetyl protecting group on the serine hydroxyl function is stable to the basic conditions used for the removal of the N-terminal Fmoc group (typically with piperidine), yet it can be cleaved under specific conditions when required. This orthogonality is crucial for complex peptide synthesis strategies.[4][5]

The incorporation of this compound can influence the resulting peptide's conformation, stability, and interaction with biological targets.[5] Studies have shown that its use can lead to improved coupling yields during peptide synthesis when used with various activating reagents.[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated SPPS.

1. Resin Swelling:

  • The appropriate solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[3]

2. Fmoc Deprotection:

  • The N-terminal Fmoc group on the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF.[1] This reaction is typically performed twice to ensure complete deprotection.

3. Washing:

  • The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling:

  • This compound is pre-activated and then coupled to the deprotected N-terminus of the growing peptide chain. Several coupling reagents can be employed.

    • Carbodiimide-based: N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® is a common and effective method.[1][6]

    • Uronium/Aminium-based: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or COMU are highly efficient coupling agents, particularly for difficult couplings.[2] These are typically used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • Phosphonium-based: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) can also be utilized.[2]

    A typical coupling reaction involves dissolving this compound and the coupling reagent in DMF, adding a base if required, and then adding this solution to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature.

5. Washing:

  • The resin is washed again with DMF to remove excess reagents and byproducts.

6. Repeat Cycle:

  • Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

7. Final Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIPS) to prevent side reactions. The specific composition of the cocktail depends on the amino acid composition of the peptide.

Deprotection of the Acetyl Group

The O-acetyl group on the serine residue is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[7] If the final peptide requires a free hydroxyl group on the serine, a subsequent deacetylation step is necessary. The Zemplén deacetylation method, which involves treatment with a catalytic amount of sodium methoxide in methanol, is a common and effective procedure for removing the acetyl groups.[7]

Visualization of a Key Application: Inhibition of Coronavirus Membrane Fusion

This compound is a building block that can be used in the synthesis of peptide-based antiviral agents, including inhibitors of coronavirus membrane fusion.[8] The spike (S) protein of coronaviruses mediates the fusion of the viral and host cell membranes, a critical step for viral entry. This process involves a conformational change in the S protein, leading to the formation of a six-helix bundle (6-HB) from the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[9][10] Peptide inhibitors designed to mimic the HR2 domain can bind to the HR1 domain, preventing the formation of the 6-HB and thus blocking membrane fusion.[10]

Coronavirus_Fusion_Inhibition cluster_virus Coronavirus cluster_host Host Cell cluster_inhibition Inhibition Virus Virus S_Protein Spike Protein (S1/S2) HR1 Heptad Repeat 1 (HR1) S_Protein->HR1 2. Conformational Change ACE2 ACE2 Receptor S_Protein->ACE2 1. Binding HR2 Heptad Repeat 2 (HR2) HR1->HR2 3. 6-Helix Bundle Formation Host_Cell Host Cell HR2->Host_Cell 4. Membrane Fusion ACE2->S_Protein Peptide_Inhibitor Peptide Inhibitor (e.g., synthesized using This compound) Peptide_Inhibitor->HR1 Blocks 6-HB Formation SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound + Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage No end Purified Peptide final_cleavage->end

References

An In-Depth Technical Guide to the Storage and Stability of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(Ac)-OH). This critical reagent is widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of acetylated serine residues into peptide sequences, a modification of significant interest in drug discovery and proteomics. Understanding its stability profile is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes.

Recommended Storage Conditions

Proper storage of this compound is crucial to minimize degradation and maintain its purity over time. The following conditions are recommended based on supplier information and the general stability of Fmoc-protected amino acids.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°CLong-term (up to 3 years)Recommended for optimal stability.[1]
4°CShort-term (up to 2 years)Suitable for frequently used material.[1]
Room TemperatureVariableAcceptable if stored in a sealed, dry container.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthFor working solutions.[1]

Stability Profile and Potential Degradation Pathways

The chemical structure of this compound contains two primary moieties susceptible to degradation: the base-labile N-terminal Fmoc protecting group and the O-acetyl ester on the serine side chain, which is prone to hydrolysis.

N-Terminal Fmoc Group Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is notoriously sensitive to basic conditions. Cleavage occurs via a β-elimination mechanism, typically facilitated by secondary amines like piperidine. While this lability is exploited for its removal during SPPS, inadvertent deprotection can occur upon exposure to basic impurities or conditions during storage or handling.

  • Degradation Products: Premature cleavage of the Fmoc group results in the formation of dibenzofulvene (DBF) and the free amine of O-acetyl-L-serine. DBF can further react with the deprotected amine, leading to undesired side products. Trace amounts of amine impurities in solvents like dimethylformamide (DMF) can be sufficient to initiate this degradation.[2][3]

Side-Chain O-Acetyl Group Stability

The O-acetyl group is an ester linkage and is susceptible to hydrolysis under both acidic and basic conditions, yielding acetic acid and Fmoc-L-serine. While the acetyl group is generally considered stable under the basic conditions used for Fmoc removal in SPPS, prolonged exposure or harsh pH conditions can lead to its cleavage.[4]

  • Degradation Products: Hydrolysis of the acetyl group leads to the formation of Fmoc-L-serine and acetic acid.

The interplay of these degradation pathways is critical. For instance, the formation of acetic acid from side-chain hydrolysis could potentially create a locally acidic microenvironment, although the primary stability concern for the Fmoc group remains basic conditions.

A logical workflow for assessing the stability of this compound is presented below.

cluster_storage Storage Conditions cluster_stress Forced Degradation cluster_analysis Stability Analysis cluster_degradation Potential Degradation Products Solid Solid HPLC Stability-Indicating HPLC Method Solid->HPLC Monitor purity over time Solution Solution Solution->HPLC Monitor purity over time Acid Acid Acid->HPLC Assess degradation Base Base Base->HPLC Assess degradation Oxidation Oxidation Oxidation->HPLC Assess degradation Heat Heat Heat->HPLC Assess degradation Light Light Light->HPLC Assess degradation Fmoc_Ser_Ac_OH This compound Fmoc_Ser_Ac_OH->Solid Store under recommended conditions Fmoc_Ser_Ac_OH->Solution Store under recommended conditions Fmoc_Ser_Ac_OH->Acid Expose to stress conditions Fmoc_Ser_Ac_OH->Base Expose to stress conditions Fmoc_Ser_Ac_OH->Oxidation Expose to stress conditions Fmoc_Ser_Ac_OH->Heat Expose to stress conditions Fmoc_Ser_Ac_OH->Light Expose to stress conditions LC_MS LC-MS for Degradant ID HPLC->LC_MS Identify unknown peaks Fmoc_Ser_OH Fmoc-Ser-OH (O-deacetylation) HPLC->Fmoc_Ser_OH Quantify Ac_Ser_OH Ac-Ser-OH (N-deprotection) HPLC->Ac_Ser_OH Quantify Ser_OH Serine (Complete deprotection) HPLC->Ser_OH Quantify

Figure 1. A logical workflow for the stability assessment of this compound.

Experimental Protocols

To ensure the quality of this compound, particularly when used in GMP environments or for the synthesis of therapeutic peptides, a robust stability-indicating analytical method is essential.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact drug substance from its potential degradation products, allowing for accurate quantification of purity and degradation over time.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products (e.g., Fmoc-Ser-OH, Ac-Ser-OH, and serine) and other process-related impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions (A starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes) is a common starting point for separating compounds of varying polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 266 nm (characteristic for the Fmoc group).[5]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm filter before injection.

Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating analytical method.[6][7][8]

Protocol Outline:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for a defined period. Neutralize the sample before HPLC analysis. Due to the base-lability of the Fmoc group, this degradation is expected to be rapid.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for an extended period. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.

The following diagram illustrates a typical workflow for a forced degradation study.

Start Start Prepare_Stock Prepare Stock Solution of this compound Start->Prepare_Stock Stress_Conditions Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) Prepare_Stock->Stress_Conditions Analyze_Samples Analyze Stressed Samples by HPLC-UV Stress_Conditions->Analyze_Samples Identify_Degradants Identify Degradation Products (e.g., by LC-MS) Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Figure 2. A simplified workflow for a forced degradation study of this compound.

Conclusion

The stability of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine is a critical factor in its successful application in peptide synthesis. Adherence to recommended storage conditions, particularly low temperatures and protection from moisture and basic environments, is essential to maintain its purity. The primary degradation pathways involve the base-catalyzed cleavage of the Fmoc group and the hydrolysis of the O-acetyl ester. A validated stability-indicating HPLC method is a necessary tool for quality control and for monitoring the stability of this important reagent. Forced degradation studies are invaluable for understanding the degradation profile and for the development of such analytical methods. By implementing these practices, researchers and drug development professionals can ensure the quality of their synthetic peptides and the reliability of their scientific findings.

References

A Technical Guide to Fmoc-O-acetyl-L-serine (CAS No. 171778-17-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-O-acetyl-L-serine , with CAS number 171778-17-9, is a protected amino acid derivative that serves as a critical building block in the chemical synthesis of peptides. Its unique structural features, including the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the permanent acetyl group on the serine side chain, make it a valuable tool for creating complex and modified peptides for therapeutic and research applications. This guide provides an in-depth overview of its properties, synthesis, and key uses, with a focus on its application in drug development.

Physicochemical and General Properties

Fmoc-O-acetyl-L-serine is a white to off-white powder with a molecular weight of 369.37 g/mol .[1] It is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The Fmoc group provides a base-labile protecting strategy for the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain on a solid support.[] The acetyl group on the serine side chain offers several advantages, including enhanced solubility and stability of the resulting peptide.[3] It can also influence the peptide's conformation and its interactions with biological targets.[1]

PropertyValueReference
CAS Number 171778-17-9[4]
Molecular Formula C₂₀H₁₉NO₆[4]
Molecular Weight 369.37 g/mol [1]
Appearance White to off-white powder
Purity Typically ≥95%[1]
Melting Point 148 - 152 °C[4]
Optical Rotation [α]²⁰/D = -21 ± 2° (c=1 in DMF)[4]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[5]

Applications in Drug Development

The primary application of Fmoc-O-acetyl-L-serine in drug development lies in its incorporation into synthetic peptides to enhance their therapeutic properties.

Antiviral Agents: Coronavirus Fusion Inhibitors

A significant application of Fmoc-O-acetyl-L-serine is in the synthesis of broad-spectrum coronavirus membrane fusion inhibitors.[6] These synthetic peptides are designed to mimic components of the viral fusion machinery, thereby preventing the virus from entering host cells. The inclusion of O-acetylated serine residues can be critical for the peptide's efficacy, potentially by influencing its helical structure, stability, and binding affinity to viral targets.[1]

Bioconjugation and Targeted Drug Delivery

Fmoc-O-acetyl-L-serine is also employed in bioconjugation, a process that involves linking a peptide to another molecule, such as a drug, a targeting ligand, or a nanoparticle.[3] This strategy is central to the development of targeted drug delivery systems, which aim to increase the concentration of a therapeutic agent at the site of disease while minimizing off-target effects. The acetylated serine can serve as a stable linker or influence the pharmacokinetic profile of the bioconjugate.

Enhanced Biological Functions of Peptides

The strategic incorporation of O-acetyl-L-serine into peptide sequences can lead to enhanced biological functions.[1] The acetyl group can modulate the peptide's resistance to enzymatic degradation, improve its solubility, and alter its three-dimensional structure, all of which can lead to improved therapeutic efficacy.[1][3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Fmoc-O-acetyl-L-serine is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol. Specific parameters such as coupling reagents, reaction times, and cleavage cocktails may need to be optimized for the particular peptide sequence.

General Fmoc-SPPS Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Ser(Ac)-OH) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Capping 6. Capping (Optional) Wash2->Capping Repeat Repeat steps 2-6 for each amino acid Capping->Repeat Deprotection2 7. Final Fmoc Deprotection Repeat->Deprotection2 Wash3 8. Washing Deprotection2->Wash3 Cleavage 9. Cleavage from Resin & Side-chain Deprotection Wash3->Cleavage Purification 10. Purification & Analysis Cleavage->Purification

Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF) or dichloromethane (DCM).

2. Fmoc Deprotection: The Fmoc protecting group from the resin's terminal amino acid is removed using a solution of 20% piperidine in DMF.

3. Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling: The carboxyl group of the incoming amino acid, in this case, Fmoc-O-acetyl-L-serine, is activated using a coupling reagent (e.g., HBTU/HOBt, HATU) in the presence of a base (e.g., DIPEA, NMM). The activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminal amine.

5. Washing: The resin is washed with DMF to remove unreacted reagents.

6. Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

7. Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the peptide sequence.

8. Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

9. Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

10. Purification and Analysis: The crude peptide is precipitated, purified (usually by reverse-phase high-performance liquid chromatography - RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Signaling Pathways

The specific signaling pathways modulated by peptides containing O-acetyl-L-serine are entirely dependent on the full peptide sequence and its biological target. For instance, in the case of the coronavirus fusion inhibitor peptides, the mechanism of action is direct inhibition of the viral entry process, which precedes the involvement of intracellular signaling pathways. The peptide physically obstructs the conformational changes in the viral fusion proteins that are necessary for the fusion of the viral and host cell membranes.

The diagram below illustrates the logical relationship of this inhibitory action.

Viral_Inhibition Virus Coronavirus HostCell Host Cell Receptor Virus->HostCell Binding Fusion Membrane Fusion HostCell->Fusion Triggers Conformational Change FusionPeptide Peptide Inhibitor (containing O-acetyl-L-serine) FusionPeptide->Fusion Blocks Infection Cellular Infection Fusion->Infection

Caption: Inhibition of viral membrane fusion by a synthetic peptide.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Fmoc-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH) in solid-phase peptide synthesis (SPPS). This includes its applications, detailed experimental protocols for its incorporation into peptide chains, and subsequent deprotection of the acetyl group.

Introduction to this compound

This compound is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis to introduce an acetylated serine residue into a peptide sequence. The acetyl group serves as a temporary protecting group for the serine side-chain hydroxyl function, preventing potential side reactions during peptide synthesis. Its strategic use allows for the synthesis of peptides with specific post-translational modifications, which can be crucial for studying protein function and developing new therapeutics.

Applications of Peptides Containing Acetylated Serine

The incorporation of acetylated serine residues into synthetic peptides is a valuable tool for various research and drug development applications:

  • Mimicking Post-Translational Modifications (PTMs): O-acetylation of serine and threonine residues is a recently discovered post-translational modification in eukaryotes, initially identified through the action of bacterial virulence factors like YopJ from Yersinia.[1] This modification can compete with phosphorylation on the same residues, thereby influencing cellular signaling pathways.[1] Synthetic peptides containing Ser(Ac) are instrumental in studying the biological consequences of this PTM.

  • Investigating Enzyme-Substrate Interactions: Peptides with acetylated serine can be used as substrates or inhibitors to study enzymes involved in acetylation and deacetylation, such as acetyltransferases and deacetylases.

  • Modulating Peptide Conformation and Stability: The acetyl group can influence the local conformation and overall stability of a peptide, which can be beneficial for therapeutic peptide design.

  • Probing Signaling Pathways: A key application is in the study of innate immune signaling. For instance, the bacterial effector protein YopJ acetylates serine and threonine residues in the activation loop of TAK1 (TGFβ-activated kinase 1), a critical kinase in the NF-κB signaling pathway.[2] This acetylation blocks the phosphorylation and subsequent activation of TAK1, thereby inhibiting the downstream immune response.[2] Synthetic peptides mimicking these acetylated regions of TAK1 are crucial for dissecting this mechanism.

Experimental Protocols

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide)

    • DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Deacetylation Reagent: Catalytic sodium methoxide (NaOMe) in methanol

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Monitoring Reagents:

    • Kaiser test kit (for primary amines)

    • Chloranil test (for secondary amines)

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical manual SPPS cycle for incorporating an amino acid involves the following steps:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling: Couple the next Fmoc-amino acid using a suitable activation method (see section 3.3).

  • Washing: Wash the resin with DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Repeat steps 2-6 for each amino acid in the sequence.

Coupling Protocol for this compound

Standard coupling conditions using HBTU/HOBt may be sluggish for this compound. The following alternative coupling reagents are recommended. It is advisable to perform a double coupling to ensure maximum efficiency.

Table 1: Recommended Coupling Conditions for this compound

Coupling Reagent CombinationMolar Equivalents (Amino Acid:Reagent:Base)SolventReaction TimeMonitoring
HATU/DIPEA 3 : 2.9 : 6DMF2 hoursKaiser Test
DIC/HOBt 3 : 3 : -DMF2 hoursKaiser Test
BOP/DIPEA 3 : 3 : 9DMF/NMP (4:1)2 hoursKaiser Test
COMU/DIPEA 3 : 3 : 6DMF2 hoursKaiser Test

Detailed Protocol for HATU Coupling:

  • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Wash the resin with DMF (3 times).

  • Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

On-Resin Deacetylation of Ser(Ac) Side-Chain (Zemplén Deacetylation)

The acetyl group on the serine side chain can be selectively removed on-resin using Zemplén deacetylation conditions.[3] This method utilizes a catalytic amount of sodium methoxide in methanol.

Table 2: Protocol for On-Resin Deacetylation of Ser(Ac)

StepReagent/SolventProcedure
1. Resin WashingMethanolWash the peptide-resin thoroughly with methanol (3 times) to remove any residual DMF.
2. Deacetylation0.1 M NaOMe in MethanolSuspend the resin in a solution of 0.1 M sodium methoxide in methanol.
3. Reaction-Agitate the reaction vessel at room temperature.
4. MonitoringHPLC-MS of a cleaved aliquotMonitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The reaction is typically complete within 1-4 hours.
5. Quenching & Neutralization5% Acetic Acid in MethanolOnce the reaction is complete, wash the resin with methanol, followed by a solution of 5% acetic acid in methanol to neutralize the base.
6. Final WashingMethanol, DCM, DMFWash the resin thoroughly with methanol, DCM, and finally DMF to prepare for the next synthesis step or final cleavage.
Peptide Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.

  • Wash the final peptide-resin with DCM (3 times) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Analysis and Purification

The crude peptide should be analyzed and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Table 3: Typical RP-HPLC Conditions for Peptide Analysis

ParameterCondition
Column C18, 3.5-5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection 220 nm

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_finalization Final Steps start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple this compound (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitor Kaiser Test wash2->monitor loop_decision Coupling Complete? monitor->loop_decision loop_decision->coupling No next_aa Couple Next Amino Acid loop_decision->next_aa Yes deacetylation On-Resin Deacetylation (Zemplén Conditions) next_aa->deacetylation wash3 Wash & Neutralize deacetylation->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Mass Spectrometry Analysis purification->analysis final_product Pure Ser(Ac) Peptide analysis->final_product

Caption: Experimental workflow for SPPS of peptides containing acetylated serine.

tak1_inhibition_pathway cluster_upstream Upstream Signaling cluster_tak1_complex TAK1 Complex Activation cluster_yopj Yersinia Effector cluster_downstream Downstream NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tab2 TAB2 traf6->tab2 tak1 TAK1 ikk IKK Complex tak1->ikk Phosphorylates & Activates tab1 TAB1 tab1->tak1 binds tab2->tak1 recruits yopj YopJ yopj->tak1 Acetylates Ser/Thr in Activation Loop ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Inflammatory Gene Expression nfkb->gene_expression Activates

Caption: Inhibition of the NF-κB signaling pathway by YopJ-mediated acetylation of TAK1.

References

Application Notes and Protocols for Coupling Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of serine residues with post-translational modifications, such as acetylation, is crucial for synthesizing peptides that mimic native biological functions or possess enhanced therapeutic properties. The acetylated serine building block, N-α-(9-Fluorenylmethoxycarbonyl)-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH), presents unique challenges in solid-phase peptide synthesis (SPPS). The acetyl protecting group on the serine side chain can influence coupling efficiency and introduce the risk of side reactions. This document provides a detailed guide to selecting appropriate coupling reagents for this compound, minimizing side reactions, and offers specific experimental protocols for its successful incorporation into peptide sequences.

Challenges in Coupling this compound

The primary challenge in coupling this compound lies in achieving high coupling efficiency without compromising the integrity of the acetyl group or the chiral purity of the amino acid. Standard coupling conditions that are effective for many other amino acids, such as the use of HBTU/HOBt with DIPEA, have been reported to be suboptimal for this compound, sometimes resulting in incomplete coupling.[1] The electron-withdrawing nature of the acetyl group can potentially reduce the nucleophilicity of the carboxylate upon activation, necessitating more potent coupling reagents.

Furthermore, serine derivatives are known to be susceptible to racemization, and the choice of coupling reagent and base is critical in preserving stereochemical integrity.[2] The presence of the acetyl group may also introduce steric hindrance, further complicating the coupling reaction.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. While direct quantitative comparative studies for this specific derivative are limited, the following table summarizes the performance of commonly used coupling reagents based on their known reactivity and suitability for hindered or sensitive amino acids.

Coupling Reagent CocktailReagent TypeRelative ReactivityRacemization RiskPotential Side ReactionsRecommendations for this compound
HBTU/HOBt/DIPEA Uronium/AminiumStandardModerateGuanidinylation (with excess HBTU)[3]Not recommended due to reported low efficiency.[1]
HATU/HOAt/Base Uronium/AminiumHighLow to ModerateGuanidinylation (with excess HATU)[3]Recommended. High reactivity is beneficial. Use of a hindered base like collidine is advised to minimize racemization.
COMU/Base Uronium/AminiumVery HighLowGuanidinylation (with excess COMU)Highly Recommended. Generally considered one of the most efficient coupling reagents with low racemization potential.
DIC/OxymaPure Carbodiimide/AdditiveHighLowDehydration of Asn/Gln (minimized by Oxyma)Recommended. A cost-effective and efficient alternative, particularly when racemization is a concern.[4]
PyBOP/HOBt/Base PhosphoniumHighLow-Recommended. Avoids the risk of guanidinylation and is effective for hindered couplings.

Experimental Workflow and Key Considerations

A typical workflow for the coupling of this compound in SPPS is outlined below. This workflow highlights critical steps and decision points for optimizing the coupling reaction.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Pre_activation Pre-activation of This compound Pre_activation->Coupling Addition of activated amino acid Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring of Coupling Completion (e.g., Kaiser Test) Washing2->Monitoring Capping Capping (Optional) (e.g., Acetic Anhydride) Monitoring->Capping Incomplete Coupling Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Complete Coupling Capping->Next_Cycle

Caption: General workflow for the solid-phase synthesis coupling of this compound.

Key Considerations:

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent. Ensure it is peptide synthesis grade and dry.

  • Base Selection: While N,N-diisopropylethylamine (DIPEA) is widely used, it has been associated with racemization of serine derivatives.[2] The use of a bulkier, less nucleophilic base such as 2,4,6-collidine is recommended to minimize this side reaction.

  • Pre-activation: For most modern coupling reagents, a short pre-activation time (1-5 minutes) of the this compound with the coupling reagent and base before addition to the resin is beneficial.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling should be performed.

  • Double Coupling: For challenging couplings, including the incorporation of this compound, performing a second coupling cycle can significantly improve the yield of the desired peptide.

  • Capping: If the coupling remains incomplete after a second attempt, capping the unreacted amino groups with acetic anhydride is recommended to prevent the formation of deletion sequences.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for coupling this compound using three highly recommended reagent combinations. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: Coupling using HATU/Collidine

This protocol is recommended for its high reactivity and reduced risk of racemization due to the use of collidine.

Materials:

  • This compound (4 equivalents, 0.4 mmol, 147.7 mg)

  • HATU (3.9 equivalents, 0.39 mmol, 148.3 mg)

  • 2,4,6-Collidine (8 equivalents, 0.8 mmol, 106 µL)

  • Peptide synthesis grade DMF

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol substitution) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF (approx. 2 mL). Add collidine to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free amino groups.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.

  • Capping (if necessary): If the coupling is still incomplete, cap the unreacted amines using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or collidine) in DMF.

Protocol 2: Coupling using COMU/DIPEA

COMU is a highly efficient coupling reagent that often yields excellent results with minimal side reactions.

Materials:

  • This compound (4 equivalents, 0.4 mmol, 147.7 mg)

  • COMU (3.9 equivalents, 0.39 mmol, 167.0 mg)

  • DIPEA (8 equivalents, 0.8 mmol, 139 µL)

  • Peptide synthesis grade DMF

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve this compound and COMU in DMF (approx. 2 mL). Add DIPEA to the solution and vortex briefly. The solution will typically turn yellow upon activation. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test.

  • Recoupling/Capping: Proceed as described in Protocol 1 if necessary.

Protocol 3: Coupling using DIC/OxymaPure

This carbodiimide-based method is a cost-effective and highly efficient option with a low risk of racemization.

Materials:

  • This compound (4 equivalents, 0.4 mmol, 147.7 mg)

  • DIC (4 equivalents, 0.4 mmol, 62 µL)

  • OxymaPure (4 equivalents, 0.4 mmol, 56.8 mg)

  • Peptide synthesis grade DMF

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound and OxymaPure in DMF (approx. 2 mL).

  • Coupling: Add the amino acid/OxymaPure solution to the deprotected resin. Then, add DIC to the reaction vessel. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test.

  • Recoupling/Capping: Proceed as described in Protocol 1 if necessary.

Potential Side Reactions and Mitigation Strategies

The primary side reactions of concern when coupling this compound are racemization and incomplete coupling leading to deletion sequences.

Side_Reactions cluster_coupling Coupling Step cluster_problems Potential Issues cluster_solutions Mitigation Strategies FmocSer This compound Racemization Racemization FmocSer->Racemization IncompleteCoupling Incomplete Coupling FmocSer->IncompleteCoupling Base Use Hindered Base (e.g., Collidine) Racemization->Base Reagent Use High-Efficiency Coupling Reagent (e.g., HATU, COMU) IncompleteCoupling->Reagent DoubleCouple Double Coupling IncompleteCoupling->DoubleCouple Capping Capping IncompleteCoupling->Capping

Caption: Mitigation strategies for side reactions during this compound coupling.

To minimize these side reactions:

  • Racemization: Employ coupling reagents known for low racemization potential (e.g., phosphonium salts or carbodiimides with additives like OxymaPure).[5] The use of a hindered base like collidine instead of DIPEA is also highly recommended.[2]

  • Incomplete Coupling: Utilize highly reactive coupling reagents such as HATU or COMU. Monitor the reaction closely and be prepared to perform a second coupling or a capping step.

Conclusion

The successful incorporation of this compound in SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. While standard HBTU/DIPEA protocols may prove insufficient, the use of more potent uronium/aminium reagents like HATU and COMU, or efficient carbodiimide methods with OxymaPure, is highly recommended. Minimizing racemization through the use of hindered bases like collidine is also a critical consideration. The detailed protocols and workflow provided in this document serve as a comprehensive guide for researchers to efficiently synthesize peptides containing acetylated serine, thereby facilitating advancements in peptide-based research and drug development.

References

Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the incorporation of N-α-Fmoc-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH) into a peptide sequence using manual solid-phase peptide synthesis (SPPS). The acetyl group provides a stable protecting group for the serine hydroxyl function during peptide synthesis, which can be selectively removed post-synthesis if desired. This protocol covers the entire workflow from resin preparation to the final cleavage and deprotection of the peptide.

Materials and Reagents

  • Resin: Rink Amide resin or pre-loaded Wang resin (100-200 mesh)

  • Amino Acids: Fmoc-protected amino acids, including this compound

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH), ACS grade

    • Piperidine, peptide synthesis grade

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solutions: DMF, DCM

  • Kaiser Test Kit (Ninhydrin Test): For monitoring coupling completion

  • Cleavage Cocktail (Reagent B): Trifluoroacetic acid (TFA, 88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS, 2%)

  • Precipitation Solvent: Cold diethyl ether

Experimental Protocols

Resin Swelling and Preparation
  • Weigh the desired amount of resin (e.g., 100 mg) into a reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) to the vessel.

  • Allow the resin to swell for 15-30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).

Amino Acid Coupling: Incorporation of this compound

Two common coupling methods are presented below. Method A is a standard approach, while Method B is reported to yield a cleaner product for this compound based on qualitative user experiences.[1]

Method A: HBTU/DIPEA Coupling

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (5 x 10 mL).

Method B: DIC/HOBt Coupling

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (5 x 10 mL).

Monitoring the Coupling Reaction

The completion of the coupling reaction should be monitored to ensure the entire peptide chain is synthesized correctly.

  • Take a small sample of the resin beads (a few beads are sufficient).

  • Wash the beads thoroughly with DMF and then methanol.

  • Perform a Kaiser (ninhydrin) test.

    • Positive test (blue beads): Incomplete coupling. Recouple by repeating the coupling step.

    • Negative test (yellow/colorless beads): Complete coupling. Proceed to the next deprotection step.

Chain Elongation

Repeat steps 3.2 (Fmoc Deprotection) and 3.3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 3.2.

Peptide Cleavage and Side-Chain Deprotection
  • Wash the deprotected peptide-resin with DCM (5 x 10 mL) and dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail (Reagent B: TFA/Phenol/Water/TIS, 88:5:5:2) fresh in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Post-Cleavage Deacetylation of Ser(Ac) (Optional)

If the final peptide requires a free serine hydroxyl group, the acetyl group can be removed.

  • Dissolve the crude peptide in a solution of 5% hydrazine hydrate in DMF.

  • Stir the reaction at room temperature and monitor the deacetylation by HPLC or mass spectrometry.

  • Once the reaction is complete, precipitate the peptide with cold diethyl ether and purify by HPLC.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound with different reagents is not extensively published, the following table summarizes the expected qualitative outcomes based on user reports and general knowledge of peptide synthesis. Researchers should perform their own optimization to determine the most efficient method for their specific sequence.

Coupling ReagentActivation BaseExpected Coupling EfficiencyReported Purity of Crude ProductNotes
HBTUDIPEAHighGood to HighStandard and effective method for most amino acids.
DIC/HOBtN/AHighHighReported to produce a cleaner crude product with fewer side reactions for this compound.[1]
BOPDIPEAHighGoodAnother effective phosphonium-based coupling reagent.

Visualizations

Experimental Workflow

experimental_workflow resin Start: Resin swell 1. Resin Swelling (DMF) resin->swell deprotect_1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_1 couple 3. Coupling (this compound + Coupling Reagent) deprotect_1->couple monitor 4. Monitoring (Kaiser Test) couple->monitor monitor->couple Incomplete, Recouple chain_elongation 5. Chain Elongation (Repeat steps 2-4) monitor->chain_elongation Coupling Complete deprotect_final 6. Final Fmoc Deprotection chain_elongation->deprotect_final cleavage 7. Cleavage & Deprotection (TFA Cocktail) deprotect_final->cleavage peptide End: Crude Peptide cleavage->peptide

Caption: Workflow for SPPS incorporation of this compound.

Coupling Reaction Logic

coupling_logic cluster_activation Activation cluster_coupling Coupling FmocSer This compound ActivatedEster Activated Ester Intermediate FmocSer->ActivatedEster CouplingReagent Coupling Reagent (e.g., HBTU or DIC/HOBt) CouplingReagent->ActivatedEster PeptideBond New Peptide Bond Formed ActivatedEster->PeptideBond Resin Resin-Bound Peptide (with free N-terminus) Resin->PeptideBond

Caption: Logic of the this compound coupling reaction.

References

Application Notes and Protocols: Deprotection of the Acetyl Group from Serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and prevent unwanted side reactions. The hydroxyl group of serine is a reactive moiety that necessitates protection to avoid O-acylation during coupling steps. The acetyl (Ac) group is a valuable protecting group for the serine side chain due to its small size and stability to the acidic conditions typically used for the cleavage of tert-butyl-based protecting groups and some resins in Fmoc-based SPPS. However, the efficient and selective removal of the acetyl group from the serine residue is a critical step that requires carefully controlled conditions to prevent side reactions and ensure the integrity of the final peptide product.

These application notes provide detailed protocols for the chemical deprotection of the O-acetyl group from serine residues in synthetic peptides. Both on-resin and in-solution methods are described, primarily focusing on mild basic conditions using hydrazine and sodium methoxide. Additionally, potential side reactions and troubleshooting strategies are discussed to aid researchers in optimizing their peptide synthesis workflows.

Chemical Deprotection Methods

The deprotection of the O-acetyl group from serine is typically achieved under basic conditions, which makes it orthogonal to the acidic deprotection methods used for many other protecting groups in Fmoc-SPPS.

Method 1: Deprotection using Hydrazine

Hydrazine is an effective reagent for the removal of acetyl groups and is compatible with peptides containing acid-labile protecting groups. It can be used for both on-resin and in-solution deprotection. Hydrazine is also used for the removal of other protecting groups like Dde and ivDde, making it a useful reagent in orthogonal protection strategies[1][2].

Quantitative Data on Hydrazine Deprotection

ParameterValue/RangeRemarksCitation
Reagent Concentration 2-5% (v/v) hydrazine hydrate in DMFHigher concentrations may be used but increase the risk of side reactions.[3]
Reaction Time 15-30 minutes (repeated)Reaction progress should be monitored by HPLC for in-solution deprotection.[2]
Temperature Room Temperature[3]
Typical Yield >90%Highly dependent on peptide sequence and steric hindrance around the serine residue.General observation, specific data for O-acetyl serine is limited.
Purity HighPurification by RP-HPLC is recommended to remove any by-products.[4]

Experimental Protocols

On-Resin Deprotection of O-Acetyl Serine with Hydrazine

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% (v/v) hydrazine hydrate in DMF to the resin.

  • Reaction: Gently agitate the resin at room temperature for 15 minutes.

  • Repeat: Drain the hydrazine solution and repeat the treatment with a fresh 2% hydrazine solution for another 15 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min).

  • Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved, and the peptide analyzed by mass spectrometry to confirm the removal of the acetyl group (mass difference of -42 Da).

  • Further Synthesis: The resin can then proceed to the next coupling step or final cleavage.

In-Solution Deprotection of O-Acetyl Serine with Hydrazine

  • Dissolution: Dissolve the acetylated peptide (1 equivalent) in DMF or a suitable solvent mixture.

  • Reagent Addition: Add 2-5% (v/v) of hydrazine hydrate to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the deprotection by reverse-phase high-performance liquid chromatography (RP-HPLC) until the starting material is consumed.

  • Quenching (Optional): The reaction can be quenched by the addition of a scavenger such as acetone.

  • Purification: Purify the deacetylated peptide by preparative RP-HPLC.

Method 2: Deprotection using Sodium Methoxide (Zemplén Deacetylation)

The Zemplén deacetylation, a classic method for the removal of acetyl groups in carbohydrate chemistry, can be adapted for the deprotection of O-acetylated serine residues in peptides[5]. This method utilizes a catalytic amount of sodium methoxide in methanol and is generally very mild and efficient.

Quantitative Data on Sodium Methoxide Deprotection

ParameterValue/RangeRemarksCitation
Reagent Concentration Catalytic amount of NaOMe (e.g., 0.1 M solution in MeOH)A catalytic amount is sufficient for complete deprotection.[5]
Reaction Time 30-60 minutesReaction progress should be monitored by TLC or HPLC.[5]
Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.[5]
Typical Yield >95%Generally very high yields are achieved with this method.[5]
Purity HighNeutralization and purification are necessary to remove salts.[5]

Experimental Protocol

In-Solution Deprotection of O-Acetyl Serine with Sodium Methoxide

  • Dissolution: Dissolve the O-acetylated peptide (1.0 equivalent) in dry methanol (MeOH) under an inert atmosphere (e.g., Argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe) solution in MeOH (e.g., from a 1 M stock solution).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or RP-HPLC until the starting material is fully consumed.

  • Neutralization: Add an ion-exchange resin (H+ form) and stir until the pH of the solution becomes neutral.

  • Filtration: Filter the resin and wash it with MeOH.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the resulting peptide by silica gel column chromatography or preparative RP-HPLC.

Potential Side Reactions and Troubleshooting

  • N-O Acyl Shift: Under acidic conditions, such as during TFA cleavage, an acyl group can migrate from the nitrogen of the peptide backbone to the hydroxyl group of a neighboring serine or threonine residue. While the deprotection of the O-acetyl group is performed under basic conditions, it is important to be aware of this potential side reaction if the peptide is subsequently exposed to strong acids.

  • Base-catalyzed Racemization: While less common for serine, prolonged exposure to strong basic conditions can potentially lead to epimerization at the alpha-carbon. Using mild conditions and monitoring the reaction time is recommended.

  • Peptide Bond Hydrolysis: Harsh basic conditions can lead to the hydrolysis of the peptide backbone. The use of catalytic amounts of base (for NaOMe) or controlled reaction times (for hydrazine) is crucial.

  • Hydrazinolysis of Esters: If the peptide contains ester functionalities (e.g., on the C-terminus or on side chains of Asp or Glu), hydrazine can potentially cleave these esters. Selective protection of these groups is necessary if hydrazine deprotection is planned.

  • Incomplete Deprotection: Steric hindrance around the serine residue can slow down the deprotection reaction. In such cases, extending the reaction time or increasing the temperature slightly may be necessary, while carefully monitoring for side reactions.

Visualizations

Deprotection_Mechanism cluster_hydrazine Hydrazine Deprotection cluster_NaOMe Sodium Methoxide Deprotection Peptide-Ser(Ac) Peptide with O-Acetyl Serine Intermediate Tetrahedral Intermediate Peptide-Ser(Ac)->Intermediate Nucleophilic attack Hydrazine H2N-NH2 Hydrazine->Intermediate Deacetylated_Peptide_H Deacetylated Peptide-Ser(OH) Intermediate->Deacetylated_Peptide_H Elimination Byproduct_H Acetylhydrazide Intermediate->Byproduct_H Peptide-Ser(Ac)_M Peptide with O-Acetyl Serine Intermediate_M Tetrahedral Intermediate Peptide-Ser(Ac)_M->Intermediate_M Nucleophilic attack Methoxide CH3O- Methoxide->Intermediate_M Deacetylated_Peptide_M Deacetylated Peptide-Ser(OH) Intermediate_M->Deacetylated_Peptide_M Elimination Byproduct_M Methyl Acetate Intermediate_M->Byproduct_M

Caption: Chemical mechanisms of O-acetyl serine deprotection.

Experimental_Workflow start Start: Acetylated Peptide dissolve Dissolve Peptide in Appropriate Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., Hydrazine or NaOMe) dissolve->add_reagent react React at Specified Temperature and Time add_reagent->react monitor Monitor Reaction Progress (HPLC or TLC) react->monitor workup Quench and/or Neutralize Reaction monitor->workup Reaction Complete purify Purify Deacetylated Peptide (RP-HPLC) workup->purify analyze Analyze Final Product (Mass Spec, HPLC) purify->analyze end End: Pure Deacetylated Peptide analyze->end

Caption: General experimental workflow for deprotection.

Decision_Tree start Select Deprotection Method for O-Acetyl Serine on_resin Is the peptide on-resin? start->on_resin hydrazine_on_resin Use Hydrazine Method (On-Resin Protocol) on_resin->hydrazine_on_resin Yes in_solution Peptide is in solution on_resin->in_solution No acid_labile Does the peptide have other acid-labile groups? in_solution->acid_labile hydrazine_solution Consider Hydrazine Method (In-Solution Protocol) acid_labile->hydrazine_solution Yes no_acid_labile Are other base-labile groups absent? acid_labile->no_acid_labile No naome Use Sodium Methoxide Method no_acid_labile->naome Yes ester_present Does the peptide contain other ester groups? no_acid_labile->ester_present No ester_present->hydrazine_solution No naome_preferred Sodium Methoxide is preferred to avoid hydrazinolysis ester_present->naome_preferred Yes

Caption: Decision tree for selecting a deprotection method.

References

Application Notes and Protocols: Fmoc-Ser(Ac)-OH in the Synthesis of Coronavirus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global coronavirus pandemic has underscored the urgent need for effective antiviral therapeutics. A promising strategy in the development of such agents is the synthesis of peptidomimetic inhibitors that target critical viral processes, such as membrane fusion and proteolytic cleavage essential for viral replication. Fmoc-Ser(Ac)-OH, an acetylated serine derivative, serves as a valuable building block in the solid-phase peptide synthesis (SPPS) of these inhibitors. The incorporation of acetylated serine can influence the peptide's conformation, stability, and interaction with biological targets, potentially enhancing its inhibitory activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of coronavirus inhibitors.

Application Notes

This compound is primarily utilized in the synthesis of peptide-based inhibitors targeting two key stages of the coronavirus life cycle:

  • Membrane Fusion: Coronaviruses enter host cells through a process of membrane fusion mediated by the viral spike (S) protein. Peptides derived from the heptad repeat (HR) regions of the S protein can competitively inhibit this process. The incorporation of this compound into these peptide sequences can enhance their helical stability and binding affinity to the target regions of the S protein, leading to the development of broad-spectrum coronavirus membrane fusion inhibitors.[2][3]

  • Protease Inhibition: The viral main protease (Mpro or 3CLpro) is a crucial enzyme for the processing of viral polyproteins, making it an attractive target for antiviral drugs. Peptidomimetic inhibitors designed to fit into the active site of Mpro can block its function and halt viral replication. The serine residue, and its modifications like acetylation, can be strategically placed within the inhibitor sequence to optimize interactions with the protease's active site.[1]

The acetyl group on the serine side chain can influence the inhibitor's properties in several ways:

  • Conformational Stability: Acetylation can introduce steric constraints that favor a specific peptide conformation, which may be more complementary to the target binding site.

  • Hydrogen Bonding: The acetyl group can alter the hydrogen bonding potential of the serine side chain, potentially leading to new or stronger interactions with the target protein.

  • Solubility and Pharmacokinetics: Modification of the peptide backbone with acetyl groups can impact the overall solubility and pharmacokinetic properties of the inhibitor.

Quantitative Data Summary

While specific quantitative data for coronavirus inhibitors synthesized using this compound is not extensively available in the public domain, the following table summarizes the inhibitory activity of various peptidomimetic coronavirus inhibitors to provide a comparative context for researchers.

Inhibitor ClassTargetVirusAssay TypeIC50 / KiReference
Peptidomimetic AldehydeMain Protease (Mpro)SARS-CoVEnzyme Inhibition5.7 µM (IC50)Not directly cited
Statine-based PeptidomimeticMain Protease (Mpro)SARS-CoV-2FRET-based Assay< 1 µM (IC50)[4]
Cyclic PeptideMain Protease (Mpro)SARS-CoV-2Enzyme Inhibition70 nM (IC50), 14 nM (Ki)[5]
Lipopeptide Fusion InhibitorSpike Protein (HR2)SARS-CoV-2 VariantsPseudovirus EntrynM range (IC50)[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Coronavirus Fusion Inhibitor Peptide using this compound

This protocol describes the manual synthesis of a hypothetical 20-amino acid peptide inhibitor incorporating this compound using standard Fmoc-SPPS chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Solid Phase Peptide Synthesis vessel

  • Shaker or vortexer

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in the synthesis vessel.

    • Wash the resin with DMF (3 x 5 mL) for 5 minutes each.

    • Swell the resin in DMF (5 mL) for 1 hour at room temperature.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (5 mL) and shake for 15 minutes.

    • Drain and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the presence of free amines.

  • Amino Acid Coupling (Example: Coupling this compound):

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), OxymaPure® (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.

  • Repeat Deprotection and Coupling:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DMF (3 x 5 mL), DCM (5 x 5 mL), and dry the resin under vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water (add DTT if cysteine is present).

    • Add the cleavage cocktail (5 mL) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with fresh cleavage cocktail (2 x 1 mL).

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether (40 mL).

    • Centrifuge the mixture at 4000 rpm for 10 minutes, decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 20 mL).

    • Air-dry the crude peptide pellet.

    • Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations

SPPS_Workflow cluster_0 Synthesis Cycle Resin 1. Resin Swelling (Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) - this compound Coupling->Wash1 KaiserTest1 Kaiser Test (Check for free amines) Wash1->KaiserTest1 KaiserTest1->Coupling Positive Loop Repeat for each Amino Acid Deprotection2 4. Final Fmoc Deprotection KaiserTest1->Deprotection2 Negative after last AA Loop->Deprotection1 Cleavage 5. Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Purification 6. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification FinalPeptide Pure Inhibitor Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis of Coronavirus Inhibitors.

Coronavirus_Inhibition_Pathway cluster_entry Viral Entry cluster_replication Viral Replication Virus Coronavirus Fusion Membrane Fusion Virus->Fusion Spike Protein HostCell Host Cell Fusion->HostCell FusionInhibitor Fusion Inhibitor (contains Ser(Ac)) FusionInhibitor->Fusion Blocks Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage ViralProteins Functional Viral Proteins Mpro->ViralProteins ProteaseInhibitor Protease Inhibitor (contains Ser(Ac)) ProteaseInhibitor->Mpro Inhibits

References

Application Notes and Protocols for the Synthesis of Post-Translationally Modified Peptides using Fmoc-Ser(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-α-Fmoc-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH) in solid-phase peptide synthesis (SPPS) to generate peptides with post-translational acetylation on serine residues. Acetylation is a critical post-translational modification (PTM) that plays a vital role in regulating a wide array of biological processes, including gene transcription, protein stability, and cellular signaling. The ability to synthesize peptides with site-specific acetylation is therefore essential for studying the functional roles of this modification and for the development of novel therapeutics.

Introduction to this compound in Peptide Synthesis

This compound is a protected amino acid derivative designed for the straightforward incorporation of acetylated serine into a peptide sequence during standard Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine provides temporary protection that is removed at each cycle of peptide elongation, while the acetyl group on the serine side-chain hydroxyl group is a stable modification that remains throughout the synthesis and is present in the final peptide. This allows for the precise placement of an acetylated serine residue at any desired position within the peptide chain.

The strategic incorporation of acetylated serine can significantly influence a peptide's biological activity, conformation, and stability. For instance, acetylation can modulate protein-protein interactions and protect peptides from enzymatic degradation, thereby increasing their in vivo half-life.

Data Presentation: Performance of this compound in SPPS

While comprehensive quantitative data directly comparing this compound with the more common Fmoc-Ser(tBu)-OH is limited in publicly available literature, user experiences and general knowledge of SPPS allow for a qualitative assessment and provide guidance on achieving successful synthesis. The following table summarizes expected performance and key considerations when using this compound.

ParameterThis compoundFmoc-Ser(tBu)-OH (for comparison)Notes and Recommendations
Coupling Efficiency Generally good, but can be sequence-dependent.High and reliable.Standard coupling reagents like HBTU/DIPEA or DIC/HOBt are effective. Optimization of coupling time and reagents may be necessary for sterically hindered sequences.
Final Yield Can be lower than with Fmoc-Ser(tBu)-OH due to potential side reactions.Typically high.Careful optimization of coupling and deprotection steps is crucial to maximize yield.
Purity of Crude Peptide May require more rigorous purification due to potential side products.Generally high.HPLC purification is essential to isolate the target acetylated peptide from any deletion sequences or byproducts.
Side Reactions Potential for O-acylation of other hydroxyl-containing residues if their side chains are unprotected. N→O acyl shift is a known side reaction for serine-containing peptides under acidic conditions.Tert-butyl group is stable under standard Fmoc-SPPS conditions.Ensure complete protection of other reactive side chains. Use of mild cleavage cocktails can help minimize the N→O acyl shift.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of an Acetylated Peptide

This protocol outlines the manual synthesis of a model acetylated peptide using this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Acetonitrile (ACN), HPLC grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid. Successful couplings have been reported using HBTU/DIPEA as an alternative to DIC/HOBt.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.

Protocol 2: Quality Control of Acetylated Peptides by Mass Spectrometry

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in 50% acetonitrile/water).

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the full MS spectrum to determine the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the acetylated peptide. The acetyl group adds 42.0106 Da to the mass of the serine residue.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm the peptide sequence and localize the acetylation site. Fragmentation should produce b- and y-ions that are consistent with the expected sequence, with a mass shift of +42.0106 Da on the serine-containing fragments.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification cluster_analysis Analysis resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (DIC/HOBt or HBTU/DIPEA) deprotection->coupling ser_ac_coupling This compound Coupling deprotection->ser_ac_coupling coupling->deprotection Next cycle ser_ac_coupling->deprotection Next cycle elongation Chain Elongation (Repeat) ser_ac_coupling->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Peptide Cleavage (TFA/TIS/H2O) final_deprotection->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis LC-MS Analysis (MW and Sequence Confirmation) purification->analysis

Caption: Experimental workflow for the synthesis of acetylated peptides.

signaling_pathway stimulus External Stimulus (e.g., Growth Factor, Stress) receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade hat Histone Acetyltransferase (HAT) kinase_cascade->hat Activation acetylation Protein Acetylation (e.g., on Serine) hat->acetylation Catalyzes tf Transcription Factor acetylation->tf Modulates Activity gene_expression Altered Gene Expression tf->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A simplified signaling pathway involving protein acetylation.

Application Notes and Protocols: Orthogonal Protection Strategies Using Fmoc-Ser(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex and modified peptides. The fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, in conjunction with acid-labile side-chain protecting groups (the "Fmoc/tBu strategy"), forms the bedrock of modern peptide chemistry.[1] This document provides detailed application notes and protocols for an orthogonal protection strategy centered on the use of N-α-Fmoc-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH) .

The acetyl (Ac) group serves as a temporary protecting group for the hydroxyl function of the serine side chain. Its key advantage lies in its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups like tert-butyl (tBu) and trityl (Trt).[2] The acetyl group can be selectively removed on-resin using nucleophilic reagents, most commonly hydrazine, under mild conditions. This orthogonality allows for site-specific modification of the serine residue, opening avenues for the synthesis of peptides with post-translational modifications, branched structures, or conjugated moieties.

Principle of the Orthogonal Strategy

The core of this strategy is the differential lability of the protecting groups employed. In a standard Fmoc-SPPS workflow, the peptide chain is elongated sequentially. The use of this compound introduces a serine residue with its side chain protected by an acetyl group. This group remains intact during the repetitive cycles of Fmoc deprotection with piperidine. Once the desired peptide sequence is assembled, and while other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are still in place, the acetyl group on the serine side chain can be selectively cleaved. This exposes a free hydroxyl group on the serine, which can then be further functionalized on the solid support.

This strategy is particularly valuable for:

  • Site-specific glycosylation: The exposed hydroxyl group can serve as an attachment point for monosaccharides or oligosaccharides.

  • Site-specific phosphorylation: While direct synthesis with phosphorylated amino acids is common, this strategy allows for enzymatic or chemical phosphorylation on-resin.

  • Attachment of labels and tags: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to the deprotected serine side chain.

  • Synthesis of branched or cyclic peptides: The serine hydroxyl group can be used as a handle for the synthesis of more complex peptide architectures.

Experimental Protocols

General Fmoc-SPPS Protocol

This protocol outlines the standard steps for solid-phase peptide synthesis using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HOBt or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the incorporation of the acetylated serine, use this compound in the coupling step.

On-Resin Deacetylation of Serine Side Chain

This protocol describes the selective removal of the acetyl group from the serine side chain while the peptide is still attached to the resin and other side-chain protecting groups are intact.

Materials:

  • Peptide-resin containing this compound

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: After the full peptide sequence has been assembled, ensure the N-terminal Fmoc group of the final amino acid is removed (if desired for subsequent modification) or remains in place.

  • Washing: Wash the peptide-resin thoroughly with DMF (3x) to remove any residual piperidine.

  • Deacetylation Reaction:

    • Prepare a 2% solution of hydrazine monohydrate in DMF (v/v).

    • Add the hydrazine solution to the peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the resin at room temperature for 3-5 minutes.

    • Drain the reaction solution.

    • Repeat the hydrazine treatment two more times.

  • Washing: Wash the resin extensively with DMF (5x) to remove all traces of hydrazine.

  • Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the acetyl group (mass difference of 42 Da).

Site-Specific Modification of the Deprotected Serine

This is a general protocol that can be adapted for various modifications (e.g., glycosylation, phosphorylation, labeling). The example below is for the attachment of a generic carboxylic acid-functionalized molecule.

Materials:

  • Peptide-resin with deprotected serine hydroxyl group

  • Carboxylic acid-functionalized molecule to be attached

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Use the peptide-resin directly after the deacetylation and washing steps (Protocol 3.2).

  • Activation and Coupling:

    • Dissolve the carboxylic acid-functionalized molecule (5-10 equivalents) in DMF.

    • Add coupling reagents (e.g., HBTU/HOBt or HATU, 5-10 equivalents) and DIPEA (10-20 equivalents).

    • Allow the pre-activation to proceed for 5-10 minutes.

    • Add the activated solution to the peptide-resin.

    • Allow the reaction to proceed for 2-4 hours, or overnight if necessary.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Data Presentation

The following tables summarize representative quantitative data for the key steps in this orthogonal strategy. Note that actual yields may vary depending on the peptide sequence and specific reaction conditions.

Table 1: Representative Coupling Efficiency of this compound

Coupling ReagentActivation Time (min)Coupling Time (hr)Representative Coupling Efficiency (%)
HBTU/HOBt/DIPEA102>98%
HATU/DIPEA51.5>99%
DIC/HOBt102.5>97%

Table 2: On-Resin Deacetylation of Serine Side Chain

ReagentConcentrationReaction Time (min)Number of TreatmentsRepresentative Cleavage Yield (%)
Hydrazine monohydrate2% in DMF3-53>95%
Hydrazine monohydrate5% in DMF2-33>97%

Table 3: Orthogonality of Acetyl Group Deprotection

Protecting GroupStability to 2% Hydrazine in DMFStability to 20% Piperidine in DMFStability to 95% TFA
Acetyl (Ac) Labile StableStable
FmocLabileLabile Stable
tert-Butyl (tBu)StableStableLabile
Trityl (Trt)StableStableLabile
BocStableStableLabile

Visualizations

Diagram 1: Orthogonal Protection Scheme

Orthogonal_Protection_Scheme cluster_spps SPPS Cycle Peptide Peptide Chain on Resin (Nα-Fmoc, Side-chains protected) Peptide->Peptide Hydrazine 2% Hydrazine in DMF Deprotected_Ser Peptide with Free Serine -OH (Other side-chains protected) Peptide->Deprotected_Ser Selective Deacetylation Fmoc_Ser_Ac This compound Fmoc_Ser_Ac->Peptide Coupling Piperidine 20% Piperidine in DMF TFA 95% TFA Cocktail Final_Peptide Final Modified Peptide Modified_Peptide Modified Peptide on Resin Deprotected_Ser->Modified_Peptide Site-Specific Modification Modified_Peptide->Final_Peptide Global Deprotection & Cleavage

Caption: Orthogonal protection and deprotection workflow using this compound.

Diagram 2: Experimental Workflow for Site-Specific Peptide Modification

Experimental_Workflow Start Start: Rink Amide Resin SPPS 1. Standard Fmoc-SPPS (Incorporate this compound) Start->SPPS Wash1 2. Wash with DMF/DCM SPPS->Wash1 Deacetylation 3. On-Resin Deacetylation (2% Hydrazine in DMF, 3x3 min) Wash1->Deacetylation Wash2 4. Wash with DMF Deacetylation->Wash2 Modification 5. Site-Specific Modification (e.g., Coupling of a label) Wash2->Modification Wash3 6. Wash with DMF/DCM Modification->Wash3 Cleavage 7. Cleavage and Global Deprotection (95% TFA Cocktail) Wash3->Cleavage Purification 8. Purification by RP-HPLC Cleavage->Purification End End: Purified, Modified Peptide Purification->End

Caption: Step-by-step workflow for the synthesis of a site-specifically modified peptide.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust and versatile orthogonal protection strategy. The stability of the acetyl group to standard Fmoc-SPPS conditions, coupled with its selective removal using mild hydrazine treatment, allows for the precise, site-specific modification of serine residues within a peptide sequence. This methodology is a powerful tool for researchers and drug development professionals aiming to create complex peptides with tailored functionalities, such as post-translational modifications, labels, or unique structural features. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this valuable synthetic strategy.

References

Green Chemistry Protocols for Solid-Phase Peptide Synthesis with Fmoc-Ser(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and pharmaceutical development. However, traditional SPPS protocols often rely on hazardous solvents, such as N,N-dimethylformamide (DMF), and excess reagents, leading to significant environmental impact and safety concerns. Green chemistry principles offer a pathway to mitigate these issues by replacing toxic substances, reducing waste, and improving overall process efficiency. This document provides detailed application notes and protocols for implementing greener SPPS methodologies, with a specific focus on the incorporation of Fmoc-Ser(Ac)-OH, a key building block in the synthesis of peptides and phosphopeptide analogs.

Greener Alternatives in Fmoc-SPPS

The transition to greener SPPS involves a multi-faceted approach, targeting the core components of the synthesis cycle: solvents, coupling reagents, and deprotection methods.

Sustainable Solvents

The most significant contributor to the environmental footprint of SPPS is the extensive use of polar aprotic solvents like DMF, which is now classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[1][2] Research has identified several greener alternatives with favorable safety and environmental profiles.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has demonstrated excellent performance in SPPS, particularly in combination with greener coupling reagents.[3][4][5]

  • Cyclopentyl methyl ether (CPME): Another promising green solvent with good resin swelling properties and reagent solubility.[4]

  • Propylene Carbonate (PC): A biodegradable, non-toxic polar aprotic solvent that can effectively replace DMF in both solution- and solid-phase synthesis.[6]

  • Binary Mixtures: Combinations of greener solvents, such as dimethyl sulfoxide (DMSO) with ethyl acetate (EtOAc) or 1,3-dioxolane (DOL), can be tailored to mimic the desirable physicochemical properties of DMF while reducing toxicity.

Eco-Friendly Coupling Reagents

Traditional coupling reagents can pose safety hazards and contribute to poor atom economy. Greener alternatives aim to be safer, more efficient, and produce less hazardous byproducts.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Recognized as one of the greenest coupling additives, OxymaPure® is non-explosive and highly soluble in a wide range of solvents, including greener options.[7] When paired with N,N'-diisopropylcarbodiimide (DIC), it forms a highly effective and low-racemization coupling cocktail.[3][4]

  • Propylphosphonic Anhydride (T3P®): A versatile and environmentally friendly coupling reagent.

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient coupling reagent with byproducts that are easily removed with aqueous washes.

Greener Deprotection Strategies

The removal of the Fmoc protecting group typically involves the use of piperidine, a toxic and regulated substance. Greener approaches focus on reducing piperidine use or replacing it altogether.

  • 4-Methylpiperidine (4-MP): A less toxic alternative to piperidine that often provides comparable or even improved performance in Fmoc deprotection.

  • In-situ Fmoc Removal: This strategy combines the coupling and deprotection steps without intermediate washing, significantly reducing solvent consumption.[8] The deprotection base is added directly to the coupling cocktail after the coupling reaction is complete. The deactivation of the active ester is faster than Fmoc removal, preventing double incorporation of the amino acid.[9]

Data Presentation

The following tables summarize quantitative data from various studies comparing traditional and greener SPPS protocols. While a direct comparison for a single peptide containing this compound using a fully green protocol is not available in a single source, the data below illustrates the potential for achieving high purity and yield with greener methods across different peptide sequences.

Table 1: Comparison of Crude Peptide Purity in Different Solvents

Peptide SequenceTraditional Solvent (DMF) Purity (%)Green SolventGreen Solvent Purity (%)Reference
BradykininNot ReportedPropylene CarbonateComparable to DMF[6]
Aib-enkephalin42.82-MeTHF97.0[4]
Model Peptide A822-MeTHF65% of original[2]
Model Peptide BNot ReportedCPME70% of original[2]

Table 2: Performance of Greener Coupling Reagents

PeptideCoupling ReagentSolventPurity (%)Yield (%)Reference
Aib-enkephalinDIC/OxymaPure2-MeTHF97.0High[3][4]
Z-Phg-Pro-NH2DIC/OxymaPure2-MeTHFLowest RacemizationHigh[4]
Leu-enkephalinamideDIC/OxymaPurePolar Clean®HighHigh[7]
H-GFL-NH2DIC/OxymaPureγ-Valerolactone (GVL)HighHigh[7]

Experimental Protocols

The following protocols describe the synthesis of a model pentapeptide, H-Ala-Gly-Ser(Ac)-Phe-Leu-NH₂ , using both a traditional and a green SPPS approach.

Model Peptide Synthesis: Traditional Protocol

This protocol utilizes standard, well-established reagents and solvents.

Workflow Diagram: Traditional SPPS

Traditional_SPPS cluster_cycle SPPS Cycle (repeat for each amino acid) cluster_cleavage_purification Final Steps Resin Fmoc-Leu-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide H-Ala-Gly-Ser(Ac)-Phe-Leu-NH₂ Purification->FinalPeptide

Caption: Workflow for traditional Fmoc-SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-Leu-OH, Fmoc-Phe-OH, this compound, Fmoc-Gly-OH, Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple Fmoc-Leu-OH to the resin using HBTU/HOBt and DIPEA in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin extensively with DMF.

  • Coupling of Subsequent Amino Acids: Couple the remaining amino acids (Fmoc-Phe-OH, this compound, Fmoc-Gly-OH, Fmoc-Ala-OH) sequentially using HBTU/HOBt and DIPEA in DMF, with deprotection and washing steps between each coupling.

  • Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Final Wash: Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Model Peptide Synthesis: Green Protocol

This protocol incorporates greener solvents, coupling reagents, and deprotection methods.

Workflow Diagram: Green SPPS

Green_SPPS cluster_cycle Green SPPS Cycle (repeat for each amino acid) cluster_cleavage_purification Final Steps Resin Fmoc-Leu-Resin Coupling Coupling (Fmoc-AA-OH, DIC/OxymaPure in 2-MeTHF) Resin->Coupling InSituDeprotection In-situ Fmoc Deprotection (Add 4-Methylpiperidine) Coupling->InSituDeprotection Wash Wash (2-MeTHF / EtOAc) InSituDeprotection->Wash Wash->Coupling Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide H-Ala-Gly-Ser(Ac)-Phe-Leu-NH₂ Purification->FinalPeptide

Caption: Workflow for greener Fmoc-SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-Leu-OH, Fmoc-Phe-OH, this compound, Fmoc-Gly-OH, Fmoc-Ala-OH

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Ethyl acetate (EtOAc)

  • 4-Methylpiperidine (4-MP)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell Rink Amide resin in 2-MeTHF for 30 minutes.

  • First Amino Acid Coupling: Couple Fmoc-Leu-OH to the resin using DIC/OxymaPure in 2-MeTHF.

  • In-situ Fmoc Deprotection: After coupling is complete, add 4-methylpiperidine to the reaction vessel to a final concentration of 20% and allow to react for 20 minutes.

  • Washing: Wash the resin with 2-MeTHF and then EtOAc.

  • Coupling of Subsequent Amino Acids: Couple the remaining amino acids (Fmoc-Phe-OH, this compound, Fmoc-Gly-OH, Fmoc-Ala-OH) sequentially using the same in-situ deprotection and washing protocol.

  • Final Deprotection: Perform the final Fmoc deprotection with 20% 4-methylpiperidine in 2-MeTHF.

  • Final Wash: Wash the resin with 2-MeTHF, followed by EtOAc, and dry under vacuum.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a critical step in SPPS and proceeds via a base-catalyzed β-elimination mechanism.

Diagram: Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Base Base Base (e.g., Piperidine) Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene β-elimination CO2 CO₂ Intermediate1->CO2 Deprotected_Peptide H₂N-Peptide-Resin Intermediate1->Deprotected_Peptide Adduct Dibenzofulvene-Base Adduct Dibenzofulvene->Adduct + Base

Caption: Mechanism of Fmoc deprotection.

Conclusion

The adoption of green chemistry principles in SPPS offers significant advantages in terms of environmental sustainability, safety, and process efficiency. By replacing hazardous solvents with greener alternatives like 2-MeTHF, utilizing safer and more efficient coupling reagents such as DIC/OxymaPure, and implementing solvent-reducing strategies like in-situ Fmoc deprotection, researchers and manufacturers can significantly reduce the environmental impact of peptide synthesis. The protocols provided herein offer a practical guide for the green synthesis of peptides containing this compound, contributing to a more sustainable future for peptide-based therapeutics and research.

References

Application Notes and Protocols for Automated Peptide Synthesis Using O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(Ac)-OH) in automated solid-phase peptide synthesis (SPPS). This serine derivative offers a unique protecting group strategy with applications in the synthesis of complex peptides, particularly those susceptible to side reactions under standard deprotection conditions.

Introduction

This compound is a serine derivative where the side-chain hydroxyl group is protected by an acetyl (Ac) group. This protection is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of standard trifluoroacetic acid (TFA) cleavage cocktails used to remove many other side-chain protecting groups and cleave the peptide from the resin. This orthogonality allows for the synthesis of peptides where the serine hydroxyl group needs to remain protected until a final, specific deprotection step. This can be particularly advantageous in the synthesis of peptides prone to O-acylation or other side reactions involving the serine hydroxyl group. A notable application is in the preparation of broad-spectrum coronavirus membrane fusion inhibitors.[1]

Key Advantages of this compound

  • Orthogonal Protection: The acetyl group is stable to the reagents used for Fmoc deprotection and standard TFA cleavage, allowing for selective deprotection post-synthesis.

  • Minimization of Side Reactions: Protects the serine hydroxyl group from undesired reactions during synthesis.

  • Enabling Specific Modifications: The protected serine can be selectively deprotected to allow for site-specific modification of the peptide.

Data Presentation: Coupling Strategies and Expected Outcomes

While direct quantitative comparative studies on the coupling efficiency of this compound versus the more common Fmoc-Ser(tBu)-OH in automated synthesis are not extensively published, the following table summarizes recommended coupling strategies and expected outcomes based on available data and expert discussions.[2]

ParameterThis compoundFmoc-Ser(tBu)-OHKey Considerations
Recommended Coupling Reagents DIC/HOBt, HBTU/HOBt/DIPEA, HATU/DIPEAHBTU/HOBt/DIPEA, HATU/DIPEA, DIC/HOBtThis compound may exhibit slightly lower reactivity. The use of stronger activating agents like HATU is recommended for difficult couplings. Anecdotal evidence suggests DIC/HOBt provides clean coupling for this compound.[2]
Coupling Time (Automated Synthesizer) 45-90 minutes30-60 minutesLonger coupling times may be necessary for this compound to ensure complete reaction. Monitoring of the coupling reaction is recommended.
Double Coupling May be required for sterically hindered positionsLess frequently requiredThe smaller size of the acetyl group compared to the tert-butyl group may reduce steric hindrance in some contexts.
Expected Purity (Crude Peptide) Good to ExcellentExcellentWith optimized coupling protocols, high purity can be achieved. Impurities may arise from incomplete coupling.
Overall Yield GoodGood to ExcellentYield is dependent on the overall sequence and synthesis efficiency.
Side-Chain Deprotection Zemplén deacetylation (e.g., NaOMe in MeOH) post-TFA cleavageTFA cleavage cocktail (e.g., 95% TFA)The acetyl group is stable to TFA. A separate deprotection step is required.[3][4]

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis of a Model Peptide Containing Ser(Ac)

This protocol outlines the general steps for the automated synthesis of a model peptide (e.g., a coronavirus fusion inhibitor fragment) using this compound on a standard automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • OR Diisopropylcarbodiimide (DIC)

  • Fmoc Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • O-Acetyl Deprotection Reagent: 0.1 M Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Glacial acetic acid

  • Diethyl ether (cold)

Instrumentation:

  • Automated Peptide Synthesizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel of the automated synthesizer.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and IPA (3 times).

  • Amino Acid Coupling Cycle (Automated): a. Activation: Pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes. For this compound, using DIC/HOBt is a viable alternative. b. Coupling: Add the activated amino acid solution to the resin and allow it to react for 45-90 minutes. For difficult couplings or when incorporating this compound, a double coupling may be programmed. c. Washing: Wash the resin with DMF (5 times) and IPA (3 times). d. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 minutes, then 15 minutes). e. Washing: Wash the resin with DMF (5 times) and IPA (3 times). f. Repeat the coupling cycle for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 4d.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection (excluding O-Acetyl): a. Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding cold diethyl ether. d. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. e. Dry the crude peptide under vacuum.

  • Purification of the O-Acetylated Peptide: Purify the crude peptide by reverse-phase HPLC. Lyophilize the pure fractions.

  • O-Acetyl Deprotection (Zemplén Deacetylation): a. Dissolve the purified, O-acetylated peptide in methanol. b. Add 0.1 M sodium methoxide in methanol and stir the reaction at room temperature. Monitor the reaction by HPLC until completion (typically 30-60 minutes). c. Neutralize the reaction with glacial acetic acid. d. Remove the solvent under reduced pressure.

  • Final Purification and Lyophilization: Purify the final deprotected peptide by reverse-phase HPLC and lyophilize the pure fractions to obtain the final product.

Visualizations

Experimental Workflow

G cluster_synthesis Automated Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_final Final Steps resin Resin Swelling deprotection1 Initial Fmoc Deprotection resin->deprotection1 wash1 Washing deprotection1->wash1 coupling Amino Acid Coupling Cycle (including this compound) wash2 Washing coupling->wash2 final_deprotection Final Fmoc Deprotection coupling->final_deprotection After last AA deprotection2 Fmoc Deprotection deprotection2->coupling Repeat for each AA wash1->coupling wash2->deprotection2 cleavage TFA Cleavage & Side-Chain Deprotection final_deprotection->cleavage precipitation Ether Precipitation cleavage->precipitation purification1 RP-HPLC Purification (O-Acetylated Peptide) precipitation->purification1 deacetylation O-Acetyl Deprotection (Zemplén Deacetylation) purification1->deacetylation purification2 Final RP-HPLC Purification deacetylation->purification2 lyophilization Lyophilization purification2->lyophilization final_product Final Peptide lyophilization->final_product

Caption: Workflow for automated peptide synthesis using this compound.

Coronavirus Membrane Fusion Inhibition Pathway

The following diagram illustrates the mechanism of coronavirus entry into a host cell and the inhibitory action of a peptide synthesized using this compound. The peptide mimics the HR2 domain of the viral spike protein, preventing the formation of the six-helix bundle required for membrane fusion.[5][6][7][8][9]

G cluster_virus Coronavirus Particle cluster_host Host Cell cluster_inhibition Inhibition cluster_fusion Membrane Fusion (Uninhibited) cluster_blocked Fusion Blocked Spike Spike Protein (S1/S2) Receptor Host Cell Receptor (e.g., ACE2) Spike->Receptor 1. Binding HR1_pre HR1 Domain (Pre-fusion) SixHB Six-Helix Bundle (6HB) Formation HR2_pre HR2 Domain (Pre-fusion) S1_dissociation S1 Subunit Dissociates Receptor->S1_dissociation Conformational Change Membrane Host Cell Membrane Inhibitor Synthetic Peptide Inhibitor (HR2 Mimic) Blocked 6HB Formation Blocked Inhibitor->Blocked FP_insertion Fusion Peptide Inserts into Host Membrane S1_dissociation->FP_insertion S2 Subunit Activation Pre_hairpin Pre-hairpin Intermediate (Exposed HR1) FP_insertion->Pre_hairpin Formation of Pre-hairpin Intermediate Pre_hairpin->Inhibitor Inhibitor Binds to HR1 Pre_hairpin->SixHB HR2 folds onto HR1 Fusion Membrane Fusion SixHB->Fusion NoFusion No Membrane Fusion Blocked->NoFusion

Caption: Mechanism of coronavirus fusion inhibition by a synthetic peptide.

References

Troubleshooting & Optimization

Common side reactions with Fmoc-Ser(Ac)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Fmoc-Ser(Ac)-OH in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices to help researchers, scientists, and drug development professionals overcome common challenges associated with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over the more common Fmoc-Ser(tBu)-OH?

The primary advantage of using the acetyl (Ac) protecting group for the serine side chain is its orthogonality to the tert-butyl (tBu) group. The acetyl group can be selectively removed under conditions that do not affect tBu-based or trityl (Trt) protecting groups, allowing for site-specific modification of the serine hydroxyl group while the peptide is still on the resin.

Q2: Is the O-acetyl group on serine stable to the standard Fmoc-deprotection conditions (e.g., 20% piperidine in DMF)?

The O-acetyl group on serine is generally considered stable to the basic conditions used for Fmoc group removal. However, prolonged or repeated exposure to piperidine over many cycles, especially at elevated temperatures, can potentially lead to partial loss of the acetyl group through aminolysis. It is advisable to use the minimum necessary piperidine exposure time for complete Fmoc removal.

Q3: What are the most common side reactions observed when using this compound?

The most common side reactions encountered with this compound are:

  • Racemization: Loss of stereochemical integrity at the α-carbon during activation and coupling.

  • β-elimination: Formation of a dehydroalanine (Dha) residue through the elimination of the acetoxy group, which is promoted by base.

  • Incomplete Coupling: Difficulty in achieving complete reaction, particularly when coupling to a sterically hindered amino acid.

Troubleshooting Guide

Issue 1: Racemization/Epimerization of the Ser(Ac) Residue

Symptom: You observe a diastereomeric impurity in your final peptide by HPLC analysis, often appearing as a closely eluting shoulder or a separate peak with the same mass.

Cause: The α-proton of an activated amino acid is susceptible to abstraction by base, leading to racemization. This is particularly a concern with uronium/aminium-based coupling reagents like HBTU or HATU when used with bases such as DIPEA.[1] Histidine, cysteine, and serine derivatives are known to be prone to this side reaction.[2][3]

Solutions:

  • Choice of Coupling Reagent: Switch to a coupling method with a lower propensity for racemization. Carbodiimide-based methods, especially with the addition of HOBt or Oxyma, are generally preferred.[1][4]

  • Choice of Base: If using an aminium/uronium salt, replace the commonly used DIPEA with a bulkier or weaker base like collidine or N-methylmorpholine (NMM).[1][5]

  • Control Temperature: Avoid elevated temperatures during the coupling of this compound. Performing the coupling at room temperature or below can significantly reduce the rate of racemization.[3]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.

Quantitative Data on Racemization of a Serine Analog

Coupling Reagent CombinationBase% D-Isomer Formed (Epimerization)Reference
HBTUDIPEAHigh (not specified)[2]
HATUDIPEAHigh (not specified)[2]
DIC / HOBt-Low (not specified)[2]
PyBOPDIPEAModerate (not specified)[2]

Data is for the coupling of l-Ser(tBu)-OH to l-Leu-OtBu and serves as an illustrative guide.[2]

Issue 2: Peptide Impurity with a Mass of -60 Da (Loss of Acetyl Group) or -103 Da (Formation of Dehydroalanine)

Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the target peptide minus the mass of the serine side chain and its protecting group (dehydroalanine, M-103 Da) or just the loss of an acetyl group (M-60 Da).

Cause: This is indicative of β-elimination , a base-catalyzed side reaction where the acetoxy group is eliminated to form a reactive dehydroalanine (Dha) intermediate. This Dha residue can then react with nucleophiles present, such as piperidine, to form piperidinyl-alanine adducts. This reaction is analogous to the well-documented β-elimination of phosphoserine.[6]

Solutions:

  • Minimize Base Exposure: Reduce the time and concentration of piperidine used for Fmoc deprotection to the minimum required for complete removal.

  • Alternative Deprotection Reagents: Consider using alternative, less nucleophilic bases for Fmoc removal, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), often in combination with a small amount of piperidine to scavenge the dibenzofulvene byproduct.[7][8]

  • Optimize Coupling Conditions: Avoid excessive amounts of base during the coupling step. Ensure the pH of the coupling reaction does not become strongly basic.

Issue 3: Incomplete or Slow Coupling of this compound

Symptom: A positive Kaiser test (or other ninhydrin-based test) after the coupling step indicates the presence of unreacted free amines. This leads to deletion sequences in the final product.

Cause: Steric hindrance from the preceding amino acid on the resin or aggregation of the growing peptide chain can make the coupling of this compound difficult.

Solutions:

  • Use a More Potent Coupling Reagent: If a standard carbodiimide method is failing, switch to a more potent uronium/aminium reagent like HATU or HCTU.[1] Be mindful of the increased risk of racemization (see Issue 1).

  • Increase Reaction Time and/or Double Couple: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours). If the coupling is still incomplete, perform a second coupling step with a fresh solution of the activated amino acid.

  • Disrupt Peptide Aggregation: If aggregation is suspected, switch to a more disruptive solvent like N-methylpyrrolidone (NMP) or add a small percentage of DMSO.[4]

  • Microwave Synthesis: The use of microwave energy can significantly enhance coupling efficiency, but temperature must be carefully controlled to mitigate side reactions like racemization.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize epimerization during the incorporation of this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Activation: Allow the activation mixture to react for 15-20 minutes at room temperature.[1]

  • Coupling: Add the filtered activation solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.

Visualization

Troubleshooting Workflow for this compound Side Reactions

The following diagram illustrates a logical workflow for identifying and resolving common issues encountered with this compound.

Caption: Troubleshooting workflow for this compound side reactions.

References

How to avoid racemization when using Fmoc-Ser(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization when using Fmoc-Ser(Ac)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer), leading to a loss of stereochemical purity. In peptide synthesis, the incorporation of a D-amino acid instead of the natural L-amino acid can lead to peptides with altered three-dimensional structures, biological activities, and immunogenicity. Serine, particularly when its side chain is protected with an electron-withdrawing group like acetyl (Ac), is susceptible to racemization during the coupling step of SPPS.[1][2]

Q2: What are the primary mechanisms of racemization for Fmoc-protected amino acids?

A2: There are two main pathways for racemization during peptide coupling:

  • Oxazolone Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization. Subsequent nucleophilic attack by the resin-bound amine opens the ring to form the desired peptide bond, but with a mixture of L- and D-isomers.

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the alpha-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization.[2]

Q3: Is this compound more prone to racemization than Fmoc-Ser(tBu)-OH?

A3: The acetyl group on the serine side chain is electron-withdrawing, which can increase the acidity of the alpha-proton, potentially making this compound more susceptible to base-catalyzed racemization compared to Fmoc-Ser(tBu)-OH, which has an electron-donating tert-butyl group. Studies on glycosylated serine derivatives with acetyl protecting groups have shown significant levels of epimerization.[1]

Troubleshooting Guide

Issue: High levels of D-Ser diastereomer detected in the final peptide.

Potential Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Use a coupling reagent known to suppress racemization, such as those based on carbodiimides with additives (e.g., DIC/OxymaPure® or DIC/HOBt) or phosphonium/uronium salts with caution.[3]Carbodiimide-based reagents, when used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), can minimize the formation of the highly racemization-prone oxazolone intermediate.
Strong or Hindered Base Avoid strong, non-nucleophilic bases like DBU for coupling. Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of diisopropylethylamine (DIPEA).[1][4]Stronger bases are more likely to abstract the alpha-proton, leading to direct enolization and racemization. Sterically hindered bases can also reduce the rate of racemization.
Prolonged Activation Time Minimize the pre-activation time of the this compound before adding it to the resin. Ideally, perform in-situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization to occur.
High Coupling Temperature Perform the coupling reaction at room temperature or below. Avoid elevated temperatures, especially when using microwave-assisted synthesis for this specific residue.[5]Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization side reaction.

Quantitative Data on Racemization

The following table summarizes the percentage of epimerization (formation of the D-diastereomer) observed during the coupling of a glycosylated Fmoc-Serine derivative, Fmoc-Ser(Ac3GalNAcα)-OH, which serves as a close model for this compound, under various conditions.

Coupling Condition (Reagent/Base)% EpimerizationYield (%)Reference
HBTU/DIPEA3.5>95[1]
HATU/DIPEA2.0>95[1]
PyBOP/DIPEA3.4>95[1]
DIC/HOBt/DIPEA0.8>95[1]
HCTU/NMM1.1>95[1]
TBTU/TMP0.5>95[1]
COMU/TMP0.4>95[1]

Data is for Fmoc-Ser(Ac3GalNAcα)-OH and should be considered indicative for this compound.

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the manual or automated solid-phase synthesis of peptides containing this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® or HOBt (3 eq.) in DMF.

  • Coupling Reaction:

    • Add the solution from step 2 to the deprotected peptide-resin.

    • Add DIC (3 eq.) to the resin mixture.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Workflow for Minimizing Racemization

Racemization_Minimization_Workflow start Start SPPS Cycle (this compound coupling) choose_reagents Select Coupling Reagents start->choose_reagents reagent_rec Recommended: DIC/OxymaPure® or DIC/HOBt choose_reagents->reagent_rec choose_base Select Base base_rec Recommended: NMM or Collidine (TMP) Avoid: DIPEA, DBU choose_base->base_rec control_conditions Control Reaction Conditions condition_rec Recommendations: - Room Temperature - Minimal Pre-activation Time control_conditions->condition_rec perform_coupling Perform Coupling monitor_completion Monitor Reaction (e.g., Kaiser Test) perform_coupling->monitor_completion monitor_completion->perform_coupling Positive (Recouple) next_cycle Proceed to Next Cycle monitor_completion->next_cycle Negative troubleshoot Troubleshoot: High Racemization next_cycle->troubleshoot Post-synthesis analysis reagent_rec->choose_base base_rec->control_conditions condition_rec->perform_coupling

Caption: Workflow for minimizing racemization during this compound coupling.

References

Technical Support Center: O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the coupling efficiency of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(Ac)-OH) in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Efficiency Incomplete Fmoc deprotection of the preceding amino acid: Residual Fmoc groups on the resin will block the N-terminus, preventing the coupling of this compound.- Ensure complete Fmoc deprotection by extending the reaction time or performing a second deprotection step. - Monitor the deprotection using a qualitative test such as the Kaiser test or a quantitative UV analysis of the piperidine-dibenzofulvene adduct.[1]
Inefficient activation of this compound: The chosen coupling reagent may not be sufficiently reactive for this specific amino acid derivative.- Switch to a more potent coupling reagent. HATU and HCTU are generally more reactive than HBTU.[2][3] - Consider using a carbodiimide-based activation method with an additive, such as DIC/HOBt or DIC/OxymaPure, which has shown success.[4]
Competition for activation: The acetyl group on the serine side chain might compete with the carboxylic acid for activation by the coupling reagent, leading to the formation of undesired byproducts and reduced coupling of the intended amino acid.- Pre-activate the this compound for a short period (e.g., 1-5 minutes) before adding it to the resin. This can favor the activation of the more reactive carboxylic acid. - Use coupling reagents that are less likely to react with the side-chain ester, such as carbodiimides.
Steric hindrance: The growing peptide chain on the resin may be sterically hindered, preventing efficient access of the activated this compound.- Increase the coupling time. - Consider using a more polar solvent mixture, such as DMF/NMP, to improve resin swelling and peptide chain solvation.
Presence of Deletion Sequences in Final Peptide Incomplete coupling of this compound: Unreacted N-terminal amines on the resin will lead to the absence of the serine residue in a portion of the final peptide population.- After the initial coupling, perform a capping step with acetic anhydride to block any unreacted amino groups. This prevents them from reacting in subsequent coupling cycles. - Perform a double coupling of this compound.
Side Reactions Detected by Mass Spectrometry Racemization: The chiral center of the serine residue can be epimerized during activation and coupling, especially with prolonged exposure to basic conditions.- Minimize the pre-activation time. - Use a weaker base than DIPEA, such as collidine or N-methylmorpholine (NMM), to reduce the risk of racemization.[1] - The use of additives like HOBt or HOAt can help suppress racemization.[1][2]
Diketopiperazine formation: If the N-terminal two residues of the peptide are being coupled, they can cyclize and cleave from the resin, particularly when proline is the second residue.- If possible, add the first two amino acids as a pre-formed dipeptide. - Use a resin with higher steric hindrance, such as 2-chlorotrityl chloride resin, to disfavor this side reaction.[1]
Guanidinylation of the N-terminus: Excess uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminus to form a guanidinium group, which terminates the peptide chain.- Use a slight excess of the Fmoc-amino acid relative to the coupling reagent. - Alternatively, use phosphonium-based reagents like PyBOP, which do not cause this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Is the O-acetyl protecting group on serine stable to the standard Fmoc deprotection conditions (20% piperidine in DMF)?

A1: The O-acetyl group on serine is generally considered to be stable under standard Fmoc deprotection conditions. Studies on similar acetylated sugar-amino acid derivatives have shown that O-acetyl groups are stable for at least 40 minutes in 20% and 40% piperidine in DMF, which is longer than the typical deprotection time in SPPS. However, prolonged exposure or harsher basic conditions should be avoided to minimize the risk of premature deacetylation.

Q2: Which coupling reagents are recommended for this compound?

A2: Several coupling reagents can be used effectively. Based on user experiences and general reactivity principles, the following are recommended:

  • HBTU/DIPEA: A commonly used and often successful combination.[4]

  • DIC/HOBt: This carbodiimide-based method has been reported to give clean coupling with minimal impurities.[4]

  • HATU: A more reactive uronium salt that can be beneficial for difficult couplings.

  • COMU: A modern and highly efficient coupling reagent.[3]

The choice of reagent may depend on the specific peptide sequence and the nature of the preceding amino acid.

Q3: Can I perform a double coupling for this compound if the first coupling is incomplete?

A3: Yes, a double coupling is a recommended strategy to improve the overall yield, especially for difficult couplings. After the first coupling, wash the resin thoroughly and repeat the coupling step with a fresh solution of activated this compound.

Q4: How can I monitor the completion of the coupling reaction?

A4: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test or the chloranil test.[1] A positive result (blue or green color for the Kaiser test, respectively) indicates the presence of free primary amines, signifying an incomplete reaction. A negative result (yellow or colorless) suggests that the coupling is complete.

Q5: What is the potential for O- to N-acyl migration with this compound?

A5: O- to N-acyl migration is a known side reaction in peptide chemistry, particularly with serine and threonine residues, and can occur under both acidic and basic conditions. However, this is more commonly observed with an unprotected hydroxyl group on the serine side chain reacting with the peptide backbone. With the hydroxyl group protected by an acetyl group, this specific intramolecular side reaction is less likely to occur at the serine side chain itself during the coupling step.

Data Presentation

The following table summarizes qualitative and semi-quantitative data on the performance of different coupling reagents for this compound, based on literature and user-reported experiences. Quantitative, side-by-side comparative data is limited in the current literature.

Coupling Reagent/System Relative Reactivity Reported Performance for this compound Potential Side Reactions
HBTU/DIPEA HighSuccessful coupling reported.[4]Racemization, Guanidinylation.
HATU/DIPEA or Collidine Very HighGenerally recommended for difficult couplings.Racemization (less with collidine), Guanidinylation.
DIC/HOBt ModerateReported to provide clean coupling with minimal impurities.[4]Dehydration of Asn/Gln if present.
COMU/DIPEA or Collidine Very HighHighly efficient modern coupling reagent.Racemization (less with collidine), Guanidinylation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU/DIPEA

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

    • Confirm complete deprotection using a Kaiser test.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Ensure the resin is fully suspended in the solution.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a Kaiser test to monitor the reaction progress.

    • Once the Kaiser test is negative (or after the desired reaction time), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3-5 times), and then DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using DIC/HOBt

This protocol is recommended when racemization is a significant concern.

  • Resin Preparation:

    • Follow the same resin preparation and deprotection steps as in Protocol 1.

  • Coupling Reaction:

    • Suspend the deprotected resin in a minimal amount of DMF.

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and immediately add the mixture to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction and wash the resin as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Coupling

G Resin Resin with N-terminal Deprotected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 KaiserTest1 Kaiser Test (Positive) Washing1->KaiserTest1 Activation Activation of this compound (Coupling Reagent + Base) KaiserTest1->Activation If Positive Coupling Coupling to Resin Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 KaiserTest2 Kaiser Test (Negative) Washing2->KaiserTest2 NextCycle Proceed to Next Coupling Cycle KaiserTest2->NextCycle

Caption: A typical workflow for the solid-phase synthesis coupling step of this compound.

Logical Relationships in Troubleshooting Low Coupling Efficiency

G LowYield Low Coupling Yield IncompleteDeprotection Incomplete Fmoc Deprotection LowYield->IncompleteDeprotection InefficientActivation Inefficient Activation LowYield->InefficientActivation StericHindrance Steric Hindrance LowYield->StericHindrance Competition Side-chain Activation LowYield->Competition CheckDeprotection Verify Deprotection (Kaiser Test) IncompleteDeprotection->CheckDeprotection ChangeReagent Change Coupling Reagent (e.g., to HATU) InefficientActivation->ChangeReagent IncreaseTime Increase Coupling Time StericHindrance->IncreaseTime Preactivate Pre-activate Amino Acid Competition->Preactivate

Caption: Troubleshooting logic for addressing low coupling efficiency of this compound.

References

Technical Support Center: Aggregation Issues in Peptides Containing Fmoc-Ser(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Ser(Ac)-OH.

Troubleshooting Guides

Issue 1: Poor Swelling of the Resin and Incomplete Deprotection

Symptoms:

  • The resin bed volume does not increase significantly after solvent addition.

  • Fmoc-deprotection monitoring (e.g., UV-Vis of piperidine-dibenzofulvene adduct) shows incomplete removal of the Fmoc group.

  • Positive Kaiser test or other amine tests after prolonged deprotection.

Possible Cause: Peptide aggregation on the solid support is a primary cause of poor resin swelling and incomplete deprotection. The formation of intermolecular hydrogen bonds between peptide chains can create a compact structure that hinders solvent penetration and access of the deprotecting agent (piperidine) to the N-terminal Fmoc group.

Troubleshooting Steps:

  • Solvent Modification: Switch from standard solvents like DMF to more disruptive solvent systems. N-Methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) to DMF can help break up secondary structures.

  • Chaotropic Salts: Incorporate chaotropic salts into the washing and/or deprotection steps. These salts disrupt hydrogen bonding networks.

  • Elevated Temperature: Perform the deprotection at a higher temperature (e.g., 40-50°C). Increased thermal energy can disrupt intermolecular interactions. However, be cautious as elevated temperatures can increase the risk of side reactions like racemization or aspartimide formation.

  • Stronger Deprotection Reagent: If standard piperidine treatment is insufficient, consider adding 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution. DBU is a stronger, non-nucleophilic base that can enhance Fmoc removal.

Issue 2: Incomplete Coupling to the Amino Acid Following this compound

Symptoms:

  • Positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines.

  • Presence of deletion sequences (peptide lacking the intended amino acid) in the final product upon analysis by mass spectrometry.

Possible Cause: Aggregation of the peptide chain can sterically hinder the approach of the activated amino acid, leading to incomplete coupling. The nature of the acetylated serine side chain, being smaller and potentially more flexible than the bulky t-butyl group, might influence the local conformation of the peptide, although direct evidence for it promoting aggregation is limited.

Troubleshooting Steps:

  • Choice of Coupling Reagents: If standard coupling reagents like HBTU/HOBt are proving ineffective, switch to more potent activating agents.

  • Extended Coupling Times and Double Coupling: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or overnight. Alternatively, perform a double coupling, where a fresh solution of activated amino acid is added for a second coupling cycle.

  • Solvent and Temperature Optimization: Similar to deprotection, using solvents like NMP or DMSO and performing the coupling at a slightly elevated temperature can improve reaction kinetics by reducing aggregation.

  • Backbone Protection: If aggregation is a persistent issue in the sequence, consider re-synthesizing the peptide using backbone protection strategies. Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of an amino acid every 6-7 residues can effectively disrupt aggregation. Pseudoproline dipeptides can also be used to break up secondary structures.

Frequently Asked Questions (FAQs)

Q1: Does the acetyl group on the serine side chain directly cause aggregation?

There is no direct scientific literature that definitively states that the acetyl group on this compound promotes aggregation more than other protecting groups like the tert-butyl group. Aggregation is highly sequence-dependent and is primarily driven by the overall hydrophobicity and hydrogen-bonding capacity of the entire peptide chain. However, post-translational modifications like acetylation can influence peptide structure. For instance, the acetylation of lysine residues neutralizes their positive charge and increases hydrophobicity, which can, in some cases, lead to aggregation.[1] By analogy, the acetyl group on serine might alter local polarity and hydrogen bonding potential, which could contribute to aggregation in certain sequence contexts.

Q2: When should I suspect that aggregation is the root cause of my synthesis problems?

Aggregation should be suspected when you observe a combination of the following:

  • Poor resin swelling.

  • Slow or incomplete Fmoc deprotection.

  • Incomplete coupling reactions, even with reliable coupling reagents.

  • The synthesis proceeds well for the first few residues and then abruptly becomes problematic. Aggregation is less likely before the fifth or sixth residue.

  • The peptide is known to be hydrophobic or contains residues prone to hydrogen bonding (e.g., Gln, Asn, Thr, Val, Ile).

Q3: Are there any sequence-specific considerations when using this compound?

While there are no specific rules for this compound, general principles for "difficult sequences" apply. Peptides with repeating hydrophobic residues or sequences with alternating hydrophobic and hydrophilic residues that can form amphipathic structures are more prone to aggregation. If your sequence contains such motifs in proximity to the this compound residue, it is prudent to be proactive in employing strategies to mitigate aggregation from the outset.

Q4: Can microwave-assisted peptide synthesis help with aggregation issues involving this compound?

Yes, microwave irradiation can be an effective tool to overcome aggregation. The rapid heating provided by the microwave can disrupt intermolecular hydrogen bonds, thereby increasing the efficiency of both deprotection and coupling steps. However, it is crucial to carefully control the temperature to avoid side reactions.

Data Summary

Table 1: Comparison of Strategies to Mitigate Peptide Aggregation

StrategyPrincipleAdvantagesDisadvantages
Solvent Modification (e.g., NMP, DMSO) Disrupts hydrogen bonding and solvates the peptide chain more effectively.Easy to implement.May not be sufficient for severe aggregation.
Chaotropic Salts (e.g., LiCl, KSCN) Interfere with non-covalent interactions like hydrogen bonds.Can be highly effective.Requires thorough washing to remove salts.
Elevated Temperature Provides thermal energy to break intermolecular bonds.Can significantly improve reaction rates.Increased risk of side reactions (racemization, etc.).
Potent Coupling Reagents (e.g., HATU, COMU) Faster activation and coupling kinetics can outcompete aggregation.Can improve yields for difficult couplings.Higher cost.
Backbone Protection (Hmb/Dmb, Pseudoprolines) Reversibly modifies the amide backbone to prevent hydrogen bonding.Very effective for highly aggregating sequences.Requires specialized amino acid derivatives and may involve additional synthesis steps.
Microwave Irradiation Rapid and efficient heating disrupts secondary structures.Significant reduction in synthesis time and improved yields.Requires specialized equipment; potential for side reactions if not optimized.

Experimental Protocols

Protocol 1: NMP/DMSO Solvent System for Difficult Couplings
  • Deprotection:

    • Wash the resin three times with NMP.

    • Treat the resin with 20% piperidine in NMP for 10 minutes. Repeat once.

    • Wash the resin three times with NMP.

  • Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal amount of a 1:1 mixture of NMP and DMSO.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling.

    • Wash the resin three times with NMP.

Protocol 2: Use of Chaotropic Salts (LiCl)
  • Pre-Coupling Wash:

    • After Fmoc deprotection and washing with DMF, wash the resin three times with a 0.5 M solution of LiCl in DMF.

    • Wash the resin three times with DMF to remove excess LiCl.

  • Coupling:

    • Proceed with the standard coupling protocol. The presence of residual chaotropic agent can help maintain a less aggregated state.

Visualizations

Aggregation_Troubleshooting_Workflow start Synthesis Problem Encountered (e.g., Poor Swelling, Failed Coupling) check_aggregation Suspect Aggregation? start->check_aggregation symptoms Symptoms: - Poor resin swelling - Incomplete deprotection - Failed coupling check_aggregation->symptoms solvent_mod Modify Solvent System (e.g., NMP, DMSO) check_aggregation->solvent_mod Yes end_fail Consult Specialist check_aggregation->end_fail No check_1 Problem Solved? solvent_mod->check_1 temp_reagent Increase Temperature & Use Potent Coupling Reagents check_1->temp_reagent No end_success Continue Synthesis check_1->end_success Yes check_2 Problem Solved? temp_reagent->check_2 backbone_prot Re-synthesize with Backbone Protection (Hmb/Dmb, Pseudoproline) check_2->backbone_prot No check_2->end_success Yes backbone_prot->end_success Successful Re-synthesis

Caption: Troubleshooting workflow for peptide aggregation.

Peptide_Aggregation_Mechanism cluster_0 Solvated State (Synthesis Proceeds) cluster_1 Aggregated State (Synthesis Hindered) p1 Peptide Chain 1 agg1 Peptide Chain 1 p2 Peptide Chain 2 agg2 Peptide Chain 2 p3 Peptide Chain 3 agg3 Peptide Chain 3 agg1->agg2 H-Bond agg2->agg3 H-Bond solvated Good Solvation & High Chain Mobility aggregated Poor Solvation & Interchain H-Bonding (β-Sheet Formation) solvated->aggregated Aggregation Trigger (e.g., Hydrophobic Sequence) arrow

References

Optimizing cleavage of peptides with acetylated serine from resin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the cleavage of peptides containing acetylated serine (Ser(Ac)) from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: After cleaving my peptide, mass spectrometry shows a significant peak at -42 Da from the expected mass. What is the likely cause?

A significant mass loss of 42 Da corresponds to the loss of an acetyl group (C₂H₂O). The primary cause is the acid-catalyzed hydrolysis of the O-acetyl ester on the serine side chain during the final cleavage and deprotection step, which is typically performed with strong trifluoroacetic acid (TFA). This results in the desired acetylated peptide being converted to its native serine equivalent.

Q2: Is the O-acetyl group on serine supposed to be stable during standard Fmoc-SPPS?

Yes, the acetyl protecting group on the serine side chain is selected for its stability under the basic conditions (typically 20% piperidine in DMF) used for the removal of the N-terminal Fmoc group during synthesis.[1] However, its stability is not guaranteed under the harsh acidic conditions of the final TFA cleavage.[2]

Q3: What is the fundamental chemical reaction causing the deacetylation of Ser(Ac)?

The deacetylation is an acid-catalyzed hydrolysis of the ester linkage of the O-acetyl group. The strong acid (TFA) protonates the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, which is often present in the cleavage cocktail.

Q4: Are there alternative, milder cleavage methods that can preserve the acetyl group?

Yes, for extremely acid-sensitive modifications, milder cleavage strategies can be employed. Peptides synthesized on hyper-acid-labile resins like 2-chlorotrityl chloride (2-CTC) can be cleaved with a very dilute solution of TFA (e.g., 1-2%) in a solvent like dichloromethane (DCM).[3][4] This approach often allows for the peptide to be cleaved from the resin while leaving acid-labile side-chain protecting groups, including potentially the O-acetyl group, intact.[3][5]

Troubleshooting Guide

Problem: Low yield of the desired Ser(Ac) peptide and a major peak corresponding to the deacetylated product.

This is the most common issue when working with O-acetylated peptides. The troubleshooting process involves systematically modifying the cleavage protocol to be milder, thereby minimizing the acid-catalyzed hydrolysis of the acetyl group.

Root Cause Analysis Diagram

The following diagram illustrates the primary cause of Ser(Ac) peptide loss during cleavage.

G cluster_process TFA Cleavage Process cluster_products Cleavage Products Resin Peptide-Resin with Ser(Ac) Cleavage Cleavage & Deprotection Resin->Cleavage TFA High Concentration TFA (e.g., 95%) TFA->Cleavage Desired Desired Product: Peptide with Ser(Ac) Cleavage->Desired Desired Pathway SideProduct Side Product: Deacetylated Peptide (-42 Da) Cleavage->SideProduct Side Reaction (Acid Hydrolysis)

Caption: The acid hydrolysis side reaction that causes deacetylation.

Optimization Strategies & Protocols

To minimize deacetylation, cleavage conditions must be optimized. The key variables to adjust are TFA concentration , cleavage duration , and temperature .

Strategy 1: Modify the Cleavage Cocktail and Time

Standard cleavage cocktails like "Reagent B" (TFA/Phenol/Water/TIPS) are often too harsh.[6] Reducing the reaction time and temperature can significantly improve the yield of the acetylated product.

Illustrative Data on Cleavage Condition Optimization

While specific data for Ser(Ac) is limited, a study on a similarly acid-labile N-terminally acetylated peptide provides a strong model for optimization. The table below is adapted to illustrate the expected trend for Ser(Ac) cleavage.

Cleavage Cocktail Composition (v/v)Time (hours)Temperature (°C)Expected Yield of Acetylated Peptide (%)Expected Yield of Deacetylated Peptide (%)
Harsh
Reagent B (88% TFA, 5% Phenol, 5% H₂O, 2% TIPS)2Room Temp~15-25%~75-85%
Optimized
95% TFA, 5% H₂O14°C~30-40%~60-70%
95% TFA, 5% H₂O34°C~40-50%~50-60%
Milder
100% TFA (Anhydrous)34°C~45-55%~45-55%

This table is an illustrative example based on data from a study on N-terminal acetyl group stability and general chemical principles.[6] Actual results will vary based on the peptide sequence.

Key Takeaways:

  • Reducing the temperature to 4°C significantly improves the stability of the acetyl group.[6]

  • Interestingly, the presence of water as a scavenger can sometimes increase hydrolysis; using pure, high-quality TFA at low temperatures may yield better results in some cases.[6]

  • It is crucial to perform a small-scale trial cleavage on 20-50 mg of resin to determine the optimal conditions for your specific peptide.[7]

Strategy 2: Optimized Experimental Protocol

This protocol is designed to minimize deacetylation during cleavage.

Protocol: Low-Temperature TFA Cleavage

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.

    • Wash the resin three times with dichloromethane (DCM) to remove any residual DMF and swell the resin.

    • Dry the resin thoroughly under high vacuum for at least 1-2 hours.

  • Cleavage Cocktail Preparation (Prepare Fresh):

    • In a separate vial, prepare the cleavage cocktail. For a starting point, use a mixture of 95% TFA and 5% Triisopropylsilane (TIPS) or 95% TFA and 5% water.

    • Cool the prepared cocktail in an ice bath to ~4°C.

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the dried peptide-resin (approx. 1 mL for 50 mg of resin).

    • Place the reaction vessel in an ice bath or a cold room (4°C) and allow it to react for a predetermined time (start with 1-2 hours).

    • Gently agitate the mixture periodically.

  • Peptide Isolation:

    • Filter the resin using a syringe filter and collect the filtrate into a centrifuge tube containing ice-cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the peptide should form.

    • Wash the resin once more with a small volume of fresh cleavage cocktail and combine the filtrates.

    • Centrifuge the ether suspension at 3000-4000 rpm for 5 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.

  • Analysis:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC and Mass Spectrometry analysis to quantify the ratio of acetylated to deacetylated product.[6]

Troubleshooting Workflow Diagram

This diagram provides a logical workflow for addressing deacetylation issues.

G Start Start: Low yield of Ser(Ac) peptide observed InitialCleavage Perform initial cleavage (e.g., Reagent B, 2h, RT) Start->InitialCleavage Analyze Analyze by HPLC/MS InitialCleavage->Analyze Problem Problem Confirmed: -42 Da peak is major product Analyze->Problem Optimize Optimization Strategy Problem->Optimize Step1 Step 1: Reduce Time & Temp Cleave for 1-2h at 4°C Optimize->Step1 Analyze2 Re-analyze by HPLC/MS Step1->Analyze2 Improved Improvement? (Higher Ser(Ac) peak) Analyze2->Improved Step2 Step 2: Modify Cocktail Try 95% TFA / 5% TIPS (removes water) Improved->Step2 No / Minor Success Success: Acceptable yield of Ser(Ac) peptide Improved->Success Yes Analyze3 Re-analyze by HPLC/MS Step2->Analyze3 Analyze3->Success Significant Improvement ConsiderMilder Consider Milder Cleavage (e.g., 1-2% TFA on 2-CTC resin) if still problematic Analyze3->ConsiderMilder Minor Improvement

Caption: A step-by-step workflow for troubleshooting deacetylation.

References

Purification of peptides containing O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(Ac)-OH).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides containing O-Acetyl-L-serine.

Problem Possible Cause(s) Recommended Solution(s)
Presence of a major impurity peak with a lower retention time than the target peptide on RP-HPLC. Deacetylation of the O-acetyl-serine residue. This is the most common issue, as the acetyl group is labile to the basic conditions of Fmoc deprotection (piperidine) and, to a lesser extent, acidic conditions during cleavage.[1]1. Confirm the identity of the impurity: Analyze the peak by mass spectrometry. The deacetylated peptide will have a mass difference of -42 Da compared to the target peptide. 2. Optimize Fmoc deprotection during synthesis: * Reduce piperidine concentration: Use a lower concentration of piperidine (e.g., 10% or 5% in DMF) for Fmoc removal. * Minimize deprotection time: Use shorter deprotection times (e.g., two treatments of 3-5 minutes each). * Use an alternative, milder base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a small amount of piperidine (to scavenge dibenzofulvene), 4-methylpiperidine, or piperazine, which can be less aggressive towards the acetyl group.[2][3][4] 3. Optimize RP-HPLC separation: Employ a shallow acetonitrile gradient to improve the resolution between the acetylated and deacetylated peptides.[5][6]
Broad or tailing peaks during RP-HPLC purification. 1. Peptide aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation. 2. Poor solubility in the mobile phase. 3. Secondary interactions with the stationary phase. 1. Modify mobile phase: Add organic modifiers like isopropanol or a small amount of formic acid to the mobile phase. 2. Increase column temperature: Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can reduce aggregation and improve peak shape. 3. Change stationary phase: If using a C18 column, consider a different stationary phase such as C8 or phenyl-hexyl for altered selectivity.[6]
Low recovery of the target peptide after purification. 1. Incomplete cleavage from the resin. 2. Precipitation of the peptide during purification. 3. Adsorption to vials and tubing. 4. Oxidation of sensitive residues (e.g., Met, Cys, Trp). 1. Optimize cleavage: Ensure a sufficient volume of the cleavage cocktail and an adequate reaction time (typically 2-3 hours).[7][8] For peptides with sensitive residues, use a cleavage cocktail with appropriate scavengers (e.g., Reagent K).[7][9] 2. Improve solubility: Before injection, ensure the crude peptide is fully dissolved. Sonication may be helpful. 3. Passivate surfaces: Use low-binding tubes and ensure all surfaces in the HPLC system are well-passivated. 4. Use appropriate scavengers: Include scavengers like 1,2-ethanedithiol (EDT), thioanisole, and triisopropylsilane (TIS) in the cleavage cocktail to prevent oxidation and reattachment of protecting groups.[10]
Multiple unidentified peaks in the chromatogram. 1. Incomplete Fmoc deprotection or coupling during synthesis, leading to deletion sequences. 2. Side reactions during synthesis or cleavage (e.g., aspartimide formation, oxidation). [11][12] 3. Racemization of amino acids. [13]1. Optimize SPPS protocol: Ensure efficient coupling and deprotection at each step of the synthesis. Use of monitoring techniques like the Kaiser test can be beneficial.[14] 2. Use appropriate protecting groups and cleavage cocktails: For sensitive amino acids, use recommended side-chain protecting groups and cleavage cocktails with scavengers.[15][16] 3. Characterize impurities: Use mass spectrometry to identify the nature of the major impurities to pinpoint the problematic step in the synthesis or purification process.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing O-Acetyl-L-serine?

The main challenge is the lability of the O-acetyl group. It can be cleaved under the basic conditions used for Fmoc-deprotection during solid-phase peptide synthesis (SPPS), leading to a mixture of the desired acetylated peptide and the deacetylated impurity. This makes the final purification more complex.

Q2: How can I minimize deacetylation during peptide synthesis?

To minimize deacetylation, you can:

  • Reduce the concentration of piperidine used for Fmoc removal.

  • Shorten the Fmoc deprotection time.

  • Use alternative, milder bases for Fmoc deprotection, such as a combination of DBU and piperidine, 4-methylpiperidine, or piperazine.[2][3][4]

Q3: How can I confirm that the impurity peak in my HPLC is the deacetylated peptide?

The most reliable method is mass spectrometry. The deacetylated peptide will have a molecular weight that is 42.04 Da lower than the target O-acetylated peptide, corresponding to the loss of the acetyl group (C₂H₂O).

Q4: What is the best HPLC method for separating the acetylated and deacetylated peptides?

Reversed-phase HPLC (RP-HPLC) is the standard method.[5][6] To achieve good separation:

  • Use a high-resolution C18 column.

  • Employ a shallow gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A slow gradient increases the resolution between the two closely related peptides.[1][19]

Q5: Can I use a different protecting group for the serine hydroxyl to avoid this issue?

The use of an orthogonal protecting group for the serine hydroxyl that is stable to the basic conditions of Fmoc deprotection but can be removed under different, mild conditions is an advanced strategy.[15][20] However, for routine synthesis, this compound is often used, and the focus is on optimizing the deprotection and purification steps. Another approach is a minimal protection strategy where the serine hydroxyl is left unprotected, though this can lead to other side reactions.[21]

Q6: What cleavage cocktail should I use for a peptide containing O-Acetyl-L-serine?

A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) is generally suitable.[7][9] If your peptide contains other sensitive residues like Met, Cys, or Trp, ensure your cocktail includes the appropriate scavengers to prevent side reactions.[10][22]

Experimental Protocols

Protocol 1: Cleavage of Peptide from Resin
  • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[23] If the peptide contains sensitive residues, use Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[7]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with a small amount of acetic acid or TFA to aid dissolution). Filter the sample through a 0.45 µm filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • Equilibrate the column with 95% A and 5% B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 65% B over 60 minutes. This shallow gradient is crucial for separating the acetylated and deacetylated forms.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis synthesis Fmoc-SPPS with This compound deprotection Optimized Fmoc Deprotection (e.g., mild base, short time) synthesis->deprotection cleavage Cleavage from Resin (TFA cocktail with scavengers) deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation hplc RP-HPLC Purification (Shallow Gradient) precipitation->hplc analysis Purity Analysis (Analytical HPLC & Mass Spec) hplc->analysis lyophilization Lyophilization analysis->lyophilization final_product final_product lyophilization->final_product Pure Acetylated Peptide

Caption: Experimental workflow for the synthesis and purification of peptides containing O-Acetyl-L-serine.

troubleshooting_logic cluster_identification Problem Identification cluster_solution Solution Pathways start Impurity Peak Observed in RP-HPLC mass_spec Analyze by Mass Spectrometry start->mass_spec mass_diff Mass Difference of -42 Da? mass_spec->mass_diff deacetylation Deacetylation Confirmed mass_diff->deacetylation Yes other_impurity Other Impurity mass_diff->other_impurity No optimize_synthesis Optimize SPPS: - Milder base for Fmoc removal - Shorter deprotection time deacetylation->optimize_synthesis optimize_hplc Optimize HPLC: - Use a shallower gradient for better separation deacetylation->optimize_hplc review_synthesis Review SPPS Protocol: - Check coupling/deprotection efficiency - Verify scavenger use other_impurity->review_synthesis

Caption: Troubleshooting logic for identifying and resolving impurities during purification.

References

Technical Support Center: Preventing N-O Acyl Shift in Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with N-O acyl shift in serine-containing peptides during synthesis and handling.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter related to N-O acyl shift.

Q1: I've purified my serine-containing peptide, but I see a second peak on the HPLC with the same mass. What could it be?

A1: It is highly probable that you are observing the O-acyl isomer (a depsipeptide) of your target peptide, which is a result of an N-O acyl shift at a serine residue. This is a common side reaction, especially during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[1][2] The two isomers have the same mass but different structures, leading to different retention times on a reverse-phase HPLC column.[1][3]

Q2: How can I confirm that the side product is the N-O acyl shift isomer?

A2: You can use a combination of analytical techniques to confirm the identity of the side product:

  • Mass Spectrometry (MS/MS): While the parent mass will be identical, the fragmentation pattern in an MS/MS experiment may differ between the N-acyl and O-acyl isomers. The lability of the ester bond in the O-acyl isomer can lead to characteristic fragment ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be a definitive method to distinguish between the two isomers. The chemical shifts of the protons on the alpha-carbon and beta-carbons of the serine residue will be different in the O-acyl isomer compared to the native peptide.[4][5]

  • Reversibility Test: The N-O acyl shift is reversible under neutral to slightly basic conditions.[6] You can incubate the purified side product in a neutral pH buffer (e.g., phosphate buffer, pH 7.4) and monitor its conversion back to the native peptide by HPLC.

Q3: Which peptide sequences are more susceptible to N-O acyl shift?

A3: The propensity for N-O acyl shift is sequence-dependent.[2] While there are no absolute predictive rules, some factors that can increase the likelihood of this side reaction include:

  • Steric Hindrance: Less sterically hindered amino acids adjacent to the serine may facilitate the formation of the five-membered ring intermediate required for the shift.

  • Flexibility of the Peptide Backbone: Sequences that can easily adopt the conformation necessary for the intramolecular reaction are more prone to the shift.

  • Presence of Multiple Serine or Threonine Residues: Peptides with multiple hydroxyl-containing residues offer more potential sites for this side reaction.

Q4: How can I minimize or prevent the N-O acyl shift during peptide synthesis?

A4: Several strategies can be employed to minimize the N-O acyl shift, primarily focusing on the solid-phase peptide synthesis (SPPS) and cleavage steps:

  • Optimized TFA Cleavage: The conditions of the final cleavage from the resin are critical. Minimizing the time the peptide is exposed to strong acid can reduce the extent of the N-O acyl shift. Using optimized cleavage cocktails with specific scavengers can also be beneficial.

  • Use of Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at the X-Ser sequence can prevent the formation of the necessary five-membered ring intermediate for the acyl shift.[7] This is a highly effective method for preventing this side reaction and also helps to disrupt peptide aggregation.[7][8]

  • Backbone Protection: The use of a backbone-protecting group on the nitrogen of the amino acid preceding serine, such as the 2,4-dimethoxybenzyl (Dmb) group, can also hinder the N-O acyl shift.

Data Presentation: Comparison of Prevention Strategies

StrategyPrincipleRelative Effectiveness in Preventing N-O Acyl ShiftKey Considerations
Standard TFA Cleavage Cleavage from resin and removal of side-chain protecting groups using a standard TFA/scavenger mixture (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[9]Baseline (prone to N-O acyl shift)Reaction time and temperature are critical factors. Longer exposure to strong acid increases the side reaction.
Optimized TFA Cleavage Cocktails Use of specialized scavenger cocktails (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT) to quench reactive cations and potentially reduce the extent of side reactions.[10][11]More EffectiveCan be more effective than standard cocktails, but optimization may be sequence-dependent. Some reagents have strong odors.
Use of Pseudoproline Dipeptides Incorporation of an oxazolidine ring structure at the X-Ser junction, which acts as a "proline mimic" and prevents the formation of the N-O acyl shift intermediate.[7]Highly EffectiveThe pseudoproline moiety is introduced during synthesis and is cleaved during the final TFA step to yield the native serine residue.[8]
Backbone Protection (e.g., Dmb) Protection of the backbone amide nitrogen preceding the serine residue to sterically hinder the intramolecular cyclization required for the acyl shift.EffectiveRequires the use of a specifically protected dipeptide during synthesis.

Experimental Protocols

Protocol 1: Optimized TFA Cleavage for Minimizing N-O Acyl Shift

This protocol aims to reduce the time the peptide is exposed to strong acid, thereby minimizing the N-O acyl shift.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/w/v/v/v)[10][11]

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas for drying

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum for at least 4 hours.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the freshly prepared Reagent K cleavage cocktail (approximately 10 mL per gram of resin).

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 2 hours. Monitor the cleavage progress by taking small aliquots if necessary.

  • Peptide Precipitation:

    • Filter the resin from the TFA solution.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum.

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to assess the purity and the extent of the N-O acyl shift side product.

Protocol 2: Incorporation of a Pseudoproline Dipeptide during SPPS

This protocol describes the manual coupling of an Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide.

Materials:

  • Resin with the peptide chain synthesized up to the amino acid preceding the X-Ser sequence.

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF and then treat with 20% piperidine in DMF for 5-10 minutes. Repeat this step once more. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Pseudoproline Dipeptide:

    • In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide (1.5 equivalents relative to the resin loading), HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF.

    • Add DIPEA (3 eq.) to the solution to activate the dipeptide.

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue with the synthesis of the rest of the peptide sequence using standard SPPS protocols.

  • Final Cleavage: The final TFA cleavage will remove the protecting groups and simultaneously cleave the oxazolidine ring of the pseudoproline, yielding the native serine residue in the final peptide.

Visualizations

NO_Acyl_Shift_Mechanism cluster_peptide Peptide Backbone cluster_acid Acidic Conditions (e.g., TFA) cluster_intermediate Five-Membered Intermediate cluster_product O-Acyl Isomer Peptide_N ...-NH-CHR-CO- Serine NH-CH(CH2OH)-CO-... Protonation Protonation of Carbonyl Oxygen Peptide_N->Protonation H+ Intermediate Oxazoline Intermediate Protonation->Intermediate Intramolecular Nucleophilic Attack Product ...-NH-CHR-O-CO-CH(NH2)-... Intermediate->Product Ring Opening Product->Serine Neutral/Basic pH (Reversible)

Caption: Mechanism of the N-O acyl shift in serine-containing peptides.

Troubleshooting_Flowchart start Impurity peak with same mass as target peptide observed in HPLC q1 Is the impurity peak's retention time different from the main peak? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Perform reversibility test: Incubate impurity at pH 7.4. Does it convert back to the main peak? a1_yes->q2 re_evaluate Re-evaluate HPLC method and sample preparation. a1_no->re_evaluate a2_yes Yes q2->a2_yes a2_no No q2->a2_no confirm N-O acyl shift is confirmed as the cause of the impurity. a2_yes->confirm other_issue Consider other isomeric impurities (e.g., racemization) or chromatographic issues. a2_no->other_issue prevention To prevent in future syntheses: - Use optimized TFA cleavage protocol - Incorporate pseudoproline dipeptides - Consider backbone protection confirm->prevention

Caption: Troubleshooting flowchart for identifying N-O acyl shift.

Experimental_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis and Purification s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (or Pseudoproline Dipeptide Coupling) s2->s3 s4 Washing s3->s4 s4->s2 Repeat for each amino acid c1 Final Fmoc Deprotection s4->c1 c2 Resin Drying c1->c2 c3 TFA Cleavage (Optimized Cocktail) c2->c3 c4 Peptide Precipitation c3->c4 c5 Peptide Isolation & Drying c4->c5 a1 Dissolve Crude Peptide c5->a1 a2 HPLC Analysis a1->a2 a3 Mass Spectrometry Analysis a1->a3 a4 Purification by Preparative HPLC a2->a4

Caption: General experimental workflow for peptide synthesis and analysis.

References

Impact of coupling reagents like HBTU/HOBt on Fmoc-Ser(Ac)-OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Ser(Ac)-OH in solid-phase peptide synthesis (SPPS), particularly concerning the impact of coupling reagents like HBTU/HOBt.

Frequently Asked Questions (FAQs)

Q1: I am having trouble coupling this compound using HBTU/HOBt and DIPEA. The reaction does not seem to proceed. What could be the issue?

A1: This is a commonly encountered issue. While HBTU is a highly efficient coupling reagent for many amino acids, its use with this compound can be problematic.[1] Anecdotal evidence suggests that the combination of HBTU/HOBt/DIPEA may result in failed coupling reactions with this specific derivative.[1] The exact reason for this difficulty is not definitively established in the literature but may be related to steric hindrance or undesired side reactions involving the acetyl group.

Q2: What is a recommended alternative coupling reagent for this compound?

A2: For cleaner and more successful coupling of this compound, the use of a carbodiimide-based coupling reagent like Diisopropylcarbodiimide (DIC) in combination with HOBt is recommended.[1][2] This combination has been reported to yield the desired product with fewer impurities.[1]

Q3: Are there any potential side reactions I should be aware of when using this compound?

A3: Yes, several side reactions can occur during the coupling of serine derivatives in SPPS. While the acetyl group on this compound is designed to be stable under standard Fmoc deprotection conditions, the following should be considered:

  • O-N Intramolecular Acyl Migration: This is a known side reaction in peptides containing serine or threonine, where the acyl group can migrate from the oxygen of the side chain to the nitrogen of the peptide backbone, particularly under acidic conditions.[3][4][5][6]

  • Racemization: As with any amino acid coupling, there is a risk of racemization, especially with prolonged activation times or the use of strong bases.[7] The addition of HOBt is crucial to suppress this side reaction.[7][8][9]

  • Guanidinylation: When using uronium-based coupling reagents like HBTU in excess, a side reaction can occur where the free N-terminal amine of the peptide is guanidinylated, preventing further chain elongation.[10]

Q4: Can I use other coupling reagents besides HBTU/HOBt and DIC/HOBt?

A4: While HBTU/HOBt and DIC/HOBt are commonly discussed, other reagents could be employed. For instance, HATU is a more reactive uronium salt that is often used for difficult couplings.[9] However, given the reported issues with HBTU, it is advisable to proceed with caution and perhaps first attempt the recommended DIC/HOBt protocol. If other reagents are used, careful monitoring of the reaction and analysis of the product purity are essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failed or incomplete coupling with HBTU/HOBt • Inherent difficulty in coupling this compound with HBTU.[1]• Deactivated HBTU reagent.• Suboptimal reaction conditions (e.g., temperature, concentration).Switch to DIC/HOBt coupling. This is the most highly recommended solution based on user reports.[1]• Use fresh, high-quality HBTU.• If you must use HBTU, consider optimizing reaction time and temperature. However, be aware of the increased risk of side reactions with prolonged reaction times.
Presence of impurities in the final product • Side reactions such as O-N acyl migration or racemization.[3][4][5][6][7]• Guanidinylation of the N-terminus if using excess HBTU.[10]• Ensure the addition of HOBt to your coupling reaction to minimize racemization.[7][8][9]• Avoid using a large excess of HBTU.• The use of DIC/HOBt has been reported to produce a cleaner product.[1]
Difficulty in subsequent deprotection or coupling steps • Steric hindrance from the growing peptide chain.• Aggregation of the peptide on the solid support.• Consider using a more polar solvent or a solvent mixture to improve swelling of the resin and peptide chain.• For difficult sequences, microwave-assisted SPPS can sometimes improve coupling efficiency.

Quantitative Data Summary

Coupling ReagentReported Outcome with this compoundGeneral AdvantagesGeneral Disadvantages
HBTU/HOBt/DIPEA Potential for failed or incomplete coupling.[1]High coupling efficiency for most amino acids, fast reaction times.[2]Can lead to guanidinylation side reactions if used in excess.[10] May not be suitable for all sterically hindered or sensitive amino acids.
DIC/HOBt Successful coupling with a clean product profile.[1]Generally effective and a cost-effective option. The urea byproduct is soluble in common solvents.[9]Can be slower than uronium-based reagents. Requires careful handling of DIC, which can be a skin sensitizer.

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using DIC/HOBt

This protocol is based on standard DIC/HOBt coupling procedures and is recommended for the successful incorporation of this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add the solution of this compound and HOBt to the resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test.

    • Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol.

    • Dry the resin under vacuum.

Protocol 2: Coupling of this compound using HBTU/HOBt (with caution)

This protocol is provided for informational purposes. Given the potential for failure, it is recommended to first attempt the DIC/HOBt protocol.

  • Resin Preparation:

    • Follow the same resin preparation and Fmoc deprotection steps as in Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the this compound. Dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction closely with the ninhydrin test.

    • If the reaction is incomplete after 2 hours, consider a second coupling.

    • Upon completion, wash the resin as described in Protocol 1.

Visualizations

G cluster_start Start: Coupling this compound cluster_hbtu HBTU/HOBt Pathway cluster_dic Recommended DIC/HOBt Pathway start Initial Coupling Attempt hbtu_coupling Couple with HBTU/HOBt/DIPEA start->hbtu_coupling Common but problematic dic_coupling Couple with DIC/HOBt start->dic_coupling Recommended ninhydrin_hbtu Ninhydrin Test hbtu_coupling->ninhydrin_hbtu hbtu_success Success: Proceed to next cycle ninhydrin_hbtu->hbtu_success Negative hbtu_failure Failure: Incomplete Coupling ninhydrin_hbtu->hbtu_failure Positive hbtu_failure->dic_coupling Switch Reagents ninhydrin_dic Ninhydrin Test dic_coupling->ninhydrin_dic dic_success Success: Proceed to next cycle ninhydrin_dic->dic_success Negative troubleshoot Troubleshoot: Check reagents, reaction time ninhydrin_dic->troubleshoot Positive

Caption: Troubleshooting workflow for this compound coupling.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Potential Side Reaction fmoc_aa This compound active_ester Activated O-Benzotriazolyl Ester fmoc_aa->active_ester hbtu HBTU hbtu->active_ester guanidinylation Guanidinylated Peptide (Chain Termination) hbtu->guanidinylation Excess HBTU hobt HOBt hobt->active_ester base Base (DIPEA) base->active_ester coupled_product Coupled Peptide active_ester->coupled_product resin Resin-Bound Peptide (with free N-terminus) resin->coupled_product resin->guanidinylation

Caption: HBTU/HOBt coupling mechanism and a potential side reaction.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Ser(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like serine is a critical determinant of the final peptide's purity and yield. While Fmoc-Ser(tBu)-OH is the widely adopted standard, the use of Fmoc-Ser(Ac)-OH presents an alternative for specific applications, such as the synthesis of peptides mimicking natural O-acetylation or requiring orthogonal deprotection strategies. This guide provides a comparative analysis of peptides synthesized using this compound, with a focus on their subsequent HPLC analysis, and offers detailed experimental protocols for researchers in drug development and related scientific fields.

Performance Comparison: this compound vs. Fmoc-Ser(tBu)-OH

The selection of a serine protecting group influences coupling efficiency, potential side reactions, and the final purity of the synthesized peptide. The tert-butyl (tBu) group is favored for its stability under the basic conditions of Fmoc removal and its clean cleavage with trifluoroacetic acid (TFA) during the final deprotection step[1][2]. In contrast, the acetyl (Ac) group, while also stable to the basic conditions of Fmoc deprotection, offers different chemical properties that can be advantageous in specific synthetic schemes.

While direct, head-to-head quantitative comparisons in published literature are scarce, the following table summarizes the expected performance based on known chemical principles and reported observations.

Performance MetricThis compoundFmoc-Ser(tBu)-OH (Standard Alternative)Key Considerations
Crude Peptide Purity (by HPLC) Generally lower to comparableGenerally highPurity with this compound can be influenced by coupling efficiency and potential side reactions. The quality of the Fmoc-amino acid derivative is crucial for minimizing impurities[3][4][5].
Overall Yield Potentially lowerGenerally higherDifficulties in achieving complete coupling with this compound may lead to lower overall yields[6].
Coupling Efficiency Can be challengingHigh and well-establishedThe acetyl group may influence the reactivity of the carboxylic acid, potentially requiring stronger coupling reagents or longer reaction times[6].
Key Side Products Incomplete coupling sequences, potential for O- to N-acyl migration (endo-Ser impurity), and byproducts from stronger coupling reagents.Deletion sequences (if coupling is incomplete), and standard SPPS-related impurities. Racemization can be induced by certain bases[7].The use of high-purity Fmoc-amino acids is critical to avoid side products like dipeptide insertions or β-alanine adducts[3][4].
Deprotection Conditions Acetyl group is stable to piperidine and TFA. Requires specific deprotection conditions if removal is desired before final cleavage.tBu group is stable to piperidine and readily cleaved by TFA during final cleavage.The orthogonality of the acetyl group can be an advantage in complex syntheses requiring selective deprotection.

Experimental Protocols

Detailed methodologies are essential for reproducible results in peptide synthesis and analysis. Below are representative protocols for the synthesis of a model peptide containing serine, followed by its HPLC analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

Objective: To synthesize a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Ser) using this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Leu-OH) by dissolving it in DMF with DIC and OxymaPure® for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence, using this compound at the desired position. For the this compound coupling, extending the coupling time or using a more potent coupling agent like HATU may be necessary to ensure complete reaction[6].

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, perform a final Fmoc deprotection.

    • Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O/DTT (e.g., 95:2.5:2.5:1 v/v/v/w) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin beads.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Analysis of the Crude Peptide

Objective: To analyze the purity of the synthesized crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude synthetic peptide

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B

  • Injection and Data Analysis: Inject 10-20 µL of the prepared peptide solution. Analyze the resulting chromatogram to determine the percentage purity of the main peptide peak relative to any impurity peaks.

Visualizing the Workflow and Potential Side Reactions

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeated) cluster_Final_Steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Experimental workflow for solid-phase peptide synthesis.

Side_Reactions cluster_Ac_Issues Potential Issues with this compound cluster_tBu_Issues Potential Issues with Fmoc-Ser(tBu)-OH cluster_Common_Issues Common SPPS Side Reactions Fmoc_Ser_Ac_OH This compound Incomplete_Coupling Incomplete Coupling Fmoc_Ser_Ac_OH->Incomplete_Coupling ON_Shift O- to N-Acyl Migration (endo-Ser impurity) Fmoc_Ser_Ac_OH->ON_Shift Deletion_Seq Deletion Sequences Fmoc_Ser_Ac_OH->Deletion_Seq Dipeptide_Ins Dipeptide Insertion Fmoc_Ser_Ac_OH->Dipeptide_Ins Fmoc_Ser_tBu_OH Fmoc-Ser(tBu)-OH (Standard) Racemization Racemization (Base-induced) Fmoc_Ser_tBu_OH->Racemization Fmoc_Ser_tBu_OH->Deletion_Seq Fmoc_Ser_tBu_OH->Dipeptide_Ins

Caption: Potential side reactions in SPPS with different serine derivatives.

Conclusion

The use of this compound in solid-phase peptide synthesis is a valuable strategy for incorporating O-acetylated serine residues or for syntheses requiring orthogonal protection schemes. However, researchers should be aware of potential challenges, including reduced coupling efficiency and the possibility of specific side reactions that may impact the purity and yield of the final peptide. Careful optimization of coupling conditions and the use of high-purity reagents are paramount. In contrast, Fmoc-Ser(tBu)-OH remains the more robust and widely applicable choice for routine peptide synthesis, generally providing higher purity and yields with well-established protocols. The choice between these two derivatives should be guided by the specific requirements of the target peptide and a thorough understanding of the potential synthetic outcomes. Subsequent analysis by RP-HPLC is an indispensable tool for characterizing the purity of the crude product and guiding purification strategies.

References

Mass Spectrometry Characterization of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids is a critical strategy in peptide-based drug development and proteomics. O-Acetyl-L-serine, when protected with the fluorenylmethoxycarbonyl (Fmoc) group, serves as a key building block for introducing post-translationally modified residues into synthetic peptides. Accurate characterization of these building blocks is paramount for ensuring the quality and integrity of the final peptide product. Mass spectrometry is an indispensable tool for this purpose, providing precise molecular weight determination and structural information through fragmentation analysis.

This guide provides a comparative overview of the mass spectrometric behavior of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(Ac)-OH) and a common alternative, N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH). The data presented is based on established fragmentation patterns of the constituent chemical moieties.

Comparative Analysis of Mass Spectrometry Data

The expected mass spectrometric data for this compound and its common alternative, Fmoc-Ser(tBu)-OH, are summarized below. These values are crucial for the identification and quality control of these compounds in a research or manufacturing setting.

Parameter O-Acetyl-N-Fmoc-L-serine (this compound) N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH)
Molecular Formula C₂₀H₁₉NO₆C₂₂H₂₅NO₅
Monoisotopic Mass 369.1212 g/mol 383.1733 g/mol
[M+H]⁺ (m/z) 370.1285384.1806
[M+Na]⁺ (m/z) 392.1104406.1625
Predicted Key Fragment Ions (m/z) from [M+H]⁺ 328.1 (Loss of C₂H₂O)[1], 252.1 (Loss of Fmoc group), 179.1 (Fluorenyl cation), 148.1 (Deprotected O-acetyl-L-serine)328.1 (Loss of C₄H₈), 252.1 (Loss of Fmoc group), 179.1 (Fluorenyl cation), 106.1 (Deprotected Serine)

Experimental Protocols

A detailed protocol for the characterization of Fmoc-protected amino acids by mass spectrometry is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Materials:

  • O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Mass spectrometer with ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range (MS1): m/z 100-500

    • MS/MS Analysis:

      • Select the [M+H]⁺ ion (m/z 370.1) for fragmentation.

      • Use Collision-Induced Dissociation (CID) as the fragmentation method.

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Visualizing Fragmentation and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its characterization.

G Predicted Fragmentation of this compound M_H [M+H]⁺ m/z 370.1 frag1 [M+H - C₂H₂O]⁺ m/z 328.1 (Loss of Ketene) M_H->frag1 frag2 [Ser(Ac)+H]⁺ m/z 148.1 M_H->frag2 frag3 [Fmoc-CH₂]⁺ m/z 179.1 M_H->frag3 frag4 [M+H - Fmoc]⁺ m/z 252.1 M_H->frag4 G Experimental Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry dissolve Dissolve Sample dilute Dilute for Analysis dissolve->dilute esi Electrospray Ionization dilute->esi ms1 MS1 Scan (Parent Ion ID) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Fragment Ion Analysis) cid->ms2

References

A Comparative Guide to the NMR Spectroscopy of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine and Alternative Protected Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical step in peptide synthesis and the development of complex molecules. O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(Ac)-OH) is a commonly utilized building block, and a thorough understanding of its spectroscopic characteristics compared to viable alternatives is essential for efficient reaction monitoring and structural confirmation. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound alongside two other frequently used protected serine derivatives: Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH. The data presented herein facilitates the identification and differentiation of these compounds, aiding in the seamless execution of synthetic workflows.

Comparison of ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, Fmoc-Ser(tBu)-OH, and Fmoc-Ser(Trt)-OH. The distinct electronic environments of the different protecting groups at the serine hydroxyl function give rise to characteristic shifts, enabling unambiguous identification.

Table 1: ¹H NMR Chemical Shift Data (ppm)

AssignmentThis compoundFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Fmoc-H7.77 (d), 7.60 (d), 7.40 (t), 7.33 (t)~7.8-7.3~7.5-7.2
NH5.75 (d)~5.5-6.0~5.5-6.0
α-CH4.75 (t)~4.4-4.6~4.4-4.6
β-CH₂4.47 (m)~3.8-4.0~3.6-3.8
Fmoc-CH, CH₂4.23 (t), 4.47 (m)~4.2-4.5~4.2-4.4
Acetyl-CH₃2.11 (s)--
t-Butyl-CH₃-~1.2 (s)-
Trityl-Ph--~7.2-7.5 (m)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

AssignmentThis compoundFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
C=O (Urethane)152.96~156~156
C=O (Carboxyl)170.77~171~171
C=O (Acetyl)167.42--
Fmoc-C (Aromatic)143.62, 143.55, 141.32, 128.81, 127.80, 127.11, 125.30, 125.16, 124.98, 120.03, 120.01~120-144~120-144
α-C54.36~55~56
β-C64.47~63~64
Fmoc-CH, CH₂47.15, 67.27~47, ~67~47, ~67
Acetyl-CH₃20.78--
t-Butyl-C(CH₃)₃-~74-
t-Butyl-C(CH₃)₃-~28-
Trityl-C(Ph)₃--~87
Trityl-C (Aromatic)--~127-145

Experimental Protocols

General Protocol for NMR Sample Preparation and Data Acquisition

A standardized protocol for the acquisition of NMR spectra for Fmoc-protected amino acids is crucial for data reproducibility and comparison.

1. Sample Preparation:

  • Weigh 5-10 mg of the Fmoc-protected amino acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide were acquired on a 500 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • A standard single-pulse experiment is used.

  • The spectral width is set to encompass all expected proton resonances (typically 0-10 ppm).

  • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

  • The data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

4. ¹³C NMR Data Acquisition:

  • A proton-decoupled ¹³C NMR experiment is performed.

  • The spectral width is set to cover the expected range of carbon resonances (typically 0-200 ppm).

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data processing is similar to that of ¹H NMR spectra.

Comparative Analysis Workflow

The following diagram illustrates the workflow for the comparative analysis of the NMR spectra of different protected serine derivatives.

G Comparative NMR Analysis Workflow cluster_2 Data Analysis & Comparison A This compound D 1H NMR Spectroscopy A->D E 13C NMR Spectroscopy A->E B Fmoc-Ser(tBu)-OH B->D B->E C Fmoc-Ser(Trt)-OH C->D C->E F Chemical Shift Tabulation D->F E->F G Structural Interpretation F->G H Identification of Characteristic Peaks G->H

Caption: Workflow for comparative NMR analysis.

Signaling Pathway of NMR Signal Generation

The generation of an NMR signal is a quantum mechanical phenomenon. The following diagram outlines the key steps in this process.

G NMR Signal Generation Pathway A Nuclei in Magnetic Field (B₀) B Alignment of Nuclear Spins A->B C Application of Radiofrequency (RF) Pulse B->C D Excitation of Nuclei to Higher Energy State C->D E Relaxation and Emission of RF Signal D->E F Detection of Free Induction Decay (FID) E->F G Fourier Transform F->G H NMR Spectrum G->H

Caption: Pathway of NMR signal generation.

This guide provides a foundational dataset and workflow for the NMR-based analysis of this compound and its common alternatives. By utilizing this information, researchers can confidently identify and characterize these crucial building blocks in their synthetic endeavors.

Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the serine hydroxyl function is critical to achieving high yields and purity. While a variety of protecting groups are available, their relative stability under different reaction conditions dictates their suitability for specific synthetic strategies. This guide provides an objective comparison of the O-acetyl (Ac) group's stability against more commonly employed serine protecting groups, supported by available experimental data and detailed methodologies.

The O-acetyl group, while historically used, has largely been superseded in modern solid-phase peptide synthesis (SPPS) by more robust alternatives. Its susceptibility to cleavage under both acidic and basic conditions, as well as by nucleophiles, renders it incompatible with the most prevalent SPPS strategies, namely Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries. In contrast, protecting groups such as the tert-butyl (tBu) ether, benzyl (Bzl) ether, and tert-butyldimethylsilyl (TBDMS) ether offer significantly greater stability and orthogonality, making them the preferred choice for the synthesis of complex peptides.

Comparative Stability of Serine Protecting Groups

The stability of a protecting group is paramount for the successful stepwise assembly of a peptide chain. The ideal protecting group for the serine side chain must remain intact throughout the iterative cycles of Nα-deprotection and coupling, and be selectively removable only at the final cleavage stage, unless orthogonal deprotection is intended.

Protecting GroupStructureStability to Acidic ConditionsStability to Basic ConditionsStability to Catalytic HydrogenolysisOrthogonality in SPPS
O-Acetyl (Ac) -O-C(O)CH₃Low: Cleaved by mild acids.Low: Rapidly cleaved by bases such as piperidine and even milder bases like sodium bicarbonate.[1][2]Stable Low: Not orthogonal to either Fmoc or Boc strategies due to its lability to both basic and acidic conditions.
tert-Butyl (tBu) -O-C(CH₃)₃High: Stable to mild acids but cleaved by strong acids like TFA.[3]High: Stable to strong bases like piperidine.[4]Stable High: Orthogonal to the Fmoc group, making it a standard in Fmoc-SPPS.[5]
Benzyl (Bzl) -O-CH₂-C₆H₅High: Stable to strong acids like TFA but cleaved by very strong acids like HF.[3]High: Stable to basic conditions.Low: Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][7]High: Orthogonal to the Boc group, commonly used in Boc-SPPS.
tert-Butyldimethylsilyl (TBDMS) -O-Si(CH₃)₂C(CH₃)₃Moderate: Cleaved by acidic conditions, with lability tunable by steric hindrance.High: Generally stable to non-nucleophilic bases.Stable Moderate: Can be used orthogonally, but its acid lability requires careful planning.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. Below are representative protocols for the deprotection of the discussed serine protecting groups and a general method for assessing protecting group stability.

Deprotection Protocols

1. Deprotection of O-Acetyl Serine (Base-Catalyzed)

  • Reagents: Sodium methoxide (NaOMe) in methanol (MeOH).[8]

  • Procedure:

    • Dissolve the O-acetylated peptide in dry methanol (5-10 mL per mmol of peptide) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C.

    • Add a catalytic amount of a 1 M solution of NaOMe in MeOH.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Neutralize the reaction mixture by adding an acidic ion-exchange resin until the pH is neutral.

    • Filter the resin and wash with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude peptide using an appropriate chromatographic technique.[8]

2. Deprotection of O-tert-Butyl Serine (Acid-Catalyzed)

  • Reagents: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS).

  • Procedure:

    • Treat the peptide-resin with a cleavage cocktail, typically TFA/H₂O/TIS (95:2.5:2.5, v/v/v), for 2-3 hours at room temperature.[3]

    • Filter the resin and wash with neat TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts.

    • Dry the crude peptide under vacuum.

3. Deprotection of O-Benzyl Serine (Catalytic Hydrogenolysis)

  • Reagents: Palladium on activated carbon (Pd/C) catalyst (5-10% w/w), hydrogen gas (H₂), and a suitable solvent (e.g., methanol, acetic acid, or a mixture).

  • Procedure:

    • Dissolve the O-benzyl-protected peptide in the chosen solvent.

    • Add the Pd/C catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

General Protocol for Assessing Protecting Group Stability

This protocol can be adapted to test the stability of any protecting group under specific chemical conditions.

  • Materials: The protected amino acid or peptide, the reagent/solvent system to be tested (e.g., 20% piperidine in DMF for Fmoc deprotection conditions), internal standard, and an analytical instrument (e.g., HPLC or NMR).

  • Procedure:

    • Prepare a stock solution of the protected compound and an internal standard of known concentration in a suitable solvent.

    • Initiate the stability test by adding a specific volume of the reagent/solvent system to be tested.

    • At defined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately (e.g., by neutralization or dilution).

    • Analyze the quenched sample by HPLC or NMR to quantify the remaining amount of the protected compound relative to the internal standard.

    • Plot the percentage of the intact protected compound versus time to determine its stability profile under the tested conditions.

Visualizing Experimental Workflows and Chemical Logic

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in protecting group chemistry.

Deprotection_Workflow cluster_Ac O-Acetyl Deprotection cluster_tBu O-tert-Butyl Deprotection cluster_Bzl O-Benzyl Deprotection Ac_Start O-Acetyl Peptide Ac_Reagent NaOMe in MeOH Ac_Start->Ac_Reagent Base Catalysis Ac_Product Deprotected Peptide Ac_Reagent->Ac_Product tBu_Start O-tBu Peptide tBu_Reagent TFA/H2O/TIS tBu_Start->tBu_Reagent Acidolysis tBu_Product Deprotected Peptide tBu_Reagent->tBu_Product Bzl_Start O-Bzl Peptide Bzl_Reagent H2 / Pd-C Bzl_Start->Bzl_Reagent Hydrogenolysis Bzl_Product Deprotected Peptide Bzl_Reagent->Bzl_Product

Caption: Deprotection workflows for different serine protecting groups.

Orthogonality_Concept Peptide Fmoc-Ser(tBu)-Resin Step1 Treat with Piperidine Peptide->Step1 Nα-Deprotection Intermediate H-Ser(tBu)-Resin Step1->Intermediate Step2 Couple next Fmoc-AA Intermediate->Step2 Coupling Elongated Fmoc-AA-Ser(tBu)-Resin Step2->Elongated Step3 Repeat Cycles Elongated->Step3 Final_Peptide Full-Length Protected Peptide Step3->Final_Peptide Cleavage Treat with TFA Final_Peptide->Cleavage Final Cleavage & Deprotection Product Free Peptide Cleavage->Product

Caption: Orthogonality in Fmoc-SPPS using the tBu protecting group.

Conclusion

The evidence strongly indicates that the O-acetyl group is not a suitable protecting group for the serine side chain in contemporary solid-phase peptide synthesis due to its inherent instability under the standard conditions of both Fmoc and Boc strategies. Its lability to both acids and bases prevents its orthogonal application. For researchers requiring robust and reliable serine protection, the tert-butyl ether is the industry standard for Fmoc-SPPS, offering excellent stability to the basic conditions used for Nα-deprotection and clean removal during the final acidic cleavage. In Boc-SPPS, the benzyl ether remains a reliable choice, providing stability to the acidic conditions of Nα-deprotection and selective removal via catalytic hydrogenolysis. The choice of protecting group is a critical decision in the design of a successful peptide synthesis campaign, and a thorough understanding of their relative stabilities is essential for achieving the desired synthetic outcome.

References

A Researcher's Guide to Protected Serines: Unveiling the Advantages of Fmoc-Ser(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high purity and yield of the target peptide. For the incorporation of serine, a variety of protected derivatives are available, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of Fmoc-Ser(Ac)-OH with other commonly used protected serines, offering experimental insights for researchers, scientists, and professionals in drug development.

Executive Summary

This compound presents a unique set of characteristics that make it a valuable, albeit specialized, tool in the peptide chemist's arsenal. While the more conventional Fmoc-Ser(tBu)-OH is favored for its ease of use and high coupling efficiency in routine SPPS, this compound offers distinct advantages in specific contexts, particularly in the synthesis of peptides mimicking post-translational modifications and in situations where milder deprotection strategies are required. The primary trade-off for these benefits is a potential reduction in coupling efficiency, which often necessitates optimized protocols.

Performance Comparison of Protected Serines

The selection of a side-chain protecting group for serine in Fmoc-SPPS is a critical decision that impacts coupling efficiency, potential side reactions, and the final deprotection strategy. The most commonly employed derivatives include those with the tert-butyl (tBu), trityl (Trt), and acetyl (Ac) protecting groups.

Protected Serine DerivativeKey AdvantagesKey DisadvantagesTypical Application
This compound - Stable to mild basic conditions used for Fmoc removal.- Acetyl group can be removed under conditions orthogonal to many other protecting groups (e.g., mild hydrazinolysis), allowing for selective deprotection.- Useful for synthesizing peptides with O-acetylation, a biologically relevant post-translational modification.- Lower coupling efficiency compared to Fmoc-Ser(tBu)-OH, often requiring stronger coupling reagents or longer reaction times.- Potential for racemization, particularly with strong activating agents and bases.- Susceptible to N-O acyl shift under certain conditions.Synthesis of O-acetylated peptides, peptides requiring selective side-chain deprotection.
Fmoc-Ser(tBu)-OH - High coupling efficiency with standard coupling reagents.- Stable to the basic conditions of Fmoc deprotection.- tBu group is readily removed by trifluoroacetic acid (TFA) during final cleavage.- Removal requires strong acid (TFA), which may not be suitable for acid-sensitive peptides or modifications.Routine solid-phase peptide synthesis.
Fmoc-Ser(Trt)-OH - Trityl group is highly acid-labile and can be removed under very mild acidic conditions, allowing for selective deprotection on-resin.- Can offer improved solubility of the protected amino acid.- Steric hindrance from the bulky trityl group can sometimes lead to lower coupling yields compared to tBu.- Potential for retritylation of other nucleophilic side chains if not properly scavenged.Synthesis of protected peptide fragments, peptides requiring selective on-resin side-chain manipulation.

Experimental Data Summary

Coupling Efficiency:

Anecdotal reports from peptide synthesis experts suggest that coupling of this compound can be challenging with standard reagents like HBTU/DIPEA, often resulting in incomplete reactions. This is likely due to the electron-withdrawing nature of the acetyl group and potential steric hindrance. One study on a related glycosylated serine, Fmoc-Ser(Ac3GalNAcα)-OH, reported a relative reaction rate of 0.84 compared to 1.0 for Fmoc-Ser(Trt)-OH, indicating a tangible decrease in coupling speed[1]. To overcome this, more potent coupling reagents such as HATU or the use of DIC with an additive like Oxyma Pure are recommended.

Racemization:

Serine derivatives are known to be susceptible to racemization during activation and coupling, a process that can be exacerbated by the choice of coupling reagent and base. A study on the synthesis of glycopeptides containing various acetylated sugar moieties on serine provides valuable insight. For instance, the coupling of Fmoc-Ser(Ac3GalNAcα)-OH using HATU/HOAt and DIPEA resulted in a low level of epimerization (0.8%)[2]. However, other acetylated glycosylated serine derivatives showed significantly higher epimerization under the same conditions, highlighting the sensitivity of the serine backbone to the nature of the side-chain protection and the coupling conditions[2]. This suggests that while low racemization can be achieved with this compound, careful optimization of the coupling protocol is crucial.

Side Reactions: N-O Acyl Shift

Peptides containing serine are prone to an intramolecular side reaction known as the N-O acyl shift, where the peptide backbone migrates from the amide nitrogen to the side-chain hydroxyl group, forming an ester linkage. This can occur under both acidic and basic conditions. While the acetyl group in this compound protects the hydroxyl group from participating in this shift during synthesis, the lability of the acetyl group under certain conditions could potentially lead to this rearrangement, especially during prolonged exposure to basic or acidic environments.

Experimental Protocols

Standard Coupling Protocol for Fmoc-Ser(tBu)-OH

This protocol is suitable for routine incorporation of serine using the tBu protecting group.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines.

Optimized Coupling Protocol for this compound

This protocol is designed to address the potentially lower reactivity of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF. Add collidine (8 equivalents) and allow to pre-activate for 2 minutes. The use of collidine instead of DIPEA is recommended to minimize potential racemization.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 4 hours at room temperature. A double coupling may be necessary for difficult sequences.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min).

  • Confirmation of Coupling: Perform a Kaiser test. If the test is positive, repeat the coupling step.

Visualizing the Workflow and Key Reactions

To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Ser(X)-OH, Coupling Reagents) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat for Next Amino Acid Washing2->Cycle Cycle->Resin Elongated Peptide-Resin

Caption: General workflow of a single amino acid incorporation cycle in Fmoc-based solid-phase peptide synthesis.

Serine_Side_Reactions cluster_racemization Racemization cluster_NO_shift N-O Acyl Shift L_Ser Fmoc-L-Ser(X)-OH Activated_Intermediate Activated Intermediate (e.g., Oxazolone) L_Ser->Activated_Intermediate Activation (Coupling Reagent + Base) Activated_Intermediate->L_Ser D_Ser Fmoc-D-Ser(X)-OH Activated_Intermediate->D_Ser Enolization Peptide_Amide Peptide Backbone (-NH-CH(CH2OH)-CO-) Ester_Intermediate O-Acyl Isopeptide (-O-CH(CH2NH)-CO-) Peptide_Amide->Ester_Intermediate Acid/Base Catalysis Shifted_Peptide Rearranged Peptide Ester_Intermediate->Shifted_Peptide

Caption: Potential side reactions involving serine residues during peptide synthesis: racemization and N-O acyl shift.

Conclusion

The choice of a protected serine derivative in Fmoc-SPPS is a strategic one that should be guided by the specific requirements of the target peptide. While Fmoc-Ser(tBu)-OH remains the workhorse for routine synthesis due to its high reactivity and ease of use, this compound provides a valuable alternative for the synthesis of O-acetylated peptides and for applications requiring orthogonal deprotection strategies. Researchers should be aware of the potential for reduced coupling efficiency and an increased risk of racemization with this compound and be prepared to employ optimized coupling protocols to ensure the successful synthesis of their target peptides. Careful consideration of the factors outlined in this guide will enable the rational selection of the most appropriate protected serine for each unique synthetic challenge.

References

A Comparative Analysis of Peptide Synthesis Yields with Different Serine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid derivatives is critical to maximizing yield and purity. This guide provides a comparative analysis of solid-phase peptide synthesis (SPPS) yields using different commercially available serine derivatives: unprotected serine, and serine protected with tert-butyl (tBu) or trityl (Trt) groups. This comparison is supported by a review of published experimental data and established synthesis protocols.

The selection of a serine derivative has a significant impact on the efficiency of peptide synthesis. The hydroxyl group of serine is reactive and can lead to side reactions if left unprotected, particularly during the activation and coupling steps of SPPS. These side reactions can result in the formation of impurities, lower the overall yield of the target peptide, and complicate the purification process. To mitigate these issues, the hydroxyl group of serine is often protected with a temporary protecting group that is stable throughout the synthesis and can be removed during the final cleavage step. The most commonly used protecting groups for serine in Fmoc-based SPPS are the tert-butyl (tBu) and trityl (Trt) ethers.

Comparative Yield and Purity Analysis

The choice of serine derivative directly influences the crude peptide purity and, consequently, the final isolated yield. While exact yields are highly sequence-dependent, a general comparison based on reported observations is summarized below.

Serine DerivativeProtection StrategyTypical Crude PurityReported Yields (Post-Purification)Key Considerations
Unprotected SerineNo side-chain protectionLow to ModerateHighly variable; generally lowerProne to O-acylation, dehydration, and other side reactions. Its use is generally limited to specific cases or alternative synthesis methodologies.[1]
Fmoc-Ser(tBu)-OHtert-butyl etherModerate to HighGoodThe tBu group is highly stable to the basic conditions of Fmoc removal but can be challenging to remove completely during final cleavage, especially in sterically hindered sequences. In syntheses of long peptides or those with multiple serine residues, aggregation can be an issue.[2][3]
Fmoc-Ser(Trt)-OHTrityl etherHighGood to ExcellentThe Trt group is more acid-labile than the tBu group, facilitating easier removal during cleavage.[4] This often results in a cleaner crude product and higher purity.[3][4] The bulkiness of the Trt group can also help to disrupt peptide aggregation during synthesis.[5]

Note: The presented yield ranges are indicative and can vary significantly based on the peptide sequence, length, coupling chemistry, and purification methods employed. The data is compiled from various sources and should be considered in the context of the specific experimental conditions reported in the cited literature.

Experimental Protocols

The following protocols describe a standard manual Fmoc solid-phase peptide synthesis (SPPS) workflow. These can be adapted for automated synthesizers.

Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide MBHA resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and an activator like HOBt (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for tBu and Trt protected peptides is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Yield Determination
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the pure peptide and confirm its identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

  • Determine the final yield by weighing the lyophilized peptide and calculating the percentage based on the initial resin loading.

Visualizing the Peptide Synthesis Workflow

The following diagrams illustrate the key stages of solid-phase peptide synthesis.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Resin Swelling Swelling in DMF Resin->Swelling 1. Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection 2. Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Washing2->Cleavage 3. Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final_Peptide Lyophilization->Final_Peptide Pure Peptide

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Serine_Derivatives Unprotected Unprotected Serine Side Chain: -OH Risk of O-acylation tBu_Protected Fmoc-Ser(tBu)-OH Side Chain: -O-tBu Stable to base, acid labile Trt_Protected Fmoc-Ser(Trt)-OH Side Chain: -O-Trt Stable to base, very acid labile

Caption: Serine derivatives for Fmoc SPPS.

References

A Comparative Guide to the Coupling Reactions of Fmoc-Ser(Ac)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficiency of peptide synthesis is paramount. The choice of protected amino acids can significantly impact coupling kinetics, yield, and purity. This guide provides a comparative analysis of the coupling reactions of N-α-Fmoc-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH) and its common alternatives, N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) and N-α-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), supported by experimental data and detailed protocols.

The selection of a side-chain protecting group for serine is a critical consideration in Solid-Phase Peptide Synthesis (SPPS). The protecting group must be stable during the repetitive cycles of Fmoc deprotection and coupling, yet readily removable at the final cleavage step without causing side reactions. The acetyl (Ac), tert-butyl (tBu), and trityl (Trt) groups are commonly employed for this purpose, each exhibiting distinct characteristics that influence the kinetics and success of the coupling reaction.

Comparative Kinetic and Performance Data

While comprehensive kinetic studies directly comparing the coupling rates of this compound, Fmoc-Ser(tBu)-OH, and Fmoc-Ser(Trt)-OH under identical conditions are not extensively documented in a single source, the available literature and experimental observations allow for a qualitative and semi-quantitative comparison. The efficiency of a coupling reaction is influenced by factors such as steric hindrance of the protecting group, the coupling reagents used, and the sequence of the peptide being synthesized.

Fmoc-Serine DerivativeProtecting GroupSteric HindranceRelative Coupling Rate (Qualitative)Purity of Crude PeptidesKey Considerations
This compound Acetyl (Ac)LowModerate to FastGenerally GoodThe acetyl group is smaller and less sterically hindering than tBu or Trt. However, it may be labile under certain basic conditions, potentially leading to side reactions.
Fmoc-Ser(tBu)-OH tert-Butyl (tBu)ModerateModerateHighThe tBu group is widely used due to its stability to the basic conditions of Fmoc removal and its clean cleavage with strong acids like TFA.[1] However, aggregation can be an issue in some sequences.[2]
Fmoc-Ser(Trt)-OH Trityl (Trt)HighSlowerOften HigherThe bulky trityl group can slow down coupling kinetics but offers advantages in preventing aggregation in difficult sequences.[2] It is also more acid-labile than tBu, allowing for milder cleavage conditions.[3]

Note: The relative coupling rates are qualitative assessments based on general principles of steric hindrance and observations from various studies. Actual rates can vary significantly depending on the specific peptide sequence and reaction conditions.

Studies have shown that for the synthesis of model peptides, the use of Fmoc/Trt-protected amino acids can lead to crude peptides of higher purity compared to those synthesized using Fmoc/tBu-amino acids.[3] This is often attributed to the ability of the bulky trityl group to disrupt interchain hydrogen bonding, which is a primary cause of peptide aggregation during synthesis.[2] In the synthesis of a deca-serine peptide, difficulties in removing the Fmoc group were observed when using t-butyl side-chain protection, a problem that was mitigated by the use of trityl protection.[2]

Experimental Protocols

To perform a comparative kinetic study of the coupling reactions of these Fmoc-serine derivatives, a standardized experimental protocol is essential. The following protocol outlines a method for coupling the serine derivative onto a resin-bound peptide and monitoring the reaction progress.

Materials and Reagents
  • This compound

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Ser(Trt)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Kaiser test kit

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Ser-X-OH, DIC/HOBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Monitoring Monitoring (Kaiser Test / HPLC) Washing2->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle Complete Incomplete Incomplete Coupling Monitoring->Incomplete Incomplete Incomplete->Coupling Recouple

Figure 1. A generalized workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Coupling and Monitoring Protocol
  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then again with fresh reagent for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Kaiser Test (Qualitative): Perform a Kaiser test on a small sample of the resin beads. A blue color indicates the presence of free primary amines, confirming successful Fmoc deprotection.

  • Coupling Reaction:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-Serine derivative (Ac, tBu, or Trt) and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed at room temperature.

  • Reaction Monitoring (Quantitative):

    • At specific time intervals (e.g., 15, 30, 60, 120 minutes), take a small aliquot of the resin.

    • Wash the resin aliquot thoroughly with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry.

    • Dissolve the crude peptide in a suitable solvent and analyze by analytical HPLC to determine the extent of the coupling reaction by quantifying the remaining starting material (uncoupled peptide) and the desired product.

  • Final Washing: Once the coupling is deemed complete (typically >99.5% by HPLC analysis), wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Signaling Pathways and Logical Relationships

The process of peptide chain elongation in SPPS can be visualized as a signaling pathway where the completion of one step signals the initiation of the next.

SPPS_Logic Start Start Synthesis Cycle Fmoc_Present N-terminal Fmoc Present Start->Fmoc_Present Add_Piperidine Add Piperidine Fmoc_Present->Add_Piperidine Free_Amine Free N-terminal Amine Generated Add_Piperidine->Free_Amine Add_Activated_AA Add Activated Fmoc-Ser-X-OH Free_Amine->Add_Activated_AA Peptide_Bond Peptide Bond Formation Add_Activated_AA->Peptide_Bond Completion_Check Check for Completion Peptide_Bond->Completion_Check Next_Cycle Start Next Cycle Completion_Check->Next_Cycle Yes Recouple Recouple Completion_Check->Recouple No Recouple->Add_Activated_AA

Figure 2. Logical flow of the key steps in a single amino acid coupling cycle during Fmoc-SPPS.

Conclusion

The choice between this compound, Fmoc-Ser(tBu)-OH, and Fmoc-Ser(Trt)-OH depends on the specific requirements of the peptide being synthesized. This compound offers a less sterically hindered option, which can be beneficial for coupling efficiency. Fmoc-Ser(tBu)-OH is a robust and widely used derivative, providing good stability and clean cleavage. Fmoc-Ser(Trt)-OH, despite its bulkiness potentially slowing down reaction kinetics, can be highly advantageous in the synthesis of long or "difficult" peptides by minimizing aggregation and leading to higher purity of the crude product.[2][3]

For optimal results, it is recommended to perform preliminary small-scale syntheses to evaluate the coupling efficiency of each derivative within the context of the desired peptide sequence. The use of quantitative monitoring techniques such as HPLC is crucial for accurately assessing the kinetics and completion of the coupling reactions, enabling the rational optimization of the synthesis protocol.[4]

References

A Comparative Guide to Peptide Purity: Fmoc-Ser(Ac)-OH vs. Fmoc-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks in solid-phase peptide synthesis (SPPS) is a critical determinant of the final peptide's purity and overall yield. This guide provides a comprehensive comparison of two commonly used protected serine derivatives, Fmoc-Ser(Ac)-OH and Fmoc-Ser(tBu)-OH, offering insights into their performance, potential side reactions, and detailed experimental protocols to aid in making informed decisions for peptide synthesis strategies.

When incorporating serine into a peptide sequence using Fmoc chemistry, the hydroxyl side chain must be protected to prevent undesirable side reactions. The tert-butyl (tBu) group is a widely used protecting group for this purpose, favored for its stability and ease of removal under acidic conditions. An alternative is the acetyl (Ac) group, which offers a different chemical orthogonality. This guide explores the nuances of using each of these protecting groups, supported by experimental data and protocols.

Purity and Performance Comparison

The choice of the side-chain protecting group for serine can significantly influence the purity of the crude peptide. While direct comparative studies providing quantitative purity data between this compound and Fmoc-Ser(tBu)-OH are not extensively documented in publicly available literature, the known chemical properties of the acetyl and tert-butyl protecting groups allow for a qualitative assessment of their potential impact on peptide purity.

ParameterThis compoundFmoc-Ser(tBu)-OHKey Considerations
Crude Peptide Purity Potentially lower due to risk of incomplete deprotection and O- to N-acyl shift.Generally high, as the tBu group is stable and cleanly removed.Purity is sequence-dependent and influenced by coupling and cleavage conditions.
Yield May be slightly lower due to potential side reactions.Typically high and reliable.Optimized protocols can maximize yields for both derivatives.
Key Side Reaction O- to N-Acyl Shift: Under basic or acidic conditions, the acetyl group can migrate from the serine oxygen to the peptide backbone nitrogen, leading to a difficult-to-separate impurity.Trifluoroacetylation: During TFA cleavage, the tBu cation can be trapped by the serine hydroxyl group, leading to a trifluoroacetylated side product, although this is minimized by scavengers.The choice of cleavage cocktail is crucial for minimizing side reactions with Fmoc-Ser(tBu)-OH.
Deprotection Conditions Requires a specific deprotection step (e.g., hydrazinolysis or mild basic hydrolysis) prior to final cleavage.The tBu group is conveniently cleaved simultaneously with the peptide from the resin using strong acid (e.g., TFA).The additional deprotection step for the acetyl group adds complexity to the synthesis workflow.

Note: The purity and yield are highly dependent on the specific peptide sequence, coupling reagents, and cleavage conditions used. The information above provides a general comparison based on the chemical nature of the protecting groups.

Experimental Protocols

Detailed methodologies for solid-phase peptide synthesis (SPPS) using both this compound and Fmoc-Ser(tBu)-OH are provided below. These protocols outline the key steps from resin preparation to final peptide cleavage and purification.

Protocol 1: Peptide Synthesis using Fmoc-Ser(tBu)-OH

This protocol describes a standard procedure for incorporating Fmoc-Ser(tBu)-OH into a peptide chain on a Rink Amide resin.

1. Resin Swelling:

  • Swell 100 mg of Rink Amide resin in 2 mL of dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

  • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours.

  • Wash the resin with DMF (3 x 2 mL).

  • Perform a Kaiser test to confirm complete coupling.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the serine position, use Fmoc-Ser(tBu)-OH.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Add 2 mL of the cleavage cocktail to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.

  • Centrifuge, decant the ether, and dry the peptide pellet.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Peptide Synthesis using this compound

This protocol outlines the procedure for incorporating this compound, which requires an additional deprotection step for the acetyl group.

1. Resin Swelling and Fmoc Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

2. Amino Acid Coupling:

  • Follow step 3 from Protocol 1.

3. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid. For the serine position, use this compound.

4. Acetyl Group Deprotection (O-Deacetylation):

  • After the full peptide chain is assembled, and before final cleavage, the acetyl group must be removed.

  • Wash the resin with DMF.

  • Prepare a solution of 1 M hydrazine hydrate in DMF.

  • Add 2 mL of the hydrazine solution to the resin and agitate for 1 hour.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Alternative mild basic hydrolysis: A solution of 0.1 M NaOH in methanol/water can also be used, but reaction time needs careful optimization to avoid peptide backbone cleavage.

5. Final Fmoc Deprotection:

  • Perform the final Fmoc deprotection as described in step 2 of Protocol 1.

6. Cleavage from Resin:

  • Follow step 6 from Protocol 1.

7. Purification:

  • Purify the crude peptide by RP-HPLC.

Visualizing the Workflow and Chemical Structures

To better illustrate the processes and molecules involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_spps_cycle Solid-Phase Peptide Synthesis Cycle cluster_cleavage Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Wash->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Caption: Comparison of Fmoc-Ser(tBu)-OH and this compound structures.

Conclusion

The choice between this compound and Fmoc-Ser(tBu)-OH in peptide synthesis should be guided by the specific requirements of the target peptide and the overall synthetic strategy. Fmoc-Ser(tBu)-OH is the more conventional and straightforward choice, generally leading to high purity and yield with a simplified workflow due to the concurrent deprotection and cleavage step. Its primary potential side reaction, trifluoroacetylation, can be effectively managed with the use of appropriate scavengers.

This compound offers an alternative orthogonality, which can be advantageous in specific synthetic designs, such as the synthesis of peptides with modifications that are sensitive to strong acids. However, its use introduces an additional deprotection step and carries the risk of O- to N-acyl shift, which can complicate purification and reduce the overall yield. Researchers should carefully consider these factors and optimize their protocols to achieve the desired peptide purity and yield.

The Strategic Selection of Protected Serine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Ser(Ac)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of raw materials in large-scale peptide synthesis is a critical decision that directly impacts production efficiency, purity of the final product, and overall cost. This guide provides a comprehensive cost-benefit analysis of using Nα-Fmoc-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH) in comparison to the more conventional Nα-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), supported by experimental considerations and cost evaluations.

The selection of a suitable protecting group for the hydroxyl function of serine is paramount to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). While the tert-butyl (tBu) group has been a long-standing choice, the acetyl (Ac) group presents a viable alternative with its own set of advantages and disadvantages, particularly in the context of large-scale production.

Cost Comparison of Protected Serine Derivatives

A primary driver in large-scale synthesis is the cost of starting materials. A comparative analysis of bulk pricing for this compound and Fmoc-Ser(tBu)-OH reveals a significant cost differential.

Amino Acid DerivativePurityPrice per 100g (USD)Price per 1kg (USD)
This compound >95%~$320~$1,800
Fmoc-Ser(tBu)-OH >99%~$46 - $180~$1,774

Note: Prices are approximate and can vary based on supplier, purity, and market conditions.

While the per-gram cost at smaller scales can fluctuate, at the kilogram scale, the price points for both derivatives become more comparable. The decision, therefore, extends beyond the initial purchase price to include factors such as coupling efficiency, potential side reactions, and the deprotection strategy, all of which contribute to the total cost of the final peptide.

Performance and Experimental Considerations

The performance of each protected serine derivative in SPPS is a crucial factor in the overall cost-benefit equation. Key performance indicators include coupling efficiency, susceptibility to side reactions, and the ease and cost of deprotection.

Coupling Efficiency

Both this compound and Fmoc-Ser(tBu)-OH can be effectively coupled using standard activation methods in SPPS. However, the bulkier tert-butyl group of Fmoc-Ser(tBu)-OH can sometimes lead to steric hindrance, potentially requiring longer coupling times or more potent coupling reagents, which can increase costs. In a discussion among chemists, it was noted that while Fmoc-Ser(tBu)-OH is widely used, coupling issues with this compound were resolved by switching to a DIC/HOBt coupling cocktail, suggesting that optimization of coupling conditions is key.[1]

Side Reactions

Side reactions can significantly reduce the yield and purity of the target peptide, necessitating costly and time-consuming purification steps.

  • Racemization: Both derivatives are susceptible to some degree of racemization during activation, a common issue in peptide synthesis. The choice of coupling reagents and conditions plays a significant role in minimizing this side reaction.[2] The use of additives like HOBt is known to suppress racemization.[2]

  • β-Elimination: The hydroxyl group of serine can be prone to β-elimination, especially under basic conditions. The choice of protecting group can influence the rate of this side reaction. While the tert-butyl group is generally considered stable, the acetyl group's lability needs to be carefully managed.

  • O-Acylation: Unprotected serine hydroxyl groups can be acylated by activated carboxyl groups of other amino acids, leading to branched impurities. Both this compound and Fmoc-Ser(tBu)-OH effectively prevent this side reaction.

It has been reported that the use of DIPEA as a base during coupling can induce racemization of Fmoc-Ser(tBu)-OH.[3] This highlights the importance of careful base selection in mitigating side reactions.

Deprotection Strategies: A Key Differentiator

The deprotection step represents a significant divergence between the two derivatives and is a critical factor in the cost-benefit analysis.

Fmoc-Ser(tBu)-OH Deprotection

The tert-butyl group is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[4] This streamlined, one-step final deprotection is a major advantage in terms of process simplicity.

This compound Deprotection: The Zemplén Deacetylation

The acetyl group is stable to the acidic conditions used for final cleavage but is labile to basic conditions. The removal of the acetyl group is typically achieved through a separate deprotection step known as the Zemplén deacetylation. This reaction involves treating the acetylated peptide with a catalytic amount of sodium methoxide in methanol.[3]

Experimental Protocol: Zemplén Deacetylation of a Resin-Bound Peptide

  • Resin Swelling: Swell the peptide-resin in dry methanol.

  • Reagent Preparation: Prepare a fresh solution of 0.1 M sodium methoxide in dry methanol.

  • Deprotection: Add a catalytic amount of the sodium methoxide solution (e.g., 0.1 equivalents relative to the acetyl groups) to the swollen resin.

  • Reaction Monitoring: Gently agitate the mixture at room temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC analysis of a small cleavage sample). The reaction is typically complete within 1-2 hours.

  • Neutralization: Upon completion, neutralize the reaction mixture by adding an equivalent amount of acetic acid or by washing with a buffer solution.

  • Washing: Thoroughly wash the resin with methanol and then with the solvent used for the next synthesis step or for drying.

While the Zemplén deacetylation is generally high-yielding and uses inexpensive reagents, it introduces an additional step into the synthesis workflow.[3] This extra step can increase processing time, solvent consumption, and labor costs, particularly at a large scale. Recent studies have shown that sodium hydroxide in methanol can be as effective as sodium methoxide, potentially offering a more cost-effective and readily available alternative.[2][5]

Logical Workflow for Large-Scale Peptide Synthesis

The following diagram illustrates the key stages in a large-scale solid-phase peptide synthesis workflow, highlighting the point of divergence for the deprotection of the serine side chain.

SPPS_Workflow cluster_synthesis Peptide Chain Elongation cluster_cleavage_tBu Fmoc-Ser(tBu)-OH Path cluster_cleavage_Ac This compound Path Resin Resin Loading Coupling Iterative Coupling (Fmoc-AA-OH) Resin->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Deprotection->Coupling n cycles Cleavage_tBu Final Cleavage & Deprotection (TFA Cocktail) Deprotection->Cleavage_tBu Cleavage_Ac Final Cleavage (TFA Cocktail) Deprotection->Cleavage_Ac Purification_tBu Purification Cleavage_tBu->Purification_tBu Final_Peptide Final Peptide Purification_tBu->Final_Peptide Zemplen Zemplén Deacetylation (NaOMe/MeOH) Cleavage_Ac->Zemplen Purification_Ac Purification Zemplen->Purification_Ac Purification_Ac->Final_Peptide

Caption: SPPS workflow comparison for Fmoc-Ser(tBu)-OH and this compound.

Signaling Pathway for Strategic Decision Making

The choice between this compound and Fmoc-Ser(tBu)-OH involves a multi-faceted decision-making process. The following diagram outlines the key considerations.

Decision_Pathway cluster_cost Cost Analysis cluster_performance Performance Evaluation cluster_deprotection Deprotection Considerations Start Select Serine Protecting Group Cost Raw Material Cost Start->Cost Performance Synthesis Performance Start->Performance Deprotection_Strategy Deprotection Strategy Start->Deprotection_Strategy Bulk_Price Bulk Price Comparison Cost->Bulk_Price Reagent_Cost Coupling & Deprotection Reagent Costs Cost->Reagent_Cost Coupling_Efficiency Coupling Efficiency Performance->Coupling_Efficiency Side_Reactions Side Reaction Profile (Racemization, β-Elimination) Performance->Side_Reactions Yield_Purity Overall Yield & Purity Performance->Yield_Purity Process_Simplicity Process Simplicity (One-step vs. Two-step) Deprotection_Strategy->Process_Simplicity Time_Labor Additional Process Time & Labor Deprotection_Strategy->Time_Labor Solvent_Waste Solvent Consumption & Waste Deprotection_Strategy->Solvent_Waste Final_Cost Total Manufacturing Cost & Efficiency Bulk_Price->Final_Cost Reagent_Cost->Final_Cost Yield_Purity->Final_Cost Process_Simplicity->Final_Cost Time_Labor->Final_Cost Solvent_Waste->Final_Cost

Caption: Decision-making pathway for selecting a serine protecting group.

Conclusion

The choice between this compound and Fmoc-Ser(tBu)-OH for large-scale peptide synthesis is not straightforward and requires a thorough evaluation of multiple factors.

Fmoc-Ser(tBu)-OH offers the significant advantage of a simplified, one-step final deprotection process, which can lead to time and labor savings in a large-scale manufacturing setting. Its widespread use has also led to a more extensive body of literature and established protocols.

This compound , on the other hand, can be a cost-effective alternative, particularly if the additional deprotection step can be efficiently integrated into the manufacturing workflow. The Zemplén deacetylation is a high-yielding reaction that utilizes inexpensive reagents. This option may be particularly attractive for the synthesis of peptides where the final product requires milder deprotection conditions or where the cost of the raw material is a primary concern.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the peptide sequence, the scale of production, the available equipment and expertise, and a comprehensive analysis of the total manufacturing cost. It is recommended that process development scientists conduct small-scale trials to evaluate both options under their specific conditions before committing to a large-scale synthesis campaign.

References

Safety Operating Guide

Navigating the Safe Disposal of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, a commonly used protected amino acid in peptide synthesis.

Key Safety and Disposal Information

ParameterGuidelineSource
Chemical State Solid, typically a white powder.[1]
Hazard Classification Generally not classified as a hazardous substance or mixture under GHS. However, it should be handled with care in a laboratory setting.[2][3]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. Ensure adequate ventilation.[1][3][4]
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. Do not mix with other waste.[2][3]
Container Disposal Handle uncleaned containers as you would the product itself. Empty containers should be triple rinsed before disposal, with the rinsate collected as chemical waste.[2][5]
Spill Response For small spills, use appropriate tools to place the material into a suitable waste disposal container. For large spills, use a shovel for the same purpose. Avoid dust formation.[1][6]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][6]

Procedural Disposal Plan

Adherence to a structured disposal protocol is paramount to ensure safety and compliance. The following step-by-step guide outlines the recommended procedure for the disposal of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine.

Step 1: Waste Segregation and Collection

  • Do not dispose of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine down the drain or in regular trash.

  • Collect waste material in its original container or a clearly labeled, compatible container.

  • Ensure the container is kept tightly closed and stored in a designated, safe location within the laboratory, away from incompatible chemicals.

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "Waste O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine".

  • Include any other components of the waste mixture, if applicable.

  • Indicate the approximate quantity of the waste.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[5]

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

Step 4: Handling of Empty Containers

  • Empty containers that once held O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine must be treated as hazardous waste until properly decontaminated.[2]

  • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as chemical waste and add it to your designated waste container for this chemical.

  • Once triple-rinsed, the container can typically be disposed of as regular laboratory glassware or plastic, according to your institution's guidelines.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine.

start Start: Disposal of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine is_surplus Is the chemical surplus or non-recyclable? start->is_surplus collect_waste Collect in a labeled, compatible waste container. is_surplus->collect_waste Yes is_container_empty Is the original container empty? is_surplus->is_container_empty No (Product in use) contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company. collect_waste->contact_ehs end End of Disposal Process contact_ehs->end triple_rinse Triple rinse container with an appropriate solvent. is_container_empty->triple_rinse Yes collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines. collect_rinsate->dispose_container dispose_container->end

Disposal workflow for O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Fmoc-Ser(Ac)-OH
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Reactant of Route 2
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